Product packaging for Tetrahydropteroylpentaglutamate(Cat. No.:CAS No. 41520-73-4)

Tetrahydropteroylpentaglutamate

Cat. No.: B1681286
CAS No.: 41520-73-4
M. Wt: 961.9 g/mol
InChI Key: KOKHBTUTPWMWQI-CWCSDLQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydropteroylpentaglutamate exhibits strong product inhibition by H4PteGlu5. In vivo, this enzyme may bind significant amounts of this coenzyme in a nearly irreversible enzyme.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H51N11O18 B1681286 Tetrahydropteroylpentaglutamate CAS No. 41520-73-4

Properties

CAS No.

41520-73-4

Molecular Formula

C39H51N11O18

Molecular Weight

961.9 g/mol

IUPAC Name

(2S,6R,11S)-2,11-diamino-6-[[(4S)-4-amino-4-carboxybutanoyl]-[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(4S)-4-amino-4-carboxybutanoyl]oxycarbonyl-7-(carboxymethyl)-5,8-dioxododecanedioic acid

InChI

InChI=1S/C39H51N11O18/c40-20(33(59)60)5-9-24(51)19(13-27(54)55)39(25(52)10-6-21(41)34(61)62,37(67)68-28(56)12-8-23(43)36(65)66)50(26(53)11-7-22(42)35(63)64)32(58)16-1-3-17(4-2-16)45-14-18-15-46-30-29(47-18)31(57)49-38(44)48-30/h1-4,18-23,45,47H,5-15,40-43H2,(H,54,55)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H4,44,46,48,49,57)/t18?,19?,20-,21-,22-,23-,39+/m0/s1

InChI Key

KOKHBTUTPWMWQI-CWCSDLQQSA-N

Isomeric SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetrahydropteroylpentaglutamate;  THPPG;  Tetrahydropteroyl pentaglutamate; 

Origin of Product

United States

Foundational & Exploratory

The Central Role of Tetrahydropteroylpentaglutamate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides and amino acids, as well as for the regulation of cellular methylation. Central to these processes is the folate coenzyme, tetrahydrofolate (THF), which exists in cells predominantly in its polyglutamated forms. This technical guide provides an in-depth exploration of the vital role of a specific and highly abundant polyglutamated folate, tetrahydropteroylpentaglutamate (H4PteGlu5). We will delve into its function as a one-carbon unit carrier, its interactions with key metabolic enzymes, and the experimental methodologies used to study its activity. This guide aims to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Significance of Polyglutamylation

Folic acid, a synthetic vitamin, is biologically inactive until it is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF).[1] THF is the active coenzyme form that can accept and donate one-carbon units at various oxidation states.[2] However, for THF to be effectively retained and utilized within the cell, it undergoes a crucial modification known as polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the γ-carboxyl group of the glutamate moiety of THF.[3]

The resulting polyglutamated tail, most commonly containing five glutamate residues to form this compound (H4PteGlu5), serves several critical functions:

  • Cellular Retention: The increased negative charge of the polyglutamate tail prevents the folate coenzyme from passively diffusing across cellular membranes, effectively trapping it within the cell and its organelles.[3]

  • Enhanced Enzymatic Affinity: The polyglutamate tail significantly increases the binding affinity of the folate coenzyme for the various enzymes of one-carbon metabolism.[3] This enhanced affinity is crucial for efficient catalysis and the channeling of reactive one-carbon units through metabolic pathways.

  • Substrate Specificity: Some enzymes in the one-carbon metabolic network exhibit a strong preference or absolute requirement for polyglutamated folates as substrates.

The Role of this compound in One-Carbon Transfer Reactions

This compound is the primary intracellular coenzyme involved in the transfer of one-carbon units. These single-carbon moieties, which can exist as formyl, methylene, or methyl groups, are essential building blocks for a variety of critical biomolecules.

Biosynthesis of Nucleotides

The synthesis of both purines and pyrimidines is heavily reliant on one-carbon units provided by H4PteGlu5 derivatives.

  • Purine Synthesis: Two steps in the de novo purine biosynthesis pathway require the donation of a formyl group from 10-formyl-H4PteGlu5.

  • Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase. This enzyme utilizes 5,10-methylene-H4PteGlu5 as the one-carbon donor.

Amino Acid Metabolism

One-carbon metabolism is intricately linked with the interconversion of several amino acids.

  • Serine and Glycine Homeostasis: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units.[2] In this reaction, the β-carbon of serine is transferred to H4PteGlu5 to form 5,10-methylene-H4PteGlu5.

  • Methionine Regeneration: 5-Methyl-H4PteGlu5 is the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.

Quantitative Data: Enzyme-Cofactor Interactions

The efficiency of one-carbon metabolism is largely dictated by the precise interactions between metabolic enzymes and their polyglutamated folate coenzymes. The following table summarizes key quantitative data for the interaction of H4PteGlu5 with a representative enzyme of one-carbon metabolism.

EnzymeLigandDissociation Constant (Kd)MethodOrganismReference
10-Formyltetrahydrofolate DehydrogenaseThis compound~15-20 nMFluorescence Titration & Product Inhibition AnalysisRabbit[4][5]

Experimental Protocols

The study of this compound and its role in one-carbon metabolism relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.

Determination of Cellular Folate Concentrations

4.1.1. Microbiological Assay using Lactobacillus casei

This method relies on the principle that the growth of Lactobacillus casei is proportional to the amount of folate present in the sample.

Protocol:

  • Sample Preparation:

    • For red blood cell folate, lyse washed erythrocytes in a solution containing 1% ascorbic acid to protect folates from oxidation.[6]

    • For tissue samples, homogenize in a suitable buffer containing a reducing agent.

  • Enzymatic Digestion (for total folate):

    • Treat the sample with a conjugase (e.g., from hog kidney) to hydrolyze the polyglutamate tail to the monoglutamate form, as L. casei responds primarily to shorter-chain folates.

  • Assay:

    • Prepare a series of dilutions of the treated sample and a standard curve of folic acid.

    • In a 96-well microtiter plate, add the diluted samples and standards to a folate-free microbiological growth medium.

    • Inoculate each well with a standardized suspension of Lactobacillus casei.

    • Incubate the plate at 37°C for 18-24 hours.

  • Measurement:

    • Measure the turbidity (optical density) of each well at 655 nm using a microplate reader.

    • Calculate the folate concentration in the samples by comparing their turbidity to the standard curve.[7]

4.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific method for separating and quantifying different folate derivatives, including the various polyglutamated forms.

Protocol:

  • Extraction:

    • Extract folates from cells or tissues using a buffer containing a reducing agent (e.g., ascorbic acid and dithiothreitol) and a chaotropic agent to release protein-bound folates.

  • Solid-Phase Extraction (SPE):

    • Purify and concentrate the folate extracts using an affinity SPE column.

  • Chromatographic Separation:

    • Inject the purified extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection:

    • Detect the eluting folate derivatives using a fluorescence detector (excitation at ~290 nm, emission at ~360 nm) or a UV detector.

    • For enhanced specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).

  • Quantification:

    • Quantify the individual folate species by comparing their peak areas to those of authentic standards.

Enzyme Activity Assays

4.2.1. Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of 5,10-methylenetetrahydrofolate by SHMT by coupling it to the NADP+-dependent oxidation of this product by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).

Protocol:

  • Reaction Mixture:

    • Prepare a reaction buffer containing L-serine, this compound (or THF), NADP+, and an excess of purified MTHFD.

  • Initiation:

    • Initiate the reaction by adding the SHMT-containing sample (e.g., cell lysate or purified enzyme).

  • Measurement:

    • Monitor the increase in absorbance at 340 nm (or 375 nm to avoid THF interference) due to the formation of NADPH.[8]

  • Calculation:

    • Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH to determine the SHMT activity.

Visualizing the Metabolic Network and Experimental Workflows

Diagrams are essential for visualizing the complex relationships within one-carbon metabolism and for outlining experimental procedures. The following diagrams were generated using the Graphviz DOT language.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine Serine Glycine Glycine Serine->Glycine SHMT1 CH2_H4PteGlu5_c 5,10-CH2-H4PteGlu5 Serine->CH2_H4PteGlu5_c SHMT1 H4PteGlu5_c H4PteGlu5 Formyl_H4PteGlu5_c 10-Formyl-H4PteGlu5 H4PteGlu5_c->Formyl_H4PteGlu5_c C1-THF Synthase DHF_c DHF CH2_H4PteGlu5_c->DHF_c TYMS CH3_H4PteGlu5_c 5-CH3-H4PteGlu5 CH2_H4PteGlu5_c->CH3_H4PteGlu5_c MTHFR DHF_c->H4PteGlu5_c DHFR dUMP dUMP dTMP dTMP dUMP->dTMP TYMS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS Purine_Synthesis Purine Synthesis Formyl_H4PteGlu5_c->Purine_Synthesis GARFT, AICARFT Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 CH2_H4PteGlu5_m 5,10-CH2-H4PteGlu5 Serine_m->CH2_H4PteGlu5_m SHMT2 H4PteGlu5_m H4PteGlu5 Formate Formate CH2_H4PteGlu5_m->Formate Formate->H4PteGlu5_c Cytosolic One-Carbon Pool

Figure 1: Simplified overview of one-carbon metabolism pathways in the cytosol and mitochondria.

SHMT_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare Reaction Buffer (L-Serine, H4PteGlu5, NADP+) B Add excess MTHFD A->B D Initiate reaction by adding SHMT sample B->D C Prepare SHMT Sample (e.g., cell lysate) C->D E Monitor absorbance at 340 nm D->E F Calculate rate of NADPH formation E->F G Determine SHMT activity F->G

Figure 2: Experimental workflow for the coupled spectrophotometric SHMT activity assay.

Conclusion and Future Directions

This compound is an indispensable component of one-carbon metabolism, playing a central role in the biosynthesis of essential macromolecules and the regulation of cellular methylation. Its polyglutamated tail is critical for its cellular retention and its high-affinity interactions with the enzymes of this metabolic network. A thorough understanding of the function of H4PteGlu5 and its associated enzymes is crucial for the development of novel therapeutic strategies targeting diseases with dysregulated one-carbon metabolism, such as cancer and neural tube defects. Future research should focus on further elucidating the specific roles of different polyglutamate chain lengths in regulating metabolic flux and on the development of highly specific inhibitors for the enzymes that utilize these vital cofactors.

References

The intricate Pathway of Tetrahydropteroylpentaglutamate Biosynthesis in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tetrahydropteroylpentaglutamate biosynthesis pathway in mammalian cells. This critical metabolic route is essential for the synthesis of nucleotides and amino acids, and its dysregulation is implicated in various diseases, including cancer. This document offers a comprehensive overview of the core enzymes, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of the key processes to support research and drug development endeavors.

Core Biosynthesis Pathway

The biosynthesis of this compound, the biologically active form of folate, is a multi-step process primarily occurring in the cytoplasm and mitochondria of mammalian cells. The pathway begins with the cellular uptake of dietary folates, such as folic acid or 5-methyltetrahydrofolate. Once inside the cell, these monoglutamated folates undergo two key enzymatic modifications to become functional coenzymes.

Step 1: Reduction of Dihydrofolate

Dietary folic acid is first reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) .[1][2] This reaction is crucial as THF is the backbone for all folate coenzymes. DHFR utilizes NADPH as a cofactor for this two-step reduction.[3] The inhibition of DHFR is a key mechanism of action for antifolate drugs like methotrexate, which are widely used in cancer chemotherapy.[4][5][6]

Step 2: Polyglutamylation of Tetrahydrofolate

Tetrahydrofolate and its one-carbon derivatives are subsequently modified by the addition of multiple glutamate residues in a process called polyglutamylation. This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .[7][8][9] Polyglutamylation is essential for the intracellular retention of folates, as the negatively charged polyglutamate tail prevents their efflux across the cell membrane.[10][11] Furthermore, polyglutamated folates are often the preferred substrates for enzymes involved in one-carbon metabolism.[7][8][12] The chain length of the polyglutamate tail can vary, with pentaglutamate being a predominant form in many mammalian tissues.[13][14]

The overall pathway is compartmentalized, with distinct cytosolic and mitochondrial pools of folates and their metabolizing enzymes.[4][10][15] This compartmentalization allows for the differential regulation and channeling of one-carbon units for various metabolic processes, including purine and thymidylate synthesis in the cytoplasm and nucleus, and amino acid metabolism in the mitochondria.[1][15]

Tetrahydropteroylpentaglutamate_Biosynthesis cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Folic Acid (PteGlu1) Folic Acid (PteGlu1) Folic Acid_in Folic Acid (PteGlu1) Folic Acid (PteGlu1)->Folic Acid_in Folate Transporter DHF Dihydrofolate (H2PteGlu1) Folic Acid_in->DHF NADPH -> NADP+ THF Tetrahydrofolate (H4PteGlu1) DHF->THF NADPH -> NADP+ THF_PG Tetrahydropteroyl- polyglutamates (H4PteGlun) THF->THF_PG n(ATP + Glutamate) -> n(ADP + Pi) THF_Penta Tetrahydropteroyl- pentaglutamate (H4PteGlu5) THF_PG->THF_Penta One-Carbon Metabolism One-Carbon Metabolism THF_Penta->One-Carbon Metabolism Purine Synthesis, Thymidylate Synthesis, Amino Acid Metabolism DHFR DHFR DHFR->DHF DHFR->THF FPGS FPGS FPGS->THF_PG DHFR_Assay_Workflow start Start sample_prep Sample Preparation (Cell/Tissue Lysate) start->sample_prep reaction_setup Prepare Reaction Mixture (Assay Buffer, NADPH, Lysate) sample_prep->reaction_setup initiation Initiate Reaction (Add DHF) reaction_setup->initiation measurement Spectrophotometric Measurement (ΔA340nm/min) initiation->measurement calculation Calculate DHFR Activity measurement->calculation end End calculation->end FPGS_Assay_Workflow start Start sample_prep Sample Preparation (Cell/Tissue Lysate) start->sample_prep reaction_setup Prepare Reaction Mixture (Assay Buffer, Folate Substrate, [3H]-Glutamate, Lysate) sample_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation termination Terminate Reaction (Add Ethanol) incubation->termination separation Separate Products (DEAE-Cellulose Filters) termination->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement calculation Calculate FPGS Activity measurement->calculation end End calculation->end HPLC_Workflow start Start cell_harvest Cell Harvesting and Washing start->cell_harvest extraction Folate Extraction (Extraction Buffer, Boiling) cell_harvest->extraction conjugase Optional: Conjugase Treatment (for total folate) extraction->conjugase deproteinization Deproteinization (Perchloric Acid) extraction->deproteinization Direct analysis of polyglutamates conjugase->deproteinization hplc HPLC Separation (C18 Column, Gradient Elution) deproteinization->hplc detection Detection (UV or Fluorescence) hplc->detection quantification Quantification (Comparison to Standards) detection->quantification end End quantification->end Folate_Metabolism_Logic Cellular Proliferation Cellular Proliferation DNA Synthesis DNA Synthesis Cellular Proliferation->DNA Synthesis One-Carbon Demand One-Carbon Demand DNA Synthesis->One-Carbon Demand Folate Uptake Folate Uptake One-Carbon Demand->Folate Uptake upregulates DHFR Activity DHFR Activity One-Carbon Demand->DHFR Activity upregulates FPGS Activity FPGS Activity One-Carbon Demand->FPGS Activity upregulates THF Pool THF Pool Folate Uptake->THF Pool increases DHFR Activity->DNA Synthesis DHFR Activity->THF Pool increases Polyglutamated THF Pool Polyglutamated THF Pool FPGS Activity->Polyglutamated THF Pool increases THF Pool->Polyglutamated THF Pool Polyglutamated THF Pool->DNA Synthesis supports Methotrexate Methotrexate Methotrexate->DHFR Activity inhibits

References

An In-depth Technical Guide on the Intracellular Localization of Tetrahydropteroylpentaglutamate Pools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-mediated one-carbon metabolism is a cornerstone of cellular biosynthesis, providing the necessary building blocks for nucleotides, amino acids, and other essential biomolecules. The intracellular compartmentalization of folate pools, particularly between the mitochondria and cytosol, plays a critical role in regulating these metabolic pathways. Tetrahydropteroylpentaglutamate (H4PteGlu5), a key polyglutamated form of tetrahydrofolate, is central to these processes. Understanding its subcellular distribution is paramount for elucidating the intricacies of one-carbon metabolism and for the development of targeted therapeutic strategies, including antifolate cancer therapies. This technical guide provides a comprehensive overview of the intracellular localization of H4PteGlu5 pools, detailing the quantitative distribution, the experimental protocols for its determination, and the metabolic pathways in which it participates.

Data Presentation: Quantitative Distribution of Folate Polyglutamates

Table 1: Relative Proportions of Folate Polyglutamates in Rat Liver Subcellular Fractions [1]

Polyglutamate Chain LengthCytosol (%)Heavy Mitochondrial Fraction (%)
Tetraglutamates (Glu4)~3.5-
Pentaglutamates (Glu5) Predominantly lower Predominantly higher
Hexaglutamates (Glu6)Predominantly higher Predominantly lower
Heptaglutamates (Glu7)~2.8-

Note: The study by Krumdieck et al. (1983) states that cytosolic folates are predominantly hexaglutamates, whereas pentaglutamates predominate in the heavy mitochondrial fraction.[1] The overall distribution in the whole liver was reported as approximately 52% pentaglutamates and 42% hexaglutamates.[1]

Table 2: General Distribution of Folate Derivatives in Rat Liver Subcellular Fractions [2]

Folate DerivativePredominant Subcellular LocationPredominant Polyglutamate Form
5-Methyl-tetrahydropteroylglutamatesCytosol (Soluble fraction)Hexaglutamates
Formyl-substituted and Unsubstituted FolatesMitochondriaPentaglutamates

Experimental Protocols

The determination of the subcellular localization of H4PteGlu5 pools involves two key experimental stages: the isolation of subcellular fractions and the subsequent quantification of folate polyglutamates.

Subcellular Fractionation of Rat Liver

This protocol describes the isolation of mitochondrial and cytosolic fractions from rat liver using differential centrifugation.

Materials:

  • Male Wistar rats (or other suitable model)

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Tissue Preparation: Euthanize the rat according to approved animal care protocols. Perfuse the liver with ice-cold saline to remove blood. Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenization: Place the minced liver in a pre-chilled Potter-Elvehjem homogenizer. Homogenize with a motor-driven Teflon pestle (approximately 5-6 passes at 600-800 rpm). Maintain the homogenate on ice throughout the procedure.

  • Initial Centrifugation (Nuclear and Cell Debris Removal): Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C. This pellets the nuclei and unbroken cells.

  • Isolation of Mitochondrial Fraction: Carefully decant the supernatant from the previous step into new centrifuge tubes. Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Washing the Mitochondrial Pellet: Resuspend the mitochondrial pellet in fresh, ice-cold homogenization buffer and centrifuge again at 8,000 x g for 15 minutes at 4°C. This step is repeated twice to minimize cytosolic contamination. The final pellet is the purified mitochondrial fraction.

  • Isolation of Cytosolic Fraction: The supernatant from the first mitochondrial centrifugation step (step 4) is carefully collected. To obtain the soluble cytosolic fraction, this supernatant is subjected to ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction. The resulting supernatant is the cytosolic fraction.

  • Fraction Purity Assessment: The purity of the mitochondrial and cytosolic fractions should be assessed using marker enzymes. For the mitochondrial fraction, cytochrome c oxidase or succinate dehydrogenase activity can be measured. For the cytosolic fraction, lactate dehydrogenase activity is a common marker.

Quantification of Folate Polyglutamates: The Ternary Complex Assay

The ternary complex assay is a highly sensitive method for the quantification of various folate derivatives and their polyglutamate forms.[3]

Principle: This assay relies on the formation of a stable ternary complex between thymidylate synthetase (TS), 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and 5,10-methylenetetrahydrofolate (CH2-H4PteGlun).[3] Folates extracted from the subcellular fractions are enzymatically converted to CH2-H4PteGlun, which then forms the complex. By using radiolabeled FdUMP ([³H]FdUMP), the amount of complex formed, and thus the initial amount of folate, can be quantified. Different polyglutamate chain lengths can be separated prior to or after complex formation, allowing for their individual quantification.

Procedure Outline:

  • Folate Extraction: Extract folates from the isolated mitochondrial and cytosolic fractions using a suitable extraction buffer (e.g., containing ascorbate or 2-mercaptoethanol to prevent oxidation) and boiling to release folate-binding proteins.

  • Enzymatic Interconversion: Treat the extracted folates with a cocktail of enzymes to convert them to a common form, typically 5,10-methylenetetrahydrofolate. This may involve enzymes like formaldehyde dehydrogenase and serine hydroxymethyltransferase.

  • Ternary Complex Formation: Incubate the converted folate sample with purified thymidylate synthetase and a saturating concentration of [³H]FdUMP.

  • Separation of Free and Bound Ligand: Separate the stable ternary complex from the unbound [³H]FdUMP. This can be achieved by methods such as gel filtration chromatography or adsorption of the complex onto nitrocellulose filters.

  • Quantification: Measure the radioactivity of the isolated ternary complex using liquid scintillation counting.

  • Polyglutamate Separation (Optional but necessary for specific quantification): To determine the distribution of different polyglutamate chain lengths, the folate extracts can be separated by high-performance liquid chromatography (HPLC) prior to the ternary complex assay, or the formed ternary complexes with different polyglutamate tails can be separated by techniques like polyacrylamide gel electrophoresis or isoelectric focusing.[3]

  • Standard Curve: Generate a standard curve using known concentrations of authentic folate polyglutamate standards to relate the measured radioactivity to the amount of folate in the sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Folate_Metabolism_Compartmentalization cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol M_Ser Serine M_Gly Glycine M_Ser->M_Gly SHMT2 M_5_10_CH2_THF 5,10-CH2-H4PteGlun M_Ser->M_5_10_CH2_THF SHMT2 M_THF H4PteGlun M_THF->M_5_10_CH2_THF M_10_CHO_THF 10-CHO-H4PteGlun M_5_10_CH2_THF->M_10_CHO_THF MTHFD2/L M_Formate Formate M_10_CHO_THF->M_Formate MTHFD1L C_Formate Formate M_Formate->C_Formate Transport SHMT2 SHMT2 MTHFD2 MTHFD2/L MTHFD1L MTHFD1L C_10_CHO_THF 10-CHO-H4PteGlun C_Formate->C_10_CHO_THF MTHFD1 C_Ser Serine C_Gly Glycine C_Ser->C_Gly SHMT1 C_5_10_CH2_THF 5,10-CH2-H4PteGlun C_Ser->C_5_10_CH2_THF SHMT1 C_THF H4PteGlun C_THF->C_5_10_CH2_THF C_5_10_CH2_THF->C_10_CHO_THF MTHFD1 C_5_CH3_THF 5-CH3-H4PteGlun C_5_10_CH2_THF->C_5_CH3_THF MTHFR dTMP dTMP Synthesis C_5_10_CH2_THF->dTMP Purines Purine Synthesis C_10_CHO_THF->Purines C_5_CH3_THF->C_THF Met Methionine Hcy Homocysteine Hcy->Met MS SHMT1 SHMT1 MTHFD1 MTHFD1 MTHFR MTHFR MS MS

Caption: Compartmentalization of one-carbon metabolism.

Experimental_Workflow cluster_Fractionation Subcellular Fractionation cluster_Analysis Folate Analysis A Rat Liver Homogenate B Centrifugation (700 x g, 10 min) A->B C Supernatant 1 B->C D Pellet 1 (Nuclei, Debris) B->D E Centrifugation (8,000 x g, 15 min) C->E F Supernatant 2 E->F G Pellet 2 (Mitochondria) E->G H Ultracentrifugation (100,000 x g, 60 min) F->H K Folate Extraction G->K Mitochondrial Fraction I Supernatant 3 (Cytosol) H->I J Pellet 3 (Microsomes) H->J I->K Cytosolic Fraction L Enzymatic Conversion to 5,10-CH2-H4PteGlun K->L M Ternary Complex Formation (+ TS, [3H]FdUMP) L->M N Separation & Quantification M->N

Caption: Experimental workflow for subcellular folate analysis.

Conclusion

The distinct localization of this compound and other folate polyglutamates within the mitochondria and cytosol underscores the highly organized and regulated nature of one-carbon metabolism. The predominance of pentaglutamates in the mitochondria and hexaglutamates in the cytosol suggests specific roles for these cofactors in their respective compartments. The experimental protocols outlined in this guide provide a framework for researchers to investigate this compartmentalization further. A deeper understanding of the factors that govern the synthesis and distribution of H4PteGlu5 and other folates will be crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutics that target these fundamental pathways.

References

The Role of Tetrahydropteroylpentaglutamate in Purine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and signaling. This process is critically dependent on one-carbon metabolism, where derivatives of tetrahydrofolate act as essential coenzymes. This technical guide provides an in-depth examination of the role of tetrahydropteroylpentaglutamate, a key polyglutamated form of tetrahydrofolate, in purine biosynthesis. It details the specific enzymatic reactions, presents quantitative kinetic data for the key transformylase enzymes, outlines detailed experimental protocols for their study, and visualizes the core biochemical and regulatory pathways. This document serves as a comprehensive resource for researchers in oncology, metabolic diseases, and drug development focused on antifolate therapeutics.

Introduction: The Central Role of Folate Coenzymes in Purine Biosynthesis

De novo purine synthesis is a highly conserved, multi-step enzymatic pathway that assembles the inosine monophosphate (IMP) ring from various small molecule precursors.[1] This pathway is energetically expensive, requiring multiple ATP molecules per molecule of IMP synthesized.[2] Two key steps in this pathway involve the incorporation of one-carbon units to form what will become the C2 and C8 atoms of the purine ring. These formyl group transfer reactions are catalyzed by specific transformylase enzymes that utilize 10-formyl-tetrahydrofolate (10-CHO-THF) as the one-carbon donor.[3]

While tetrahydrofolate (THF) is the basic structural unit, the biologically active forms within the cell are tetrahydropteroylpolyglutamates. These molecules consist of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a chain of glutamate residues linked by gamma-peptide bonds.[4] Polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), serves two primary functions: it traps folate cofactors within the cell, preventing their efflux, and it significantly increases their binding affinity for folate-dependent enzymes.[4][5] The pentaglutamate form (containing five glutamate residues), this compound, is a predominant and highly active species. This guide will focus on the pivotal role of this specific coenzyme in the two formylation steps of de novo purine synthesis.

Core Mechanism: Formyl Group Transfer Reactions

This compound, in its 10-formyl derivative form (10-CHO-H₄PteGlu₅), is the essential co-substrate for two critical enzymes in the purine synthesis pathway: Glycinamide Ribonucleotide Transformylase (GART) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase (ATIC).

Step 3: Glycinamide Ribonucleotide Transformylase (GART)

GART catalyzes the third step in the pathway: the formylation of 5'-phosphoribosylglycinamide (GAR) to produce 5'-phosphoribosyl-N-formylglycinamide (FGAR).[6] This reaction incorporates the carbon atom that will become C8 of the purine ring. In humans, GART is one of three activities present on a large trifunctional protein that also contains GARS (step 2) and AIRS (step 5) activities.[7][8]

Reaction: 10-formyl-tetrahydrofolate + N¹-(5-phospho-D-ribosyl)glycinamide (GAR) ⇌ tetrahydrofolate + N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR)[6]

Step 9: AICAR Transformylase (ATIC)

ATIC catalyzes the ninth step in the pathway, which is the formylation of 5'-phosphoribosyl-5-aminoimidazole-4-carboxamide (AICAR) to yield 5'-phosphoribosyl-5-formamidoimidazole-4-carboxamide (FAICAR).[9] This reaction provides the C2 atom of the purine ring. Human ATIC is a bifunctional homodimeric enzyme that also catalyzes the final step in the pathway, IMP cyclohydrolase activity, which converts FAICAR into IMP.[10][11]

Reaction: 10-formyl-tetrahydrofolate + 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) ⇌ tetrahydrofolate + 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR)

The following diagram illustrates the central role of 10-formyl-tetrahydropteroylpentaglutamate in these two critical steps of de novo purine synthesis.

purine_synthesis sub sub enz enz thf thf main_path main_path prpp PRPP gar Glycinamide Ribonucleotide (GAR) prpp->gar 2 steps gart GART gar->gart fgar Formylglycinamide Ribonucleotide (FGAR) path1 ... fgar->path1 aicar AICAR path1->aicar 5 steps atic_tf ATIC (Transformylase) aicar->atic_tf faicar FAICAR atic_ch ATIC (Cyclohydrolase) faicar->atic_ch imp Inosine Monophosphate (IMP) thpg Tetrahydropteroyl- pentaglutamate (H₄PteGlu₅) formyl_thpg 10-Formyl-H₄PteGlu₅ formyl_thpg->gart formyl_thpg->atic_tf gart->fgar gart->thpg atic_tf->faicar atic_tf->thpg atic_ch->imp

Figure 1. Role of 10-Formyl-H₄PteGlu₅ in De Novo Purine Synthesis.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of GART and ATIC are critical determinants of the flux through the purine synthesis pathway. The use of polyglutamated folates as substrates generally results in a significantly lower Michaelis constant (Kₘ), indicating a higher binding affinity, compared to their monoglutamated counterparts.[3][5]

EnzymeOrganismSubstrateKₘ (μM)k_cat_ (s⁻¹)k_cat_/Kₘ (M⁻¹s⁻¹)Reference
GART HumanGAR1.1 ± 0.27.56.8 x 10⁶[7]
HumanfDDF¹0.9 ± 0.27.58.3 x 10⁶[7]
ATIC (Transformylase)C. neoformansAICAR130 ± 107.55.8 x 10⁴
Human(Overall reaction)-2.9 ± 0.4-[10]

Table 1. Steady-State Kinetic Parameters for GART and ATIC.
¹ fDDF (10-formyl-5,8-dideazafolate) is a stable folate analog used in kinetic studies.

Regulatory Signaling Pathways

The de novo purine synthesis pathway is tightly regulated to meet cellular demand for nucleotides. A key signaling network that controls this pathway is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which links nutrient availability and growth factor signals to anabolic processes. mTORC1 stimulates purine synthesis primarily through the transcriptional control of one-carbon metabolism.

Upon activation by growth signals, mTORC1 promotes the translation of the transcription factor ATF4. ATF4 then upregulates the expression of key enzymes in the mitochondrial folate cycle, most notably MTHFD2 (methylenetetrahydrofolate dehydrogenase 2). MTHFD2 is crucial for generating formate, which is exported to the cytoplasm to be converted into 10-formyl-THF, the direct one-carbon donor for the GART and ATIC reactions. This regulatory axis ensures that the supply of one-carbon units is coordinated with the cellular growth state and demand for purine synthesis.

mTORC1_pathway cluster_mito Mitochondrion signal signal protein protein tf tf process process metabolite metabolite growth_signals Growth Signals (e.g., Insulin) mtorc1 mTORC1 growth_signals->mtorc1 activates atf4 ATF4 (Transcription Factor) mtorc1->atf4 promotes translation atf4_mrna ATF4 mRNA atf4_mrna->atf4 mthfd2_gene MTHFD2 Gene atf4->mthfd2_gene activates transcription mthfd2_protein MTHFD2 Protein (Mitochondrial) mthfd2_gene->mthfd2_protein expression formate Formate mthfd2_protein->formate produces serine Serine serine->mthfd2_protein substrate formyl_thf 10-Formyl-THF (Cytoplasmic) formate->formyl_thf generates purine_synthesis De Novo Purine Synthesis formyl_thf->purine_synthesis donates 1-carbon unit nucleotides Purine Nucleotides purine_synthesis->nucleotides

Figure 2. mTORC1 Signaling Pathway Regulating Purine Synthesis.

Experimental Protocols

Studying the activity of GART and ATIC is fundamental to understanding purine metabolism and for screening potential inhibitors. Continuous spectrophotometric assays are commonly employed for this purpose.

Protocol: Continuous Spectrophotometric Assay for GART Activity

This protocol is adapted from methodologies that monitor the formation of the folate product, which has a distinct UV absorbance from the formylated substrate.[7]

Objective: To determine the kinetic parameters of human GART by monitoring the increase in absorbance resulting from the conversion of a 10-formyl-folate analog to its corresponding tetrahydrofolate form.

Materials:

  • Purified recombinant human GART enzyme.

  • Glycinamide Ribonucleotide (GAR) substrate.

  • 10-formyl-5,8-dideazafolate (fDDF), a stable analog of 10-CHO-THF.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.

  • UV/Vis Spectrophotometer with temperature control (set to 25°C).

  • Quartz cuvettes.

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve GAR in the Assay Buffer to create a concentrated stock solution (e.g., 10 mM).

    • Dissolve fDDF in the Assay Buffer to create a concentrated stock solution (e.g., 5 mM).

    • Prepare a solution of GART enzyme in Assay Buffer at a known concentration (e.g., 1 µM).

  • Assay Setup:

    • In a quartz cuvette, prepare a 1 mL reaction mixture by adding Assay Buffer, GAR, and fDDF. For Kₘ determination of GAR, its concentration should be varied (e.g., 1 µM to 50 µM) while keeping fDDF at a saturating concentration (e.g., 40 µM).

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C for 3-5 minutes.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding a small volume of the GART enzyme solution (e.g., 3-6 µL for a final concentration of 3-6 nM). Mix quickly by inverting the cuvette.

    • Immediately begin monitoring the increase in absorbance at 295 nm. The extinction coefficient change (Δε) for the conversion of fDDF to 5,8-dideazafolate is 18.9 mM⁻¹cm⁻¹.[7]

    • Record the absorbance change over time for 1-3 minutes. The initial linear portion of the curve represents the initial reaction velocity (v₀).

  • Data Analysis:

    • Calculate the initial velocity (in µM/min) using the Beer-Lambert law: v₀ = (Slope of A₂₉₅ / Δε) * 1,000,000.

    • Plot the initial velocities against the varying GAR concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

    • Calculate k_cat_ by dividing Vₘₐₓ by the final enzyme concentration in the assay.

Protocol: Continuous Spectrophotometric Assay for ATIC Transformylase Activity

This protocol is based on the method used for C. neoformans ATIC, which monitors the formation of THF.

Objective: To measure the formyltransferase activity of human ATIC by monitoring the increase in absorbance at 298 nm due to the production of tetrahydrofolate.

Materials:

  • Purified recombinant human ATIC enzyme.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) substrate.

  • (6R)-10-formyl-tetrahydropteroylpentaglutamate (10-CHO-H₄PteGlu₅).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol.

  • UV/Vis Spectrophotometer with temperature control.

Procedure:

  • Prepare Reagent Stocks:

    • Prepare stocks of AICAR and 10-CHO-H₄PteGlu₅ in the Assay Buffer. Note: Folate solutions are light-sensitive and prone to oxidation; prepare fresh and keep on ice in the dark.

    • Prepare a solution of ATIC enzyme at a known concentration.

  • Assay Setup:

    • In a quartz cuvette, prepare the reaction mixture containing Assay Buffer and a fixed, saturating concentration of 10-CHO-H₄PteGlu₅.

    • Add varying concentrations of AICAR to the cuvettes to determine its Kₘ.

    • Equilibrate the mixture in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C).

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding the ATIC enzyme.

    • Immediately monitor the increase in absorbance at 298 nm, which corresponds to the formation of the tetrahydrofolate product.

    • Record the initial linear rate of absorbance change.

  • Data Analysis:

    • Calculate initial velocities from the slopes, using the appropriate extinction coefficient for THF formation.

    • Plot initial velocities against AICAR concentrations and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • Calculate k_cat_ from Vₘₐₓ and the enzyme concentration.

The following diagram provides a generalized workflow for these types of enzyme kinetics experiments.

experimental_workflow step step action action data data analysis analysis output output prep 1. Reagent Preparation - Purified Enzyme - Substrate Stocks - Assay Buffer setup 2. Assay Setup - Add Buffer & Substrates to Cuvette - Vary one substrate concentration - Keep other substrates saturating prep->setup equil 3. Equilibration - Place cuvette in spectrophotometer - Equilibrate to assay temperature (e.g., 25°C) setup->equil init 4. Reaction Initiation - Add enzyme to start reaction - Mix rapidly equil->init measure 5. Data Acquisition - Monitor absorbance change vs. time at specific wavelength (e.g., 295 nm) init->measure v0 Raw Data (Absorbance vs. Time) measure->v0 calc_v0 6. Calculate Initial Velocity (v₀) - Determine slope of initial linear phase v0->calc_v0 plot 7. Plot Data - Plot v₀ vs. [Substrate] calc_v0->plot fit 8. Non-linear Regression - Fit data to Michaelis-Menten equation plot->fit params Kinetic Parameters (Kₘ, Vₘₐₓ, k_cat_) fit->params

Figure 3. Generalized Workflow for a Spectrophotometric Enzyme Kinetics Experiment.

Conclusion and Future Directions

This compound and its 10-formyl derivative are indispensable coenzymes for de novo purine biosynthesis, playing a direct catalytic role in two essential formylation reactions. The enzymes that utilize these coenzymes, GART and ATIC, are validated targets for antifolate cancer chemotherapeutics. Understanding the precise kinetic interplay between these enzymes and their polyglutamated folate substrates is crucial for the design of next-generation inhibitors with improved specificity and efficacy. Furthermore, the elucidation of regulatory networks, such as the mTORC1 signaling pathway, that control the flux of one-carbon units into the purine pathway, opens new avenues for therapeutic intervention. Future research should focus on obtaining high-resolution structural and kinetic data for the human enzymes with their natural polyglutamated substrates to better inform structure-based drug design and to fully comprehend the intricate regulation of this fundamental metabolic pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid (Vitamin B9) and its derivatives are fundamental to cellular proliferation and survival, acting as essential coenzymes in the transfer of one-carbon units for the biosynthesis of nucleotides and amino acids. The metabolic utility of folates is critically dependent on their intracellular conversion to polyglutamated forms. This technical guide provides an in-depth examination of tetrahydropteroylpentaglutamate (THF-Glu5), a key polyglutamated derivative of the active folate, tetrahydrofolate (THF). We will explore its synthesis, its profound impact on cellular folate homeostasis, and its superior efficacy as a coenzyme in critical metabolic pathways. This guide consolidates kinetic data, details key experimental methodologies for its study, and provides visual representations of the biochemical pathways and workflows, offering a comprehensive resource for professionals in cellular biology and pharmacology.

Introduction: From Folic Acid to the Active Coenzyme Pool

Folic acid is the synthetic, oxidized, and monoglutamated form of vitamin B9 used in dietary supplements and food fortification.[1] Naturally occurring folates in food are typically found as reduced polyglutamates.[2][3] For metabolic activity, folic acid must undergo a two-step reduction catalyzed by dihydrofolate reductase (DHFR) , first to dihydrofolate (DHF) and then to the central active form, 5,6,7,8-tetrahydrofolate (THF).[4]

THF is the parent compound for a family of coenzymes that act as acceptors and donors of one-carbon units in processes vital for DNA synthesis and repair, and amino acid metabolism.[5][6] However, THF in its monoglutamate form (THF-Glu1) is susceptible to cellular efflux. The key to maintaining a sufficient intracellular folate pool lies in its post-translational modification through polyglutamylation.

The Synthesis of this compound: A Tale of Two Enzymes

The intracellular retention and optimal function of THF are achieved by the sequential addition of glutamate residues to its γ-carboxyl group, a process known as polyglutamylation.[7] This creates a family of THF polyglutamates (THF-Glun), with this compound (THF-Glu5) being one of the most abundant and functionally significant forms in mammalian cells.[8]

This dynamic process is regulated by two key enzymes:

  • Folylpolyglutamate Synthetase (FPGS): This ATP-dependent ligase is the primary enzyme responsible for catalyzing the formation of a peptide bond between the γ-carboxyl of the terminal glutamate of a folate and the α-amino group of a new glutamate molecule.[6][7] FPGS can add multiple glutamate residues, with the processivity varying between species and cellular compartments (cytosol and mitochondria).[7] Reduced folates, such as THF, are the preferred substrates for FPGS over folic acid.[8][9]

  • γ-Glutamyl Hydrolase (GGH): Also known as conjugase, this enzyme counteracts FPGS by catalyzing the hydrolytic removal of the terminal γ-linked glutamates.[6] The balance between FPGS and GGH activity is crucial for regulating the chain length of intracellular folates and thereby controlling folate homeostasis.

The pathway from dietary folic acid to the functional intracellular pool of THF-Glu5 is a critical axis of cellular metabolism.

Folic_Acid_to_THF_Pentaglutamate FolicAcid Folic Acid (PteGlu1) DHF Dihydrofolate (DHF) FolicAcid->DHF Transport THF Tetrahydrofolate (THF-Glu1) DHF:e->THF:w NADPH THF_Glu5 Tetrahydropteroyl- pentaglutamate (THF-Glu5) THF:e->THF_Glu5:w +4 Glutamate +ATP THF_Glu5:w->THF:e -4 Glutamate One_Carbon_Pool One-Carbon Metabolism (e.g., dTMP, Purine Synthesis) THF_Glu5->One_Carbon_Pool DHFR1 DHFR DHFR1->DHF DHFR2 DHFR DHFR2->THF FPGS FPGS FPGS->THF GGH GGH GGH->THF_Glu5

Figure 1. Metabolic activation and polyglutamylation of folic acid.

Biochemical Significance of this compound

The addition of a polyglutamate tail confers two critical advantages to THF, transforming it from a transient metabolite into a highly effective and retained intracellular coenzyme.

Enhanced Cellular Retention

The monoglutamate forms of folate can be transported across the cell membrane by carriers like the Reduced Folate Carrier (RFC).[1] The addition of multiple negatively charged glutamate residues creates a polyanionic tail, which effectively traps the folate molecule inside the cell, preventing its efflux and significantly increasing its intracellular concentration.[7] This retention is vital for sustaining the folate-dependent reactions necessary for cell proliferation.

Superior Coenzyme Efficacy

Polyglutamylation dramatically enhances the affinity of folates for most folate-dependent enzymes.[10] By increasing the binding affinity (reflected in a lower Michaelis constant, Km, or inhibition constant, Ki), THF-Glun derivatives become far more efficient substrates and regulators at physiological concentrations compared to their monoglutamate counterparts. This enhanced binding is crucial for the catalytic efficiency of one-carbon metabolism.[10][11]

Logical_Relationship THF_mono THF-Monoglutamate (THF-Glu1) FPGS_activity FPGS Activity THF_mono->FPGS_activity Efflux Cellular Efflux THF_mono->Efflux susceptible to Polyglutamylation Polyglutamylation FPGS_activity->Polyglutamylation THF_poly THF-Polyglutamates (e.g., THF-Glu5) Polyglutamylation->THF_poly Retention Increased Cellular Retention THF_poly->Retention leads to Coenzyme_Eff Enhanced Coenzyme Efficiency (Lower Km) THF_poly->Coenzyme_Eff leads to Metabolism Sustained One-Carbon Metabolism Retention->Metabolism Coenzyme_Eff->Metabolism Efflux->Metabolism impairs

Figure 2. Functional consequences of THF polyglutamylation.

Quantitative Data: Coenzyme Efficiency of Polyglutamated Folates

The superiority of polyglutamated folates as enzyme substrates is evident from kinetic data. As the glutamate chain length increases, the Km or Ki value for many key enzymes of one-carbon metabolism decreases significantly, indicating tighter binding.

EnzymeOrganism/TissueSubstrate/InhibitorKm / Ki (µM)Fold Increase in Affinity (Glu1 vs. Glun)Reference
Thymidylate Synthase Human (MCF-7 Cells)CH₂-H₄PteGlu₁--[12]
CH₂-H₄PteGlu₅-40-fold more potent[12]
Methotrexate (MTX)-Glu₁ (Kᵢ)13-[12]
MTX-Glu₅ (Kᵢ)0.047~277[12]
Serine Hydroxymethyl-transferase (SHMT) Pea Leaf MitochondriaH₄PteGlu₁ (Kₘ)250-[4][11]
H₄PteGlu₃ (Kₘ)2510[4][11]
H₄PteGlu₅ (Kₘ)2012.5[4][11]
Glycine Decarboxylase Pea Leaf MitochondriaH₄PteGlu₁ (Kₘ)200-[4][11]
H₄PteGlu₃ (Kₘ)1020[4][11]
H₄PteGlu₅ (Kₘ)1020[4][11]
AICAR Formyltransferase Human (MCF-7 Cells)Dihydrofolate-Glu₁ (Kᵢ)63-[13]
Dihydrofolate-Glu₅ (Kᵢ)0.043~1465[13]
GAR Formyltransferase Human (Manca Cells)(6R,S)-H₄HPteGlu₁ (IC₅₀)>20-[14]
(6R,S)-H₄HPteGlu₆ (IC₅₀)0.3>66[14]

Table 1: Comparison of kinetic parameters for folate-dependent enzymes with monoglutamated vs. polyglutamated substrates/inhibitors. Km = Michaelis constant; Ki = Inhibition constant; IC₅₀ = Half maximal inhibitory concentration. A lower value indicates higher affinity.

Pharmacological Implications: Antifolate Drugs

The process of polyglutamylation is a critical determinant of the efficacy and selectivity of antifolate drugs like methotrexate (MTX).[15] MTX potently inhibits DHFR, but its therapeutic action is greatly enhanced upon its conversion to MTX polyglutamates (MTX-Glun) by FPGS within cancer cells. These MTX-Glun are not only retained more effectively but are also more potent inhibitors of other downstream enzymes like thymidylate synthase and AICAR formyltransferase.[12][13][15] Consequently, high FPGS activity in tumors is often associated with increased sensitivity to antifolate chemotherapy.[16]

Experimental Protocols

Studying the role of this compound requires robust methods for measuring enzyme activity and quantifying intracellular folate pools.

Protocol: Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol is adapted from methodologies using UPLC-MS/MS to measure FPGS activity in cell lysates by quantifying the formation of polyglutamated products from a known substrate, such as methotrexate (MTX).[17]

Objective: To determine the kinetic parameters (Km and Vmax) of FPGS in a cell or tissue lysate.

Materials:

  • Cell/tissue lysate (e.g., packed erythrocyte lysate)

  • Reaction Buffer (Tris buffer, pH 8.85)

  • Substrate: Methotrexate (MTX) stock solution

  • Co-substrates: L-glutamic acid, ATP

  • Cofactors: MgCl₂, KCl

  • Reducing Agent: Dithiothreitol (DTT)

  • Quenching Solution: Acetonitrile or other organic solvent

  • Internal Standard (e.g., isotopically labeled MTX-Glu₂)

  • UPLC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate according to standard laboratory procedures. Determine total protein concentration.

  • Reaction Setup: Prepare a reaction mixture in Tris buffer containing 4 mM L-glutamic acid, 10 mM ATP, 20 mM MgCl₂, 20 mM KCl, and 10 mM DTT.[17]

  • Substrate Titration: To determine kinetic parameters, set up a series of reactions with varying concentrations of the folate substrate (e.g., 2.5 µM to 250 µM MTX).[17]

  • Enzyme Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a specific amount of cell lysate (e.g., 25 µL).[17]

  • Incubation: Incubate the reactions at 37°C for a fixed time where the reaction is linear (e.g., 2 hours).[17]

  • Quenching: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing a known concentration of the internal standard.

  • Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • UPLC-MS/MS Analysis: Inject the sample onto the UPLC-MS/MS system. Use a suitable column (e.g., C18) and mobile phase gradient to separate the substrate (MTX-Glu₁) from the product (MTX-Glu₂). Monitor the specific parent-daughter ion transitions for the analyte and internal standard.

  • Data Analysis: Quantify the amount of MTX-Glu₂ produced by comparing its peak area to that of the internal standard. Plot the reaction velocity (pmol/h/mg protein) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[17]

Protocol: Analysis of Intracellular Folate Polyglutamates by LC-MS

This protocol outlines a general workflow for the extraction and quantification of various folate polyglutamates, including THF-Glu5, from cultured cells.[18][19]

Objective: To determine the distribution and concentration of different folate polyglutamates within a cell sample.

Materials:

  • Cultured cells

  • Extraction Solution: 80:20 acetonitrile/water with 2.5 mM sodium ascorbate and 25 mM ammonium acetate, pH 7, pre-cooled to 4°C.[18]

  • Nitrogen gas evaporator

  • Reconstitution Solution: HPLC-grade water with 25 mM sodium ascorbate and 25 mM ammonium acetate, pH 7.[18]

  • LC-MS/MS system with a suitable column (e.g., reversed-phase C18).

Procedure:

  • Cell Harvesting & Quenching: Rapidly harvest cells (e.g., by vacuum filtration) and immediately immerse them in the pre-cooled extraction solution to quench all enzymatic activity.[18]

  • Extraction: Maintain the extraction for 20 minutes at 4°C with gentle agitation.

  • Clarification: Centrifuge the extract at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.[18]

  • Enzyme Inactivation: Transfer the supernatant to a new tube and heat to 60°C for 5 minutes to inactivate any remaining enzymes. Cool immediately on ice.[18]

  • Drying and Reconstitution: Dry the extract completely under a gentle stream of nitrogen gas. Reconstitute the dried pellet in a small, precise volume of reconstitution solution.[18]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS. Use a gradient elution program to separate the different folate species based on both their one-carbon substitution and polyglutamate chain length.

  • Quantification: Identify and quantify each folate polyglutamate by its specific retention time and mass-to-charge ratio (m/z), referencing against authentic standards where available or using relative quantification methods.

Experimental_Workflow cluster_results Data Output start 1. Cell Culture Sample harvest 2. Harvest & Quench Metabolism (Cold Acetonitrile/Buffer) start->harvest extract 3. Extract Folates (4°C Incubation) harvest->extract centrifuge 4. Centrifuge to Remove Debris (17,000 x g) extract->centrifuge supernatant Supernatant (Contains Folates) centrifuge->supernatant pellet Pellet (Discard) centrifuge->pellet heat 5. Heat Inactivate Enzymes (60°C, 5 min) supernatant->heat dry 6. Dry Extract (Nitrogen Evaporation) heat->dry reconstitute 7. Reconstitute in Buffer dry->reconstitute analyze 8. Analyze by LC-MS/MS reconstitute->analyze chromatogram Chromatogram (Separation by Glu chain) analyze->chromatogram mass_spec Mass Spectra (Identification of Folates) analyze->mass_spec quant Quantification of THF-Glu1...THF-Glu_n_ mass_spec->quant

Figure 3. Experimental workflow for analysis of intracellular folate polyglutamates.

Conclusion

This compound and other polyglutamated folates are not merely storage forms but are the primary, functionally superior coenzymes of one-carbon metabolism. The conversion of monoglutamated folates to their polyglutamated derivatives via FPGS is a central regulatory node that governs cellular folate capacity and metabolic flux through pathways essential for DNA synthesis and methylation. For researchers in oncology and drug development, understanding the kinetics and regulation of FPGS and the function of specific polyglutamates is paramount for designing novel therapeutic strategies and overcoming resistance to established antifolate drugs. The methodologies outlined herein provide a framework for the precise dissection of these critical metabolic processes.

References

A Deep Dive into Pteroylpolyglutamates: From Discovery to Core Cellular Functions

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the polyglutamated forms of folate (Vitamin B9), are the predominant intracellular forms of this essential vitamin and are central to a myriad of critical cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and pivotal role of pteroylpolyglutamates in cellular function. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical significance and therapeutic potential of these molecules. The guide details the enzymatic synthesis of pteroylpolyglutamates by folylpolyglutamate synthetase (FPGS) and their function as preferred coenzymes in one-carbon metabolism. Furthermore, it outlines key experimental methodologies for their analysis and presents critical quantitative data in a structured format to facilitate understanding and further research.

A Historical Perspective: The Unraveling of Folate Metabolism

The journey to understanding pteroylpolyglutamates began with the discovery of folate itself. In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia.[1][2] This substance was initially termed the "Wills Factor."[2] Subsequent research in the 1940s led to the isolation and crystallization of "folic acid" from spinach leaves, with its name derived from the Latin word "folium" for leaf.[3][4] The chemical structure of folic acid, pteroylglutamic acid (PGA), was elucidated in 1945 by researchers at Lederle Laboratories.[1]

Early studies revealed that folate was crucial for preventing anemia and that folate antagonists could inhibit the growth of tumors, paving the way for the development of antifolate cancer therapies like methotrexate.[4] It was also discovered that dietary folates primarily exist in polyglutamated forms, which require hydrolysis to the monoglutamate form for absorption.[5][6] The significance of polyglutamylation within the cell, however, remained a key area for further exploration. It wasn't until later that the critical role of pteroylpolyglutamates as the active, retained forms of folate within cells was fully appreciated.[7][8]

The Cellular Synthesis and Retention of Pteroylpolyglutamates

The conversion of folate monoglutamates to their polyglutamated counterparts is a crucial step for their intracellular retention and function. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .

The Role of Folylpolyglutamate Synthetase (FPGS)

FPGS is a key enzyme in folate homeostasis, catalyzing the sequential addition of glutamate residues to folate and its derivatives in an ATP-dependent manner.[9][10][11] This polyglutamylation serves two primary purposes:

  • Cellular Retention: The addition of multiple negatively charged glutamate moieties traps folates within the cell, preventing their efflux across the cell membrane.[10][12] Cells lacking functional FPGS exhibit significantly reduced intracellular folate accumulation.[12]

  • Enhanced Coenzyme Activity: Pteroylpolyglutamates are often better substrates for the enzymes of one-carbon metabolism compared to their monoglutamate counterparts.[7][11][13] This enhanced affinity increases the efficiency of various metabolic pathways.

FPGS is found in both the cytoplasm and mitochondria, ensuring adequate polyglutamylated folate pools in both compartments.[9][11][14]

FPGS_Action cluster_cell Cell cluster_out Extracellular Space Folate_in Folate (Monoglutamate) FPGS Folylpolyglutamate Synthetase (FPGS) Folate_in->FPGS Substrate PGA Pteroylpolyglutamates FPGS->PGA Catalyzes ADP_Pi ADP + Pi FPGS->ADP_Pi ATP ATP ATP->FPGS Energy Glutamate Glutamate Glutamate->FPGS Substrate Folate_out->Folate_in Transport

Caption: Cellular uptake and polyglutamylation of folate.

The Central Role of Pteroylpolyglutamates in One-Carbon Metabolism

Pteroylpolyglutamates are the essential coenzymes that carry and transfer one-carbon units in a variety of crucial metabolic pathways collectively known as one-carbon metabolism.[7][15][16] These pathways are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, as well as for methylation reactions.

The polyglutamate tail enhances the affinity of the folate coenzyme for the active sites of several key enzymes in these pathways, thereby increasing catalytic efficiency.

Key One-Carbon Metabolic Pathways

The one-carbon units, in various oxidation states (e.g., formyl, methylene, methyl), are attached to the N5 or N10 positions of the pteridine ring of tetrahydrofolate (THF).[15] Pteroylpolyglutamates are involved in:

  • Purine Biosynthesis: 10-formyl-THF is required for two steps in the de novo synthesis of purines, which are essential components of DNA and RNA.

  • Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis catalyzed by thymidylate synthase.

  • Amino Acid Metabolism: Tetrahydrofolate derivatives are involved in the interconversion of serine and glycine, and in the metabolism of histidine.

  • Methionine Regeneration: 5-methyl-THF donates its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation.

One_Carbon_Metabolism THF Tetrahydrofolate (THF-PG) Methylene_THF 5,10-Methylene-THF-PG THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine SHMT dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP Thymidylate Synthase Methyl_THF 5-Methyl-THF-PG Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF-PG Methylene_THF->Formyl_THF dUMP dUMP dUMP->dTMP Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Synthase Methionine Methionine Homocysteine->Methionine Purines Purine Synthesis (DNA/RNA) Formyl_THF->Purines

Caption: Pteroylpolyglutamates in one-carbon metabolism.

Quantitative Data on Pteroylpolyglutamate Function

The efficiency of pteroylpolyglutamates as coenzymes is reflected in the kinetic parameters of the enzymes with which they interact. Generally, as the glutamate chain length increases, the affinity of the enzyme for the folate coenzyme increases (lower Km) and/or the catalytic efficiency (kcat/Km) improves, up to an optimal chain length.

Table 1: Michaelis-Menten Constants (Km) of Folate-Dependent Enzymes for Pteroylpolyglutamates of Varying Chain Lengths

EnzymeOrganism/TissueSubstrateGlutamate Chain Length (n)Km (µM)
Thymidylate SynthaseLactobacillus casei5,10-CH2-H4PteGlun115
31.8
60.9
Dihydrofolate ReductaseHumanH2PteGlun11.1
30.3
50.1
Serine HydroxymethyltransferaseRabbit Liver (Cytosolic)H4PteGlun1120
510
Folylpolyglutamate SynthetaseChinese Hamster OvaryH4PteGlun12
20.8
31.5

Note: The values presented are approximate and can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols for Pteroylpolyglutamate Analysis

The accurate quantification and identification of different pteroylpolyglutamate species are crucial for studying their metabolism and function. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the state-of-the-art methodology.

Extraction of Folates from Biological Samples

Objective: To extract folates from cells or tissues while preserving their integrity.

Materials:

  • Extraction Buffer: 50 mM HEPES or Tris-HCl, pH 7.85, containing 10 mM 2-mercaptoethanol and 1.1% (w/v) sodium ascorbate.

  • Boiling water bath.

  • Centrifuge.

Procedure:

  • Homogenize the cell pellet or tissue sample in 10 volumes of ice-cold extraction buffer.

  • Immediately heat the homogenate in a boiling water bath for 10 minutes to inactivate endogenous enzymes, particularly γ-glutamyl hydrolases (conjugases) that can cleave the polyglutamate chain.

  • Cool the sample on ice for 5 minutes.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the extracted folates for analysis.

HPLC-MS/MS Analysis of Pteroylpolyglutamates

Objective: To separate and quantify individual pteroylpolyglutamate species.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system.

  • A C18 reverse-phase HPLC column.

  • A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Inject the folate extract onto the HPLC column.

  • Elute the folates using a gradient of increasing Mobile Phase B concentration. The gradient will depend on the specific column and folate species being analyzed. A typical gradient might be from 5% to 50% B over 30 minutes.

  • The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each pteroylpolyglutamate species based on its unique precursor and product ion masses.

HPLC_MS_Workflow Sample Biological Sample (Cells/Tissue) Extraction Folate Extraction (with antioxidants, heat) Sample->Extraction HPLC HPLC Separation (Reverse-Phase) Extraction->HPLC MSMS Tandem Mass Spectrometry (Detection & Quantification) HPLC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for pteroylpolyglutamate analysis.

Pteroylpolyglutamates in Disease and Drug Development

The central role of pteroylpolyglutamates in cellular metabolism makes them critical in various disease states and prime targets for therapeutic intervention.

  • Cancer: Rapidly proliferating cancer cells have a high demand for nucleotides and thus for folate-mediated one-carbon metabolism. Antifolate drugs, such as methotrexate, are taken up by cells and converted to polyglutamated forms, which then potently inhibit key enzymes like dihydrofolate reductase.[17] The extent of polyglutamylation can be a determinant of the drug's efficacy and toxicity.[17]

  • Neural Tube Defects: Folate deficiency is a well-established risk factor for neural tube defects in developing fetuses.[18] Periconceptional folic acid supplementation has been shown to significantly reduce the incidence of these birth defects.[4]

  • Cardiovascular Disease: Elevated levels of homocysteine are a risk factor for cardiovascular disease. The remethylation of homocysteine to methionine is dependent on 5-methyl-THF, highlighting the importance of folate metabolism in maintaining cardiovascular health.

Conclusion and Future Directions

Pteroylpolyglutamates are not merely storage forms of folate but are the active coenzyme forms that are essential for fundamental cellular processes. From their historical discovery to their intricate roles in one-carbon metabolism, the study of these molecules continues to provide valuable insights into cellular function, disease pathogenesis, and therapeutic development. Future research will likely focus on further elucidating the regulation of FPGS activity, the channeling of folate coenzymes within multi-enzyme complexes, and the development of novel antifolates with improved selectivity and efficacy. A deeper understanding of pteroylpolyglutamate metabolism will undoubtedly open new avenues for the diagnosis and treatment of a wide range of human diseases.

References

The Central Role of Tetrahydropteroylpentaglutamate in Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropteroylpentaglutamate (THPG), the predominant intracellular form of vitamin B9 (folate), is a cornerstone of cellular metabolism. As a polyglutamated derivative of tetrahydrofolate (THF), THPG functions as a critical coenzyme in one-carbon (1C) metabolism. This network of interconnected biochemical reactions is fundamental for the biosynthesis of nucleotides and the homeostasis of several key amino acids. The polyglutamate tail enhances the affinity of the folate coenzyme for various enzymes and facilitates its retention within the cell, thereby optimizing metabolic fluxes. This guide provides an in-depth examination of THPG's involvement in amino acid metabolism, focusing on the synthesis of methionine, the interconversion of serine and glycine, and the catabolism of histidine. It includes quantitative data on enzyme kinetics, detailed experimental protocols for assessing folate-dependent pathways, and visualizations of the core metabolic and experimental workflows.

Introduction to this compound (THPG)

Folate is an essential vitamin that, in its reduced and polyglutamated form, acts as a carrier of single-carbon units at various oxidation states. The biologically active form within cells is tetrahydrofolate (THF), which is distinguished by a tail of multiple glutamate residues attached via gamma-peptide linkages. This compound, with five glutamate residues, is a highly abundant and functionally significant species. This polyglutamation is crucial for increasing the intracellular concentration of folates and enhancing their affinity for the enzymes of 1C metabolism. THPG is central to the de novo synthesis of purines and thymidylate, and the metabolism of several amino acids.

Core Involvement of THPG in Amino Acid Metabolism

THPG is a direct and indispensable participant in several key pathways of amino acid biosynthesis and catabolism. Its primary roles are in the regeneration of methionine, the interconversion of serine and glycine, and the breakdown of histidine.

Methionine Regeneration

The remethylation of homocysteine to form methionine is a critical reaction that links the folate and methionine cycles. This reaction is catalyzed by the cobalamin (vitamin B12)-dependent enzyme methionine synthase (MTR) .

  • Reaction: 5-Methyl-THPG serves as the methyl group donor, transferring its one-carbon unit to cobalamin, which in turn methylates homocysteine to produce methionine. The other product of this reaction is THPG, which can then be re-utilized in other 1C reactions.[1][2]

  • Significance: This pathway is essential for regenerating methionine, which is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. The reaction also prevents the accumulation of homocysteine, a risk factor for various diseases.

  • The Folate Trap: A deficiency in vitamin B12 or a defect in methionine synthase can lead to the accumulation of 5-methyl-THPG, as it is the only reaction that can recycle it back to THPG.[1] This "traps" the folate pool in the 5-methyl form, rendering it unavailable for other essential reactions like purine and thymidylate synthesis, leading to megaloblastic anemia.

Serine and Glycine Interconversion

The interconversion of serine and glycine is a pivotal reaction in 1C metabolism, serving as the primary source of one-carbon units for the folate pool. This reversible reaction is catalyzed by serine hydroxymethyltransferase (SHMT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

  • Reaction: In the forward reaction, serine donates its hydroxymethyl group to THPG, forming glycine and 5,10-methylene-THPG.[3][4][5] This is a major entry point for one-carbon units into the folate cycle.

  • Compartmentalization: This reaction occurs in both the cytosol and mitochondria, with distinct SHMT isoforms (SHMT1 and SHMT2, respectively), highlighting the importance of compartmentalized 1C metabolism.

Histidine Catabolism

THPG plays an essential role in the final steps of histidine degradation. A breakdown in this pathway is a clinical indicator of folate deficiency.

  • Pathway: The catabolism of the amino acid histidine produces N-formiminoglutamate (FIGLU).[6][7]

  • THPG-Dependent Reaction: The bifunctional enzyme formimidoyltransferase cyclodeaminase (FTCD) catalyzes the transfer of the formimino group from FIGLU to THPG, yielding glutamate and 5-formimino-THPG.[8][9][10][11][12] The cyclodeaminase activity then converts 5-formimino-THPG to 5,10-methenyl-THPG and ammonia.[8][10]

  • Clinical Relevance: In cases of folate deficiency, the lack of available THPG causes FIGLU to accumulate and be excreted in the urine.[13][14] The measurement of urinary FIGLU after a histidine load is a classic, though now less common, functional test for folate status.[13][15][16]

Data Presentation

Quantitative understanding of these pathways is crucial for researchers. The following tables summarize key kinetic parameters of enzymes involved in THPG-dependent amino acid metabolism. Note that kinetic values can vary significantly based on species, isoform, and experimental conditions.

EnzymeSubstrateSpecies/SourceKm (µM)Notes
Methionine Synthase (MetE)5-CH₃-H₄PteGlu₃Catharanthus roseus (plant)28Cobalamin-independent form; inactive with monoglutamate form.[17]
Methionine Synthase (tMS)CH₃-H₄folate (monoglutamate)Thermotoga maritima18 ± 4.1Cobalamin-dependent thermophilic enzyme.[18]
Methionine Synthase (tMS)HomocysteineThermotoga maritima9.3 ± 3.1Cobalamin-dependent thermophilic enzyme.[18]
Serine Hydroxymethyltransferase (PvSHMT)L-SerinePlasmodium vivax860 ± 160The concentration of L-serine that gives half-saturation (K_S) in pre-steady-state kinetics.[4]

Table 1: Exemplary Kinetic Parameters of Folate-Dependent Enzymes.

Polyglutamate Chain LengthRelative Importance and Function
Monoglutamate (Glu₁) Circulating form in plasma and transport form into cells. Substrate for dihydrofolate reductase.
Short-Chain (Glu₂-Glu₃) Intermediate forms. Cobalamin-independent methionine synthase shows a preference for triglutamate forms.[17][19]
Long-Chain (Glu₄-Glu₈) Predominant intracellular storage and active coenzyme forms. The pentaglutamate form (THPG) is highly effective for intermediate channeling between the active sites of FTCD.[10]

Table 2: Functional Significance of Folate Polyglutamylation States.

Mandatory Visualizations

Metabolic Pathways

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_amino_acids Amino Acid Metabolism cluster_biosynthesis Biosynthesis THF THPG (Tetrahydropteroyl-penta-glutamate) CH2_THF 5,10-Methylene-THPG THF->CH2_THF FIGLU FIGLU DHF DHF DHF->THF DHFR CH2_THF->THF CH_THF 5,10-Methenyl-THPG CH2_THF->CH_THF CH3_THF 5-Methyl-THPG CH2_THF->CH3_THF MTHFR Glycine Glycine dTMP dTMP CH2_THF->dTMP CHO_THF 10-Formyl-THPG CH_THF->CHO_THF Purines Purines CHO_THF->Purines CH3_THF->THF Homocysteine Homocysteine FIGLU_THF 5-Formimino-THPG FIGLU_THF->CH_THF Glutamate Glutamate Serine Serine Serine->Glycine SHMT Glycine->Serine SHMT Methionine Methionine Homocysteine->Methionine MTR SAM SAM Methionine->SAM MAT Histidine Histidine Histidine->FIGLU Catabolism FIGLU->Glutamate FTCD SAM->Homocysteine Methylation Reactions

Caption: Overview of THPG in Amino Acid and One-Carbon Metabolism.

Methionine_Cycle cluster_methionine Methionine Cycle cluster_folate Folate Cycle Methionine Methionine SAM S-Adenosyl- Methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH Methyltransferases (R -> R-CH3) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Methionine Synthase (MTR) + Vit B12 CH3_THF 5-Methyl-THPG THF THPG CH3_THF->THF CH2_THF 5,10-Methylene-THPG THF->CH2_THF SHMT CH2_THF->CH3_THF MTHFR

Caption: The Methionine Cycle and its link to Folate Metabolism.

Experimental Workflow

LCMS_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Cell/Tissue Homogenization (in ice-cold extraction buffer with antioxidants) B Protein Precipitation & Centrifugation A->B C Supernatant Collection B->C D Enzymatic Deconjugation (optional, for total folates) C->D E Solid Phase Extraction (SPE) for sample cleanup D->E Yes D->E No F LC-MS/MS Analysis (HILIC or Reversed-Phase) E->F G Data Processing (Quantification against stable isotope-labeled standards) F->G

Caption: Experimental Workflow for Cellular Folate Analysis by LC-MS/MS.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Methionine Synthase Activity

This protocol is based on the continuous spectrophotometric assay that measures the formation of the product THF, which is converted to a stable, chromophoric derivative.[20][21][22]

Principle: Methionine synthase (MTR) converts 5-methyl-THF and homocysteine to THF and methionine. The THF product is unstable and is rapidly converted under acidic conditions to 5,10-methenyl-THF, which has a strong absorbance at 350 nm.[21][22] The rate of increase in absorbance at 350 nm is directly proportional to the MTR activity.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.2)

  • Dithiothreitol (DTT)

  • S-adenosylmethionine (SAM) (for reductive activation of the enzyme)

  • Hydroxocobalamin (Vitamin B12)

  • L-homocysteine (prepared fresh from thiolactone)

  • (6R,S)-5-Methyltetrahydrofolate (CH₃-H₄folate)

  • Enzyme preparation (cell lysate or purified protein)

  • Stop Solution: 5 N HCl in 60% formic acid[21]

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix containing potassium phosphate buffer, DTT, SAM, hydroxocobalamin, and the enzyme sample. Prepare a blank reaction for each sample that contains all components except L-homocysteine.[20]

  • Pre-incubation: Incubate the mixture at 37°C for a designated time (e.g., 5-10 minutes) to allow for the reductive activation of the cobalamin cofactor on the enzyme.

  • Reaction Initiation: Start the reaction by adding L-homocysteine and CH₃-H₄folate. Mix gently and incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[20]

  • Reaction Termination: Stop the reaction by adding the acidic Stop Solution. This step also facilitates the conversion of THF to 5,10-methenyl-THF.[20]

  • Development: Heat the stopped reactions at 80-100°C for 10 minutes to ensure complete conversion to 5,10-methenyl-THF. Cool to room temperature.[20]

  • Measurement: Centrifuge the tubes to pellet precipitated protein. Transfer the supernatant to a UV-transparent cuvette or microplate and measure the absorbance at 350 nm.

  • Calculation: Subtract the absorbance of the "minus homocysteine" blank from the sample reading. Calculate the concentration of the product using the molar extinction coefficient for 5,10-methenyl-THF in acid (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[20] Express activity as nmol of product formed per minute per mg of protein.

Protocol 2: Measurement of Intracellular Folate Polyglutamates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of various folate species, including THPG, from cultured cells or tissues.[23][24][25]

Principle: Cellular folates are extracted in a buffer containing antioxidants to prevent degradation. The extract is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique separates the different folate forms (based on both the one-carbon unit and polyglutamate chain length) and detects them with high specificity and sensitivity based on their mass-to-charge ratio and fragmentation patterns.

Reagents & Materials:

  • Extraction Buffer: 50:50 Methanol:Water or 0.1 M phosphate buffer containing 2% sodium ascorbate and 0.1% 2-mercaptoethanol as antioxidants.[23][24]

  • Rat Serum γ-glutamyl hydrolase (conjugase) (optional, for total folate analysis).

  • Stable isotope-labeled folate internal standards (e.g., ¹³C₅-5-methyl-THF).

  • Solid Phase Extraction (SPE) cartridges for cleanup.

  • LC-MS/MS system with a HILIC or C18 reversed-phase column.

Procedure:

  • Sample Collection & Quenching: Rapidly harvest cells (e.g., by scraping into liquid nitrogen or using a cell lifter) and immediately add ice-cold Extraction Buffer to quench metabolic activity and prevent folate degradation.[23]

  • Extraction: Homogenize the sample (e.g., by sonication or bead beating) on ice. Heat the extract (e.g., 60-100°C for 5-10 minutes) to denature folate-binding proteins and enzymes. Centrifuge at high speed (e.g., >16,000 x g) at 4°C to pellet cell debris and precipitated proteins.[23]

  • Deconjugation (Optional): To measure total folate, the polyglutamate tails can be cleaved to the monoglutamate form. Adjust the pH of the supernatant and add conjugase enzyme (from rat serum or recombinant source). Incubate at 37°C for 2 hours.[23]

  • Sample Cleanup: Condition an SPE cartridge. Load the sample supernatant (post-deconjugation, if performed). Wash the cartridge to remove interfering substances and then elute the folates with an appropriate solvent.

  • LC-MS/MS Analysis: Inject the cleaned-up sample onto the LC-MS/MS system. Use a gradient elution to separate the different folate species. Set up the mass spectrometer to detect the specific precursor and product ions for each folate of interest and the internal standards using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve using known concentrations of folate standards. Quantify the endogenous folates in the sample by comparing their peak areas to those of the internal standards and the calibration curve. Normalize results to cell number or protein concentration.

Protocol 3: FIGLU Excretion Test for Folate Deficiency

This is a functional test that assesses the body's folate status by challenging the histidine catabolism pathway.[15][16]

Principle: The conversion of FIGLU to glutamate requires THF. In folate deficiency, this step is impaired, leading to an accumulation of FIGLU, which is then excreted in the urine. The test involves administering a large dose of L-histidine to saturate the pathway and magnify this effect.[13]

Procedure:

  • Baseline Urine Collection: The patient empties their bladder to begin the test. A complete 24-hour urine collection is started to measure baseline FIGLU excretion.

  • Histidine Loading: An oral dose of L-histidine (e.g., 15 g for an adult, adjusted for children) is administered.

  • Post-Load Urine Collection: Following the histidine dose, urine is collected for a specified period, typically 8 or 24 hours.

  • Sample Analysis: The concentration of FIGLU in the collected urine is measured, often using a colorimetric or chromatographic method (e.g., HPLC).

  • Interpretation: Urinary FIGLU levels are compared to established reference ranges. A significant increase in FIGLU excretion after the histidine load is indicative of folate deficiency.[14][26] It is important to note that vitamin B12 deficiency can also cause a secondary folate deficiency and may lead to a positive FIGLU test.[14][26]

Conclusion

This compound is not merely a passive cofactor but an actively managed and essential component at the intersection of amino acid metabolism, nucleotide synthesis, and methylation pathways. Its roles in the methionine cycle, serine/glycine interconversion, and histidine catabolism underscore the interconnectedness of cellular metabolic networks. A thorough understanding of these THPG-dependent pathways, supported by robust quantitative data and precise experimental methodologies, is critical for researchers in basic science and is paramount for professionals in drug development targeting metabolic pathways in cancer, infectious diseases, and metabolic disorders. The continued investigation into the nuanced roles of specific folate polyglutamates promises to uncover new therapeutic opportunities and deepen our understanding of cellular physiology.

References

Enzyme kinetics of 10-formyltetrahydrofolate dehydrogenase with tetrahydropteroylpentaglutamate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enzyme kinetics of 10-formyltetrahydrofolate dehydrogenase (10-FTHFDH), with a particular focus on the interaction with its product, tetrahydropteroylpentaglutamate. 10-FTHFDH is a critical enzyme in folate-mediated one-carbon metabolism, playing a significant role in nucleotide biosynthesis and cellular proliferation. Its dysregulation has been implicated in cancer, making it a person of interest for therapeutic intervention. This document summarizes key kinetic parameters, details experimental protocols for enzyme characterization, and provides visual representations of relevant biochemical pathways and experimental workflows to support further research and drug development efforts.

Introduction

10-Formyltetrahydrofolate dehydrogenase (EC 1.5.1.6) is a bifunctional enzyme that catalyzes the NADP+-dependent oxidation of 10-formyltetrahydrofolate (10-formyl-THF) to tetrahydrofolate (THF) and CO2.[1] This reaction is a key step in the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine.[2] The polyglutamated forms of tetrahydrofolate are the primary cofactors in these reactions. The product of the 10-FTHFDH reaction, this compound (H4PteGlu5), is a potent product inhibitor of the enzyme, highlighting a critical regulatory mechanism within the folate pathway.[3] Understanding the kinetic properties of 10-FTHFDH, particularly its interaction with both substrate and product, is crucial for elucidating its role in normal physiology and disease, and for the rational design of targeted therapeutics.

Quantitative Kinetic Data

The enzymatic activity of 10-formyltetrahydrofolate dehydrogenase is characterized by its affinity for its substrates and the rate at which it catalyzes the reaction. Furthermore, the enzyme is subject to strong product inhibition. The following tables summarize the key kinetic parameters for rat liver recombinant 10-FTHFDH.

Table 1: Michaelis-Menten Kinetic Parameters for the Dehydrogenase Reaction

Substrate/CofactorKm (µM)Vmax (µmol/min/mg)
10-Formyltetrahydrofolate5.50.160
NADP+0.880.160

Data obtained from studies on recombinant rat liver 10-FTHFDH.

Table 2: Product Inhibition Data

InhibitorDissociation Constant (Kd) (nM)Notes
This compound (H4PteGlu5)~15Approximately 60-fold lower than the Ks for the substrate, 10-formyl-H4PteGlu5, indicating very tight binding.[3]

This strong product inhibition suggests a significant regulatory role for this compound in vivo.[3]

Experimental Protocols

Purification of Recombinant 10-FTHFDH

A common method for obtaining pure 10-FTHFDH for kinetic studies is through the expression of a recombinant, tagged protein in a suitable expression system (e.g., E. coli or insect cells) followed by affinity chromatography.[4]

Protocol:

  • Expression: Transform a suitable expression vector containing the 10-FTHFDH gene with a purification tag (e.g., a polyhistidine-tag) into the chosen expression host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.

  • Affinity Chromatography:

    • Equilibrate an affinity column (e.g., Ni-NTA agarose for His-tagged proteins) with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the recombinant 10-FTHFDH from the column using an elution buffer containing a high concentration of a competing agent (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column. Store the purified enzyme in aliquots at -80°C.

Spectrophotometric Enzyme Activity Assay

The dehydrogenase activity of 10-FTHFDH can be continuously monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

Materials:

  • Purified 10-FTHFDH enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.8

  • Substrate: 10-formyltetrahydrofolate solution

  • Cofactor: NADP+ solution

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, a saturating concentration of NADP+ (e.g., 1 mM), and the purified 10-FTHFDH enzyme.

  • Pre-incubate the mixture for 5 minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate.

  • Initiate the reaction by adding the substrate, 10-formyltetrahydrofolate, to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Analyze the resulting data using a non-linear regression fit to the Michaelis-Menten equation.

Visualizations

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 10-formyltetrahydrofolate dehydrogenase in the folate-mediated one-carbon metabolism pathway, which is crucial for the biosynthesis of purines and other essential macromolecules.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MTHFD dTMP dTMP MethyleneTHF->dTMP TS FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF MTHFD Purines Purine Biosynthesis FormylTHF->Purines CO2_THF CO2 + THF FormylTHF->CO2_THF 10-FTHFDH (NADP+ -> NADPH) Formate Formate FormylTHF->Formate Hydrolase Activity FTHFDH 10-FTHFDH SHMT SHMT MTHFD MTHFD dUMP dUMP TS TS

Caption: Role of 10-FTHFDH in one-carbon metabolism.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in the kinetic characterization of 10-formyltetrahydrofolate dehydrogenase, from protein expression to data analysis.

Experimental_Workflow Start Recombinant Protein Expression Purification Affinity Chromatography Purification Start->Purification Purity_Check SDS-PAGE & Protein Concentration Assay Purification->Purity_Check Assay_Setup Enzyme Activity Assay (Spectrophotometric) Purity_Check->Assay_Setup Data_Collection Measure NADPH Production (Absorbance at 340 nm) Assay_Setup->Data_Collection Data_Analysis Kinetic Parameter Calculation (Michaelis-Menten Plot) Data_Collection->Data_Analysis End Kinetic Profile (Km, Vmax, Ki) Data_Analysis->End

Caption: Workflow for 10-FTHFDH kinetic analysis.

Conclusion

The kinetic characterization of 10-formyltetrahydrofolate dehydrogenase reveals a highly regulated enzyme, underscored by the potent product inhibition exerted by this compound. This tight regulation emphasizes the enzyme's critical role in maintaining folate homeostasis and controlling the flux of one-carbon units for essential biosynthetic pathways. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the function of 10-FTHFDH and to explore its potential as a therapeutic target in diseases such as cancer. Future studies could focus on the kinetic properties of human 10-FTHFDH isoforms and the screening for selective inhibitors that could modulate its activity for therapeutic benefit.

References

The Methylfolate Trap: A Technical Guide to a Critical Metabolic Intersection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "methylfolate trap" is a metabolic phenomenon of profound significance in cellular homeostasis, particularly impacting DNA synthesis and methylation reactions. This guide provides a detailed exploration of the biochemical underpinnings of the methylfolate trap, with a specific focus on the indispensable role of tetrahydropteroylpentaglutamates. At its core, the methylfolate trap describes a scenario where folate, in the form of 5-methyltetrahydrofolate (5-methyl-THF), accumulates and becomes metabolically unavailable for other essential one-carbon transfer reactions. This functional folate deficiency arises primarily from a lack of vitamin B12, a critical cofactor for the enzyme methionine synthase. The consequences of this metabolic bottleneck are severe, leading to impaired DNA replication and repair, and contributing to the pathophysiology of megaloblastic anemia and neurological disorders. Understanding the intricate interplay between vitamin B12, folate derivatives, and key enzymes is paramount for the development of therapeutic strategies targeting a range of associated pathologies.

The Biochemical Basis of the Methylfolate Trap

The crux of the methylfolate trap lies in the intersection of two critical metabolic pathways: the folate cycle and the methionine cycle. The enzyme methionine synthase (MS) sits at this junction, catalyzing the transfer of a methyl group from 5-methyl-THF to homocysteine, thereby regenerating tetrahydrofolate (THF) and synthesizing methionine.

Vitamin B12 is an essential cofactor for methionine synthase. In its absence, the enzyme's activity is severely diminished.[1] The conversion of 5,10-methylenetetrahydrofolate to 5-methyl-THF, catalyzed by methylenetetrahydrofolate reductase (MTHFR), is functionally irreversible. Consequently, when methionine synthase is impaired due to vitamin B12 deficiency, 5-methyl-THF accumulates and cannot be readily converted back to other THF derivatives.[2] This "traps" the folate pool in the 5-methyl-THF form, rendering it unusable for the synthesis of purines and thymidylate, which are essential for DNA synthesis.[3]

This functional folate deficiency, despite potentially normal or even elevated circulating levels of 5-methyl-THF, leads to the clinical manifestations of folate deficiency, most notably megaloblastic anemia, characterized by the presence of large, immature red blood cells in the bone marrow.[4]

The Central Role of Tetrahydropteroylpentaglutamate

Folate exists within the cell not as a monoglutamate but primarily as polyglutamated derivatives, with this compound (H4PteGlu5) being a predominant and functionally significant form.[5] Polyglutamation serves to retain folates within the cell and, critically, enhances their affinity as substrates for folate-dependent enzymes.[6]

Studies have demonstrated that folylpolyglutamates are bound with significantly higher affinity (3- to 500-fold more tightly) by various folate-dependent enzymes compared to their monoglutamate counterparts.[6] For methionine synthase, polyglutamate conjugates of 5-methyl-THF are superior substrates, exhibiting lower Km and higher Vmax values than the monoglutamate form.[7] This preference for polyglutamated folates underscores their importance in maintaining the efficiency of one-carbon metabolism. The accumulation of 5-methyl-THF in the methylfolate trap also affects the distribution of polyglutamate chain lengths, with a notable increase in shorter-chain polyglutamates observed in vitamin B12 deficiency.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from a case study of a patient with vitamin B12 deficiency, demonstrating the biochemical hallmarks of the methylfolate trap before and after vitamin B12 supplementation.[2]

ParameterBefore B12 SupplementationAfter B12 Supplementation
Homocysteine52.9 µmol/L16.8 µmol/L
Red Blood Cell (RBC) Folate268.92 nmol/L501.2 nmol/L
5-Methyl-THF as % of RBC Folate94.5%67.4%
Global DNA Methylation22% Lower than post-supplementationBaseline

Table 1: Biochemical markers in a patient with vitamin B12 deficiency before and after treatment.[2]

Folate Vitamer Polyglutamate Chain LengthBefore B12 SupplementationAfter B12 Supplementation
Tetra- and PentaglutamatesMore abundantLess abundant

Table 2: Relative abundance of 5-methyl-THF polyglutamate chain lengths in red blood cells.[2]

Experimental Protocols

Measurement of Red Blood Cell Folate Vitamers by LC-MS/MS

This protocol outlines the general steps for the analysis of folate vitamers in red blood cells, a crucial technique for demonstrating the accumulation of 5-methyl-THF in the methylfolate trap.

Principle: This method utilizes liquid chromatography (LC) to separate different folate vitamers and tandem mass spectrometry (MS/MS) for their sensitive and specific quantification.[8]

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Isolate red blood cells (RBCs) by centrifugation and wash with saline.

    • Lyse the RBCs by adding an ascorbic acid solution to prevent folate oxidation.[9]

  • Deconjugation:

    • Treat the RBC lysate with a γ-glutamyl hydrolase (conjugase) to cleave the polyglutamate tails, converting all folate forms to their monoglutamate derivatives for accurate quantification.[9]

  • Solid Phase Extraction (SPE):

    • Purify and concentrate the folate monoglutamates from the lysate using an SPE cartridge.[10]

  • LC-MS/MS Analysis:

    • Inject the purified extract into an LC system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable LC column (e.g., C18) and a gradient elution program to separate the different folate vitamers (5-methyl-THF, THF, etc.).

    • Quantify each vitamer using multiple reaction monitoring (MRM) in the mass spectrometer, based on specific precursor and product ion transitions.

    • Use stable isotope-labeled internal standards for each folate vitamer to ensure accurate quantification.[11]

Methionine Synthase Activity Assay

This protocol describes a non-radioactive method for determining the activity of methionine synthase, the key enzyme implicated in the methylfolate trap.

Principle: The assay measures the conversion of 5-methyl-THF to THF, which is then chemically converted to methenyltetrahydrofolate and quantified spectrophotometrically.[12]

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing potassium phosphate, dithiothreitol (DTT) for a reducing environment, and S-adenosylmethionine (AdoMet) as an allosteric activator.[13]

    • Add the enzyme source (e.g., tissue homogenate or purified enzyme).

    • Initiate the reaction by adding the substrates: 5-methyl-THF and homocysteine.[13]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Quenching and Derivatization:

    • Stop the reaction by adding an acidic solution (e.g., perchloric acid or hydrochloric acid in formic acid).[12]

    • This acidic treatment also converts the THF product to the more stable methenyltetrahydrofolate.[12]

  • Spectrophotometric Measurement:

    • Centrifuge the quenched reaction to pellet precipitated protein.

    • Measure the absorbance of the supernatant at 350 nm, the wavelength at which methenyltetrahydrofolate has a maximal absorbance.[12]

  • Calculation:

    • Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of methenyltetrahydrofolate.

Visualizations

Signaling Pathways and Logical Relationships

Methylfolate_Trap cluster_folate Folate Cycle cluster_methionine Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Deficiency Functional Folate Deficiency THF->Deficiency Depleted MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR (Irreversible) Purines_Thymidylate Purine & Thymidylate Synthesis (DNA) MethyleneTHF->Purines_Thymidylate MethylTHF->THF Methionine Synthase (MS) Requires Vitamin B12 Trap METHYL FOLATE TRAP MethylTHF->Trap Accumulates Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine B12_Deficiency Vitamin B12 Deficiency B12_Deficiency->MethylTHF Blocks MS activity Homocysteine_Accumulation Homocysteine Accumulates B12_Deficiency->Homocysteine_Accumulation Deficiency->Purines_Thymidylate Inhibits

Figure 1: The Methylfolate Trap Biochemical Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis of Folate Vitamers cluster_enzyme_assay Methionine Synthase Activity Assay Whole_Blood Whole Blood Sample Centrifugation Centrifugation Whole_Blood->Centrifugation RBCs Isolate Red Blood Cells (RBCs) Centrifugation->RBCs Lysis Lyse RBCs with Ascorbic Acid RBCs->Lysis Lysate RBC Lysate Lysis->Lysate Deconjugation Enzymatic Deconjugation (γ-glutamyl hydrolase) Lysate->Deconjugation Reaction_Setup Prepare Reaction Mixture (Buffer, DTT, AdoMet, Enzyme) Lysate->Reaction_Setup Enzyme Source SPE Solid Phase Extraction (SPE) Deconjugation->SPE LC_MSMS LC-MS/MS Quantification SPE->LC_MSMS Data_Analysis Data Analysis (Quantify 5-Methyl-THF vs. other folates) LC_MSMS->Data_Analysis Substrate_Addition Add Substrates (5-Methyl-THF, Homocysteine) Reaction_Setup->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Quench_Derivatize Quench Reaction & Derivatize THF Incubation->Quench_Derivatize Spectrophotometry Measure Absorbance at 350 nm Quench_Derivatize->Spectrophotometry Activity_Calculation Calculate Enzyme Activity Spectrophotometry->Activity_Calculation

Figure 2: Experimental Workflow for Investigating the Methylfolate Trap.

Conclusion

The methylfolate trap is a critical metabolic dysregulation with far-reaching consequences for cellular health. A thorough understanding of its biochemical basis, particularly the pivotal roles of vitamin B12 and tetrahydropteroylpentaglutamates, is essential for researchers and clinicians. The impairment of methionine synthase due to vitamin B12 deficiency leads to the sequestration of folate as 5-methyl-THF, precipitating a functional folate deficiency that compromises DNA synthesis and repair. The preferential utilization of polyglutamated folates by key enzymes highlights the importance of this modification in maintaining metabolic flux. The analytical techniques and experimental approaches detailed in this guide provide a framework for the continued investigation of this crucial metabolic pathway and the development of targeted therapeutic interventions for associated disorders.

References

Methodological & Application

Application Note: LC-MS/MS Method for Tetrahydropteroylpentaglutamate Quantification in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of tetrahydropteroylpentaglutamate (H4PteGlu5), a key biologically active folate polyglutamate, in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Folates are thermally and chemically labile, and their polyglutamated forms present unique analytical challenges.[1][2] This protocol provides a comprehensive workflow, including tissue homogenization, a specialized extraction procedure designed to preserve analyte integrity, and optimized LC-MS/MS parameters for selective and accurate quantification.

Introduction

Folates are essential B vitamins that mediate one-carbon metabolism, which is critical for the synthesis of nucleotides and amino acids.[2] In mammalian cells, folates are predominantly found as polyglutamated conjugates, which enhances their cellular retention and affinity for enzymes.[2] this compound (H4PteGlu5) is a major intracellular form, and its accurate quantification in tissues is vital for studies in nutrition, pharmacology, and disease pathology.[3] LC-MS/MS offers the high sensitivity and specificity required for measuring these low-concentration and complex analytes directly in biological matrices.[1] This method addresses the challenges of folate instability and the complexity of the tissue matrix.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%).

  • Reagents: Ammonium Acetate, L-Ascorbic Acid, 2-Mercaptoethanol.

  • Standards: this compound (H4PteGlu5) and a suitable internal standard (IS), such as ¹³C₅-labeled 5-methyltetrahydrofolate.

  • Equipment: Homogenizer (e.g., bead beater or ultrasonic probe), refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system.

Standard Preparation
  • Prepare a 1 mg/mL stock solution of H4PteGlu5 in an aqueous buffer (e.g., 25 mM ammonium acetate, pH 7) containing antioxidants (e.g., 25 mM sodium ascorbate).[1] Due to solubility limitations, brief ultrasonication may be required.[1]

  • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1–1000 ng/mL).

  • Prepare a stock solution of the internal standard (IS) and spike it into all calibration standards and samples at a consistent concentration.

Tissue Sample Preparation and Extraction

All steps should be performed on ice and under subdued light to prevent folate degradation.[4]

  • Weigh approximately 20-50 mg of frozen tissue into a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold extraction buffer (e.g., 50:50 Methanol:Water containing 25 mM sodium ascorbate, 25 mM ammonium acetate, and 0.1% 2-mercaptoethanol, pH 7).[2][4][5]

  • Homogenize the tissue thoroughly until no visible particles remain.

  • To denature proteins and inactivate residual enzymes, heat the homogenate at 60°C for 5 minutes.[1][2]

  • Immediately cool the samples on ice, then centrifuge at 16,000 x g for 10 minutes at 4°C.[1][2]

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1] Vortex and centrifuge to pellet any insoluble material.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for retaining and separating polar polyglutamated folates.[1][6]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent[6]
Mobile Phase A 20 mM Ammonium Carbonate in Water, pH 9.2[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 200 µL/min
Injection Volume 5 µL[1]
Column Temperature 30°C[6]
Gradient 0-2 min: 70% B; 2-18 min: 70% to 30% B; 18-20 min: 30% to 5% B; 20-23 min: 5% B; 23.1-30 min: 70% B (Re-equilibration)[6]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Instrument Triple Quadrupole or Q-Trap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
Capillary Voltage +3.5 kV to +5.5 kV[1][6][7]
Source Temperature 350 - 500°C[1][7]
Desolvation Gas Nitrogen, Flow rate instrument-dependent
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: H4PteGlu5, Precursor [M+H]⁺: 918.4, Product Ion: 313.1 (pteridine fragment)[1]
Analyte: H4PteGlu5, Precursor [M+2H]²⁺: 459.7, Product Ion: 313.1 (pteridine fragment)[1]

Note: Folate polyglutamates can form both singly and doubly charged ions; monitoring both may be beneficial.[1] The product ion at m/z 313.1 corresponds to a common fragment and can act as a reporter ion.[1] Declustering potential and collision energy must be optimized for the specific instrument used.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue 1. Tissue Homogenization (in Extraction Buffer) heat 2. Heat Inactivation (60°C) & Protein Denaturation tissue->heat centrifuge 3. Centrifugation (16,000 x g, 4°C) heat->centrifuge supernatant 4. Supernatant Collection centrifuge->supernatant dry 5. Evaporation (Nitrogen) supernatant->dry reconstitute 6. Reconstitution (in Mobile Phase) dry->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms data 8. Data Processing & Quantification lcms->data

Caption: Experimental workflow for H4PteGlu5 quantification.

Quantitative Data and Method Performance

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards. The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Table 3: Typical Performance Characteristics

ParameterTarget Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995[8]
Lower Limit of Quantification (LLOQ) 1 - 15 ng/mL[8]
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15% (± 20% at LLOQ)
Matrix Effect Should be assessed and minimized
Recovery 85 - 115%

Note: These values are representative and should be established for each specific tissue matrix and instrument.

Conclusion

The LC-MS/MS method presented here provides a selective and sensitive protocol for the direct quantification of this compound in tissue. Careful attention to sample preparation, particularly the use of antioxidants and controlled temperature, is critical for preventing analyte degradation and ensuring accurate results.[2][4] This workflow is well-suited for researchers in various scientific and drug development fields requiring precise measurement of this key folate vitamer.

References

Application Notes and Protocols: Extraction of Tetrahydropteroylpentaglutamate from Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropteroylpentaglutamate (H4PteGlu5) is a crucial cofactor in one-carbon metabolism, a network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine, serine, and glycine), and for cellular methylation reactions. As the predominant intracellular form of folate, the accurate quantification of H4PteGlu5 is vital for studying cellular physiology, disease states such as cancer, and the mechanism of action of antifolate drugs. This document provides a detailed protocol for the extraction of H4PteGlu5 from cultured cells, ensuring its stability and suitability for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Polyglutamate Distribution in Mammalian Cell Lines

The chain length of pteroylpolyglutamates can vary between different cell types and culture conditions. The following table summarizes the relative distribution of various polyglutamate species found in different mammalian cell lines, highlighting the prevalence of longer-chain polyglutamates.

Cell LinePredominant Polyglutamate Species (Number of Glutamate Residues)Reference
Chinese Hamster Ovary (CHO)Hexa- (Glu6), Hepta- (Glu7), and Octa- (Glu8) glutamates[1]
H35 Rat HepatomaPenta- (Glu5) and Hexa- (Glu6) glutamates[2]
Human FibroblastsMajority of intracellular folate is in polyglutamate form.[3]

Experimental Protocols

Materials and Reagents
  • Cell Culture: Adherent or suspension mammalian cells.

  • Phosphate-Buffered Saline (PBS): Ice-cold, sterile.

  • Extraction Buffer: 50 mM ammonium acetate, pH 7.0, containing 0.2% (w/v) ascorbic acid and 0.1% (v/v) β-mercaptoethanol. Prepare fresh and keep on ice.

  • Quenching Solution: 80:20 methanol:water, pre-chilled to -80°C.

  • Cell Scraper: Pre-chilled.

  • Microcentrifuge Tubes: 1.5 mL, pre-chilled.

  • Centrifuge: Refrigerated, capable of 17,000 x g.

  • Nitrogen Gas Evaporation System

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • Internal Standards: Stable isotope-labeled this compound (e.g., ¹³C₅-H4PteGlu5), if available, for accurate quantification.

Protocol for Extraction from Adherent Cells
  • Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.

  • Media Removal: Aspirate the cell culture medium completely.

  • Washing: Immediately wash the cells twice with 5 mL of ice-cold PBS per 10 cm dish. Aspirate the PBS completely after each wash. This step should be performed quickly to minimize metabolic changes.

  • Metabolism Quenching: Place the culture dish on dry ice. Add 1 mL of pre-chilled (-80°C) 80:20 methanol:water quenching solution.

  • Cell Lysis and Harvesting:

    • Incubate the dish on dry ice for 5 minutes to ensure complete cell lysis and quenching of enzymatic activity.

    • Using a pre-chilled cell scraper, scrape the frozen cells into the quenching solution.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization (Optional but Recommended): Sonicate the cell lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete homogenization.

  • Extraction:

    • Add 500 µL of ice-cold Extraction Buffer to the lysate.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice in the dark for 20 minutes.

  • Clarification: Centrifuge the extract at 17,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted folates to a new pre-chilled microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 50-100 µL) of LC-MS grade water or a suitable mobile phase for subsequent analysis.

  • Analysis: Proceed with LC-MS/MS analysis for the quantification of this compound.

Protocol for Extraction from Suspension Cells
  • Cell Harvesting: Transfer the cell suspension to a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Media Removal: Carefully aspirate and discard the supernatant.

  • Washing: Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.

  • Metabolism Quenching and Lysis:

    • Resuspend the cell pellet in 1 mL of pre-chilled (-80°C) 80:20 methanol:water quenching solution.

    • Vortex briefly and incubate on dry ice for 5 minutes.

  • Proceed to Homogenization and Extraction: Follow steps 6-12 from the protocol for adherent cells.

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_cell_prep Cell Preparation cluster_extraction Extraction cluster_analysis_prep Sample Preparation for Analysis start Start: Cultured Cells wash Wash with Ice-Cold PBS start->wash quench Quench Metabolism (-80°C Methanol/Water) wash->quench lyse Cell Lysis & Harvesting (Scraping/Vortexing) quench->lyse extract Add Extraction Buffer (with antioxidants) lyse->extract centrifuge Centrifuge (17,000 x g, 4°C) extract->centrifuge collect Collect Supernatant centrifuge->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Experimental workflow for the extraction of this compound.

Folate-Mediated One-Carbon Metabolism Pathway

OneCarbonMetabolism DHFR: Dihydrofolate Reductase SHMT: Serine Hydroxymethyltransferase MTHFR: Methylene-THF Reductase MS: Methionine Synthase MTHFD: Methylene-THF Dehydrogenase DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methylene_THF->THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD dTMP Thymidylate (dTMP) Synthesis Methylene_THF->dTMP Hcy Homocysteine Methyl_THF->Hcy Formyl_THF->THF MTHFD Purines Purine Synthesis Formyl_THF->Purines H4PteGlu5 Tetrahydropteroyl- pentaglutamate (H4PteGlu5) H4PteGlu5->THF H4PteGlu5->Methylene_THF H4PteGlu5->Methyl_THF H4PteGlu5->Formyl_THF Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Hcy Hcy->Met MS dUMP dUMP dUMP->dTMP

Caption: Role of H4PteGlu5 in folate-mediated one-carbon metabolism.

References

Application Notes and Protocols for Measuring Tetrahydropteroylpentaglutamate Levels in Response to Antifolates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Folate metabolism is a critical cellular process for the synthesis of nucleotides and amino acids, making it a key target for cancer chemotherapy. Antifolate drugs, such as methotrexate (MTX), disrupt this pathway by inhibiting dihydrofolate reductase (DHFR), leading to a depletion of downstream folate cofactors, including the biologically active polyglutamated forms. Tetrahydropteroylpentaglutamate (THG) is a predominant and highly active intracellular folate polyglutamate. Monitoring the levels of THG and other folate species in response to antifolate treatment is crucial for understanding drug efficacy, mechanisms of resistance, and for the development of novel therapeutic strategies.

These application notes provide detailed protocols and data for the quantification of THG and other folates in biological samples, particularly in the context of antifolate drug administration. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the individual folate vitamers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the folate metabolic pathway, the mechanism of action of common antifolates, and the general experimental workflow for measuring intracellular folate levels.

Folate_Metabolism_and_Antifolate_Action cluster_legend Legend DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Methionine Methionine Synthesis THF->Methionine FPGS Folylpolyglutamate Synthetase (FPGS) THF->FPGS Serine Serine Glycine Glycine Serine->Glycine CH2THF->DHF Thymidylate Synthase Purine Purine Synthesis CH2THF->Purine dUMP dUMP dTMP dTMP dUMP->dTMP THG Tetrahydropteroyl- pentaglutamate (THG) FPGS->THG + 5 Glu Antifolates Antifolates (e.g., Methotrexate) DHFR Dihydrofolate Reductase (DHFR) Antifolates->DHFR Inhibition Metabolite Metabolite Enzyme Enzyme Process Biosynthetic Process Inhibitor Inhibitor

Caption: Folate metabolism and the mechanism of action of antifolates.

Experimental_Workflow start Start: Cell Culture +/- Antifolate Treatment harvest Cell Harvesting (e.g., Trypsinization, Centrifugation) start->harvest lysis Cell Lysis & Protein Precipitation (e.g., Cold Methanol) harvest->lysis spe Solid Phase Extraction (SPE) (Optional Cleanup) lysis->spe lcms LC-MS/MS Analysis lysis->lcms Direct Injection spe->lcms data Data Acquisition & Processing lcms->data quant Quantification of This compound data->quant end End: Data Interpretation quant->end

Caption: General experimental workflow for THG measurement.

Quantitative Data on the Effects of Antifolates on Folate Levels

The following tables summarize the quantitative changes in folate pools in response to treatment with different antifolates.

Table 1: Effect of Methotrexate (MTX) on Intracellular Folate Pools in K562 Cells [1]

Folate SpeciesControl (pmol/10^6 cells)100 nM MTX (24h) (pmol/10^6 cells)% Change
Dihydrofolate (DHF)0.05 ± 0.010.45 ± 0.08+800%
Tetrahydrofolate (THF)0.21 ± 0.040.08 ± 0.02-62%
5,10-Methylene-THF (CH2THF)0.35 ± 0.060.12 ± 0.03-66%
5-Methyl-THF (5mTHF)1.8 ± 0.30.7 ± 0.1-61%
Total Reduced Folates 2.36 0.90 -62%

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of Chronic Methotrexate (MTX) Treatment on Tissue Folate Levels in Rhesus Monkeys [2]

TissueControl (ng/g tissue)MTX Treated (ng/g tissue)% Change
Liver15,000 ± 2,5008,000 ± 1,500-47%
Kidney8,000 ± 1,2004,500 ± 900-44%
Brain 1,200 ± 200 120 ± 30 -90%
Testis500 ± 100300 ± 60-40%

Monkeys were treated with weekly intramuscular MTX for 1 year. Data are presented as mean ± SD.

Table 3: Effect of Methotrexate (MTX) on 5-Methyl-tetrahydrofolate (5mTHF) Polyglutamate Chain Length in Red Blood Cells (RBCs) of Juvenile Idiopathic Arthritis (JIA) Patients [1]

ParameterControlJIA Patients on MTXp-value
RBC 5mTHF (nmol/L)850 ± 150550 ± 120<0.0001
Average 5mTHF Polyglutamate Chain Length (Gluavg)5.54 ± 0.115.63 ± 0.15<0.0001

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Quantification of Intracellular Folates by LC-MS/MS

This protocol is a general guideline for the extraction and quantification of intracellular folates, including THG, from cultured cells. Optimization may be required for specific cell lines and instrumentation.

Materials:

  • Cell culture medium and supplements

  • Antifolate drug of interest (e.g., Methotrexate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Extraction Solvent: 80:20 (v/v) Methanol:Water, pre-chilled to -80°C

  • Internal Standards (e.g., 13C5-labeled folate standards)

  • LC-MS/MS system (e.g., Thermo Scientific™ TSQ Quantiva™ with a Vanquish™ HPLC system)

  • Reversed-phase C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the antifolate drug at various concentrations and time points. Include vehicle-treated controls.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add trypsin-EDTA and incubate until cells detach. Neutralize with culture medium and transfer to a conical tube. For suspension cells, proceed directly to centrifugation.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

    • Count the cells to normalize the folate levels.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold Extraction Solvent containing internal standards. A typical volume is 1 mL per 1-5 million cells.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the extracted folates to a new microcentrifuge tube.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Column Temperature: 30°C

      • Flow Rate: 0.4 mL/min

      • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Selected Reaction Monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for each folate species and internal standard. The exact m/z values will depend on the specific folate vitamer and its glutamylation state.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of each folate species using a calibration curve prepared with known standards.

    • Normalize the folate concentrations to the cell number.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup (Optional)

For complex matrices or low abundance folates, an optional SPE cleanup step can be performed after the extraction and before LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water with 0.1% Formic Acid

  • Wash Solvent: 5% Methanol in Water with 0.1% Formic Acid

  • Elution Solvent: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Condition and Equilibrate the SPE Cartridge:

    • Pass 1 mL of Conditioning Solvent through the cartridge.

    • Pass 1 mL of Equilibration Solvent through the cartridge. Do not let the cartridge run dry.

  • Load the Sample:

    • Load the reconstituted cell extract (from Protocol 1, step 3) onto the cartridge.

  • Wash the Cartridge:

    • Pass 1 mL of Wash Solvent through the cartridge to remove interfering substances.

  • Elute the Folates:

    • Elute the folates with 1 mL of Elution Solvent into a clean collection tube.

  • Dry and Reconstitute:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of Mobile Phase A for LC-MS/MS analysis.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers studying the effects of antifolates on intracellular folate metabolism. The use of LC-MS/MS allows for the sensitive and specific quantification of this compound and other folate species, enabling a detailed understanding of the cellular response to these important therapeutic agents. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental procedures. By applying these methods, researchers can gain valuable insights into drug mechanisms, identify biomarkers of response, and contribute to the development of more effective cancer therapies.

References

Application Notes and Protocols: Tetrahydropteroylpentaglutamate as a Substrate for Serine Hydroxymethyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon metabolism, catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and methionine. In most organisms, THF and its derivatives exist as polyglutamated forms, with chains of glutamate residues attached to the γ-carboxyl group. Tetrahydropteroylpentaglutamate (H₄PteGlu₅), the pentaglutamate form of THF, is a key physiological substrate for SHMT.

Studies have demonstrated that the polyglutamation of tetrahydrofolate significantly enhances its affinity for SHMT. For instance, the affinity constant for tetrahydrofolate substrates with three or more glutamate residues is decreased by at least an order of magnitude in pea leaf mitochondria, without altering the maximal velocity of the reaction[1][2]. Similarly, the pentaglutamate form of a 5-formyltetrahydrofolate analog exhibits a 300-fold increased affinity for rabbit liver cytosolic SHMT compared to its monoglutamate counterpart[3]. This increased affinity is primarily attributed to a decrease in the positive enthalpy of binding[3].

These application notes provide an overview of the kinetic parameters of SHMT with H₄PteGlu₅, detailed protocols for enzymatic assays, and visualizations of the relevant biochemical pathways and experimental workflows.

Data Presentation

Table 1: Kinetic Parameters of Serine Hydroxymethyltransferase with Mono- and Polyglutamated Folate Substrates
Enzyme SourceFolate SubstrateK_m (µM)V_max (relative)Affinity Increase (relative to monoglutamate)Reference
Pea Leaf MitochondriaH₄PteGlu₁~10011x[1][2]
Pea Leaf MitochondriaH₄PteGlu₃~101~10x[1][2]
Pea Leaf MitochondriaH₄PteGlu₅<101>10x[1][2]
Rabbit Liver Cytosol (analog)5-CHO-H₄PteGlu₁--1x[3]
Rabbit Liver Cytosol (analog)5-CHO-H₄PteGlu₅--300x[3]
Plasmodium vivaxH₄PteGlu₁110 ± 10--[4]

Note: Data is compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Table 2: Dissociation Constants for Folate Ligands with SHMT
Enzyme SourceLigandK_d (nM)MethodReference
10-Formyltetrahydrofolate DehydrogenaseH₄PteGlu₅~15Product Inhibition Curve[5]
10-Formyltetrahydrofolate DehydrogenaseH₄PteGlu₅~20Fluorescence Titration[5]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of Serine Hydroxymethyltransferase (SHMT) in one-carbon metabolism, highlighting the conversion of L-serine and this compound (H₄PteGlu₅) to Glycine and 5,10-Methylene-H₄PteGlu₅. The product, 5,10-Methylene-H₄PteGlu₅, is a key one-carbon donor for nucleotide biosynthesis.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine L-Serine SHMT1 SHMT1 (Cytosolic) Serine->SHMT1 Glycine Glycine H4PteGlu5 H₄PteGlu₅ (Tetrahydropteroyl- pentaglutamate) H4PteGlu5->SHMT1 Methylene_H4PteGlu5 5,10-CH₂-H₄PteGlu₅ Nucleotide_Synthesis Nucleotide Biosynthesis Methylene_H4PteGlu5->Nucleotide_Synthesis SHMT1->Glycine SHMT1->Methylene_H4PteGlu5 mSerine L-Serine SHMT2 SHMT2 (Mitochondrial) mSerine->SHMT2 mGlycine Glycine mH4PteGlu5 H₄PteGlu₅ mH4PteGlu5->SHMT2 mMethylene_H4PteGlu5 5,10-CH₂-H₄PteGlu₅ SHMT2->mGlycine SHMT2->mMethylene_H4PteGlu5 SHMT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (HEPES, NADP+, MTHFD, PLP, DTT) Mix_Reagents Mix Buffer and Substrates in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrates Prepare Substrate Solutions (L-Serine, H₄PteGlu₅) Prep_Substrates->Mix_Reagents Pre_Incubate Pre-incubate at Assay Temperature Mix_Reagents->Pre_Incubate Add_SHMT Initiate with SHMT Pre_Incubate->Add_SHMT Monitor_A340 Monitor Absorbance at 340 nm Add_SHMT->Monitor_A340 Calc_Velocity Calculate Initial Velocities Monitor_A340->Calc_Velocity Plot_Data Plot Velocity vs. [Substrate] Calc_Velocity->Plot_Data Fit_MM Fit to Michaelis-Menten Equation Plot_Data->Fit_MM Determine_Kinetics Determine Km and Vmax Fit_MM->Determine_Kinetics ITC_Logic ITC_Experiment Isothermal Titration Calorimetry (ITC) Experiment Raw_Data Raw Data (Heat Change per Injection) ITC_Experiment->Raw_Data Binding_Isotherm Binding Isotherm Plot Raw_Data->Binding_Isotherm Fitting Fit to Binding Model Binding_Isotherm->Fitting Kd Kd (Dissociation Constant) Fitting->Kd DeltaH ΔH (Enthalpy) Fitting->DeltaH n n (Stoichiometry) Fitting->n DeltaG ΔG (Gibbs Free Energy) Kd->DeltaG DeltaH->DeltaG DeltaS ΔS (Entropy) DeltaG->DeltaS

References

Application Note & Protocols: Quantifying the Subcellular Distribution of Tetrahydropteroylpentaglutamate (H4PteGlu5)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetrahydrofolate (THF) and its derivatives, known as folates, are essential cofactors in one-carbon metabolism.[1] These molecules are vital for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine), making them critical for cell growth and proliferation.[2][3] Folates exist intracellularly as polyglutamated forms, with tetrahydropteroylpentaglutamate (H4PteGlu5) being a predominant species. The addition of glutamate residues traps folates inside the cell and increases their affinity for folate-dependent enzymes.[4]

One-carbon metabolism is compartmentalized within the cell, with distinct reactions occurring in the cytoplasm, mitochondria, and nucleus.[1] Therefore, understanding the subcellular distribution of key folate cofactors like H4PteGlu5 is crucial for elucidating the regulation of these pathways and for developing targeted antifolate therapies. This document provides a comprehensive guide to the experimental protocols required to quantify H4PteGlu5 in different subcellular compartments and presents a summary of known distribution patterns.

Part 1: Overall Experimental Workflow

The quantification of H4PteGlu5 in subcellular compartments involves a multi-step process. It begins with the culture and harvesting of mammalian cells, followed by their fractionation into distinct organelles. Folates are then extracted from each fraction and analyzed using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_workflow Experimental Workflow cluster_fractions Subcellular Fractions A Cell Culture & Harvest B Cell Lysis (Hypotonic Buffer) A->B C Differential Centrifugation B->C D Nuclear Pellet C->D Low Speed (e.g., 700-1000 x g) E Mitochondrial Pellet C->E Mid Speed (e.g., 10,000-12,000 x g) F Cytosolic Supernatant C->F High Speed Supernatant (e.g., >12,000 x g) G Folate Extraction (e.g., Cold Methanol) D->G E->G F->G H LC-MS/MS Analysis G->H I Data Quantification & Analysis H->I

Caption: Workflow for subcellular H4PteGlu5 quantification.

Part 2: Detailed Experimental Protocols

This section provides detailed methodologies for the key experimental stages.

Protocol 1: Subcellular Fractionation

This protocol is a generalized method for separating nuclear, mitochondrial, and cytosolic fractions from cultured mammalian cells using differential centrifugation.[5][6]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, pH 7.9, with protease inhibitors)

  • Isotonic Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, pH 7.9)

  • Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvest: Harvest cultured cells (e.g., from 10-15 cm plates) by trypsinization or scraping. Centrifuge at 300-500 x g for 5 minutes at 4°C.

  • Cell Wash: Discard the supernatant and wash the cell pellet with 10 mL of ice-cold PBS. Centrifuge again at 300-500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Lyse the swollen cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (approx. 20 strokes). Check for cell lysis under a microscope.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 700-1000 x g for 10 minutes at 4°C.[5][7]

    • The resulting pellet contains the nuclei. Carefully transfer the supernatant to a new pre-chilled tube.

    • Wash the nuclear pellet with 500 µL of lysis buffer, centrifuge again, and discard the supernatant. The final pellet is the Nuclear Fraction .

  • Mitochondrial Fraction Isolation: Centrifuge the supernatant from step 5 at 10,000-12,000 x g for 15 minutes at 4°C.[8]

    • The resulting pellet contains the mitochondria. Carefully transfer the supernatant to another pre-chilled tube.

    • Wash the mitochondrial pellet with 500 µL of isotonic buffer, centrifuge again, and discard the supernatant. The final pellet is the Mitochondrial Fraction .

  • Cytosolic Fraction: The supernatant from step 6 is the Cytosolic Fraction . It can be further clarified by a high-speed spin (e.g., 100,000 x g for 1 hour) to remove microsomes, if necessary.

  • Storage: Immediately process the fractions for folate extraction or store them at -80°C.

Protocol 2: Folate Extraction from Subcellular Fractions

This protocol is adapted from methods designed to extract and stabilize folates for LC-MS/MS analysis.[9] Folates are chemically unstable, so extraction must be performed quickly and at low temperatures.[10]

Materials:

  • Extraction Buffer: 50:50 Methanol:Water (v/v) containing 25 mM sodium ascorbate and 25 mM NH4OAc, pH 7.0. Prepare fresh and keep on ice.

  • Protein Assay Kit (e.g., BCA or Bradford)

Procedure:

  • Fraction Resuspension: Resuspend the nuclear and mitochondrial pellets in a known volume of ice-cold Extraction Buffer (e.g., 200-500 µL). Add the same volume of buffer to an aliquot of the cytosolic fraction.

  • Protein Determination: Remove a small aliquot from each resuspended fraction for protein quantification. This is crucial for normalizing the folate concentrations later.

  • Extraction & Denaturation: Incubate the fractions on ice for 30 minutes to allow for folate extraction.

  • Heat Denaturation: Heat the samples at 60°C for 5 minutes to fully denature proteins and release protein-bound folates.[9]

  • Clarification: Centrifuge the extracts at 16,000 x g for 5 minutes at 4°C to pellet precipitated proteins and debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the extracted folates, to a new tube. This sample is now ready for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.

Protocol 3: Quantification by LC-MS/MS

Quantification of specific folate vitamers like H4PteGlu5 requires a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

General Procedure:

  • Chromatographic Separation: Folates are separated using either ion-pairing reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[10]

  • Mass Spectrometry Detection: The separated folates are detected by a tandem mass spectrometer, typically operating in positive ion mode, using multiple reaction monitoring (MRM) to achieve high specificity and sensitivity.

  • Quantification: Absolute quantification is achieved by using a calibration curve generated from standards of known concentrations. Due to the instability and potential for interconversion of folates, the use of stable isotope-labeled internal standards is highly recommended to account for analyte loss during sample preparation and analysis.[10][12]

Part 3: Quantitative Data Presentation

Direct quantification of H4PteGlu5 in specific subcellular compartments of common cell lines is not widely published. However, studies in rat liver have provided valuable insights into the distribution of folate polyglutamates. The following table summarizes data on the distribution of different folate classes between the mitochondrial and soluble (cytosolic) fractions of rat liver.[13]

Folate Class (Pteridine Derivative)Predominant Subcellular LocationRelative Polyglutamate Chain Length
Methyl-substituted Folates (e.g., 5-CH3-H4PteGlun)Soluble Fraction (Cytosol)Higher hexa:penta ratio
Formyl-substituted Folates (e.g., 5/10-CHO-H4PteGlun)Mitochondrial FractionLower hexa:penta ratio
Unsubstituted Folates (e.g., H4PteGlun)Mitochondrial FractionLower hexa:penta ratio

This data indicates that in rat liver, different forms of tetrahydrofolate polyglutamates are compartmentalized. Methylated forms, crucial for the methionine cycle, are primarily cytosolic. In contrast, formyl and unsubstituted forms, which participate in purine synthesis and amino acid metabolism, are concentrated in the mitochondria.[13]

Part 4: Relevant Metabolic Pathway

H4PteGlu5 is a central cofactor in one-carbon metabolism, a network of pathways that transfer one-carbon units for various biosynthetic processes.[1] The pathway is compartmentalized, with key reactions occurring in both the mitochondria and cytoplasm.

G cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_m Serine Glycine_m Glycine Serine_m->Glycine_m SHMT2 MethyleneTHF_m 5,10-CH2-THF THF_m THF Formate_m Formate MethyleneTHF_m->Formate_m Folate Pathway THF_c THF Formate_m->THF_c Export SHMT2 SHMT2 Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 MethyleneTHF_c 5,10-CH2-THF MethyleneTHF_c->THF_c TS (dTMP Synthesis) MethylTHF 5-CH3-THF MethyleneTHF_c->MethylTHF MTHFR MethenylTHF 5,10-CH=THF MethyleneTHF_c->MethenylTHF MethylTHF->THF_c MS (Methionine Synthesis) FormylTHF 10-CHO-THF MethenylTHF->FormylTHF FormylTHF->THF_c Purine Synthesis SHMT1 SHMT1 MTHFR MTHFR cluster_Mitochondria cluster_Mitochondria cluster_Cytosol cluster_Cytosol

Caption: Compartmentalization of one-carbon metabolism.

References

Application Notes and Protocols: Tetrahydropteroylpentaglutamate in Folate Deficiency Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrahydropteroylpentaglutamate (H4PteGlu5) in the study of folate deficiency. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways to facilitate research in this critical area.

Introduction

Folate deficiency is a global health concern linked to a range of pathologies, including megaloblastic anemia, neural tube defects, and cardiovascular disease.[1] At the cellular level, folate deficiency disrupts one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides and amino acids, as well as for epigenetic regulation.[1][2] Tetrahydrofolate (THF) and its derivatives, including the polyglutamated forms, are the active coenzymes in these reactions. This compound (H4PteGlu5) is a predominant and biologically important form of folate in many tissues, exhibiting superior cofactor activity and cellular retention compared to monoglutamate forms. Understanding the role and metabolism of H4PteGlu5 is therefore crucial for elucidating the mechanisms of folate deficiency and for developing effective therapeutic strategies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on folate deficiency, highlighting the impact on tissue folate concentrations and the kinetic properties of enzymes that interact with this compound.

Table 1: Folate Concentrations in Tissues of Rats on Control vs. Folate-Deficient Diets

TissueTotal Folate (nmol/g) - ControlTotal Folate (nmol/g) - DeficientPentaglutamyl Folate Distribution in Deficient LiverReference
Liver27.11 ± 2.7211.10 ± 1.04Lower relative concentration[3]
Kidney11.69 ± 1.404.79 ± 0.65-[3]
Spleen3.74 ± 0.521.29 ± 0.12-[3]
Brain0.65 ± 0.040.60 ± 0.09Unchanged[3]
Bone Marrow4.21.0-[4]
Testis1.00.6-[4]
Heart0.70.2-[4]

Table 2: Kinetic Parameters of Enzymes with this compound

EnzymeSubstrateKm (µM)Ki (µM)Reference
Tetrahydropteroylglutamate Methyltransferase(+)-5-Methyl-H4PteGlu5~4-[5]
5,10-Methylenetetrahydrofolate Reductase(+)-5-Methyl-H4PteGlu5~3~40 (substrate inhibition)[5]
10-Formyltetrahydrofolate DehydrogenaseH4PteGlu5-Kd ~15-20 nM[6]

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of this compound in one-carbon metabolism, which is critically impacted by folate deficiency.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle Serine Serine Glycine Glycine Serine->Glycine SHMT THF THF THF->Serine 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF DHF DHF 5,10-Methylene-THF->DHF TYMS 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF MTHFD1 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR DHF->THF DHFR dTMP dTMP Purine Synthesis Purine Synthesis dUMP dUMP dUMP->dTMP 10-Formyl-THF->Purine Synthesis 5-Methyl-THF->THF MS (Vit B12) Homocysteine Homocysteine 5-Methyl-THF->Homocysteine Methionine Methionine H4PteGlu5 H4PteGlu5 Homocysteine->Methionine H4PteGlu5->THF GGH FPGS FPGS

Figure 1: Overview of Folate-Mediated One-Carbon Metabolism. This diagram illustrates the central role of tetrahydrofolate (THF) and its polyglutamated forms, such as H4PteGlu5, in the synthesis of nucleotides (dTMP and purines) and the remethylation of homocysteine to methionine. Enzymes are indicated in italics.

Folate_Deficiency_Model_Workflow Start Start End End Animal_Model Animal_Model Diet_Intervention Diet_Intervention Animal_Model->Diet_Intervention Administer Folate-Deficient Diet Tissue_Collection Tissue_Collection Diet_Intervention->Tissue_Collection Collect Tissues at Defined Timepoints Folate_Extraction Folate_Extraction Tissue_Collection->Folate_Extraction Homogenize and Extract Folates Enzyme_Assay Enzyme_Assay Tissue_Collection->Enzyme_Assay Prepare Tissue Homogenates for Enzyme Assays HPLC_Analysis HPLC_Analysis Folate_Extraction->HPLC_Analysis Quantify H4PteGlu5 and other Folates Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Data_Analysis->End

Figure 2: Experimental Workflow for Studying Folate Deficiency. This diagram outlines the key steps in an animal study designed to investigate the effects of folate deficiency on tissue folate levels and enzyme activity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in folate deficiency research involving this compound.

Protocol 1: Induction of Folate Deficiency in a Rodent Model

This protocol describes the induction of folate deficiency in rats through a specially formulated diet.

Materials:

  • Folate-deficient rat chow (custom formulation, e.g., based on AIN-93G diet with folic acid omitted)

  • Control rat chow (with normal folic acid content, e.g., 2 mg folic acid/kg diet)

  • Metabolic cages for individual housing and monitoring of food intake

  • Male Sprague-Dawley rats (weanling or young adult)

Procedure:

  • Acclimatization: Upon arrival, house rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and provide ad libitum access to standard chow and water for one week.

  • Group Assignment: Randomly assign rats to either the control or folate-deficient diet group.

  • Dietary Intervention:

    • Replace the standard chow with the respective control or folate-deficient diet.

    • House rats individually in metabolic cages to accurately measure daily food intake.

    • Provide ad libitum access to the assigned diet and deionized water.

  • Monitoring:

    • Monitor body weight and food consumption weekly.

    • Observe animals daily for any clinical signs of nutritional deficiency.

    • The duration of the dietary intervention can range from 3 to 25 weeks, depending on the desired severity of deficiency.[3][4]

  • Sample Collection: At the end of the study period, euthanize the animals according to approved institutional guidelines. Immediately collect blood and tissues (liver, kidney, brain, spleen, etc.). Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Extraction and Quantification of this compound from Tissues by HPLC

This protocol outlines a method for the extraction and quantification of H4PteGlu5 from tissue samples.

Materials:

  • Frozen tissue samples

  • Extraction buffer: 1% (w/v) ascorbic acid and 0.2 M 2,3-dimercapto-1-propanol in 0.1 M phosphate buffer, pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge capable of 10,000 x g at 4°C

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • HPLC system with a C18 reverse-phase column and fluorescence or UV detection

  • This compound standard

  • Mobile phase A: 0.1 M sodium acetate, pH 5.5

  • Mobile phase B: Acetonitrile

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100-200 mg of frozen tissue.

    • Add 10 volumes of ice-cold extraction buffer.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Heat the homogenate at 100°C for 10 minutes to inactivate endogenous enzymes.

    • Cool the sample on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the folate extracts.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE column with methanol followed by water.

    • Load the supernatant onto the SPE column.

    • Wash the column with water to remove interfering substances.

    • Elute the folates with a methanol/water mixture.

    • Dry the eluate under a stream of nitrogen and reconstitute in mobile phase A.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Use a gradient elution program, for example, starting with 5% mobile phase B and increasing to 30% B over 30 minutes, to separate the different folate vitamers.

    • Monitor the eluent at an excitation wavelength of 295 nm and an emission wavelength of 365 nm for fluorescence detection, or at 280 nm for UV detection.

    • Quantify the H4PteGlu5 peak by comparing its area to a standard curve generated with known concentrations of the H4PteGlu5 standard.

Protocol 3: In Vitro Enzyme Assay Using this compound as a Substrate

This protocol provides a general framework for an in vitro assay of a folate-dependent enzyme, such as 5,10-methylenetetrahydrofolate reductase (MTHFR), using H4PteGlu5.

Materials:

  • Purified or partially purified enzyme preparation (e.g., from tissue homogenate)

  • This compound substrate solution (prepare fresh in an anaerobic environment to prevent oxidation)

  • Other necessary co-factors and substrates for the specific enzyme (e.g., NADPH for MTHFR)

  • Reaction buffer appropriate for the enzyme of interest (e.g., phosphate buffer with EDTA and a reducing agent)

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Substrate Solution:

    • Dissolve this compound in the reaction buffer containing a reducing agent (e.g., dithiothreitol) to a desired stock concentration. Handle the solution in an oxygen-free environment (e.g., in a glove box or by bubbling with nitrogen) to prevent oxidation.

  • Enzyme Reaction:

    • In a cuvette, combine the reaction buffer, co-factors (e.g., NADPH), and the enzyme preparation.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the this compound substrate solution.

  • Measurement of Enzyme Activity:

    • Monitor the reaction by measuring the change in absorbance or fluorescence over time. For MTHFR, the oxidation of NADPH can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the reaction curve.

    • To determine kinetic parameters like Km and Vmax, perform the assay with varying concentrations of this compound.

    • Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion

This compound is a key player in folate metabolism, and its study is essential for a comprehensive understanding of folate deficiency. The protocols and data presented in these application notes provide a foundation for researchers to investigate the intricate roles of this vital coenzyme in health and disease. By employing these methods, scientists can further unravel the mechanisms of folate-dependent pathways and contribute to the development of novel diagnostic and therapeutic approaches for folate-related disorders.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Folate Polyglutamates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of folate polyglutamates using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Introduction

Folates are essential B-vitamins that play a critical role in one-carbon metabolism, which is vital for the biosynthesis of nucleotides and amino acids.[1][2] In nature, folates primarily exist as polyglutamates, with a chain of glutamate residues attached to the pteroyl moiety.[3][4] The length of this polyglutamate tail is crucial for cellular retention and cofactor affinity for enzymes. Therefore, the accurate quantification of different folate polyglutamates is essential for understanding cellular metabolism and for the development of drugs that target folate pathways, such as antifolates like methotrexate.

Principle of HPLC Analysis

The separation of folate polyglutamates is typically achieved by reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). Due to their structural similarities, separating the various polyglutamate forms and their one-carbon substituted derivatives can be challenging. Detection is commonly performed using UV, fluorescence, or mass spectrometry (MS). LC-MS/MS methods offer high sensitivity and selectivity, allowing for the differentiation and quantification of individual folate species.[5][6]

Experimental Protocols

Standard Preparation

Folate standards are often light-sensitive and prone to oxidation. Therefore, they should be handled with care, protected from light, and prepared fresh.

  • Stock Solutions: Dissolve folate standards in a suitable buffer, such as 50 mM potassium phosphate (pH 4.5) containing 1% (w/v) ascorbic acid as an antioxidant.[7] Some protocols also recommend the addition of 0.1% 2-mercaptoethanol.[6]

  • Working Solutions: Prepare serial dilutions of the stock solutions in the mobile phase or a similar buffer immediately before use.

Sample Preparation

The extraction of folates from biological matrices is a critical step to ensure accurate quantification. The following is a general protocol that may need optimization depending on the sample type.

  • Homogenization: Homogenize the sample (e.g., cells, tissues) in a cold extraction buffer. A common extraction buffer consists of 50 mM potassium phosphate (pH 4.5), 1% (w/v) ascorbic acid, and 1 mM calcium chloride.[7]

  • Enzymatic Digestion (Optional but Recommended): To simplify the analysis and quantify total folate, the polyglutamate tail can be cleaved to the monoglutamate form using a γ-glutamyl hydrolase (conjugase) enzyme.[4][8][9]

    • Incubate the homogenate with a conjugase, such as one from hog kidney or rat plasma, at 37°C.[7][10]

    • To release folates from the food matrix, a tri-enzyme treatment with α-amylase, protease, and conjugase can be employed.[10]

  • Protein Precipitation and Clarification: Precipitate proteins by adding an organic solvent like acetonitrile or by heat treatment.[2] Centrifuge the sample to pellet the precipitate and collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, SPE can be used to clean up and concentrate the folate extracts. Strong anion exchange (SAX) cartridges have been shown to be effective for this purpose.[11]

HPLC-MS/MS Method

This section provides an example of a reversed-phase HPLC-MS/MS method for the analysis of folate polyglutamates.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the more hydrophobic polyglutamates. A typical gradient might be: 0-2 min, 2% B; 2-8 min, 2-29% B; 8-10 min, 29-95% B; 10-12 min, 95% B; 12-14 min, 95-2% B; 14-20 min, 2% B.[2]
Flow Rate 200 µL/min[2]
Column Temperature 30°C
Injection Volume 5-20 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Gas Temperature 300°C
Gas Flow 10 L/min

Data Presentation: Quantitative Summary

The following table summarizes typical retention times and MRM transitions for selected folate polyglutamates. Note that retention times can vary significantly based on the specific HPLC conditions and column used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Folic Acid (PteGlu₁)442.1295.1~2.6[12]
Tetrahydrofolate (H₄PteGlu₁)446.2299.1~7.2[13]
5-Methyl-H₄PteGlu₁460.2313.1Varies
5-Formyl-H₄PteGlu₁474.2327.1Varies
H₄PteGlu₂575.2428.2Varies
H₄PteGlu₃704.3557.2Varies
H₄PteGlu₄833.3686.2Varies
H₄PteGlu₅962.4815.3Varies

Note: The precursor and product ions will vary depending on the adducts formed and the charge state of the molecule. The values presented are for [M+H]⁺ ions.

Visualizations

Folate Polyglutamylation Pathway

The following diagram illustrates the intracellular conversion of monoglutamated folate to its polyglutamated forms, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1]

Folate_Polyglutamylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate_mono Folate (Monoglutamate) Transport Folate Transporter Folate_mono->Transport Uptake Folate_mono_in Folate (Monoglutamate) FPGS FPGS Folate_mono_in->FPGS + ATP + Glutamate Folate_poly Folate (Polyglutamate) GGH GGH Folate_poly->GGH Hydrolysis FPGS->Folate_poly GGH->Folate_mono_in Transport->Folate_mono_in HPLC_Workflow Sample Sample Collection (Cells, Tissue, etc.) Extraction Extraction in Antioxidant Buffer Sample->Extraction Enzymatic Enzymatic Deconjugation (Optional) Extraction->Enzymatic Cleanup Protein Precipitation & Centrifugation Enzymatic->Cleanup SPE Solid-Phase Extraction (Optional) Cleanup->SPE HPLC HPLC-MS/MS Analysis SPE->HPLC Data Data Acquisition & Quantification HPLC->Data

References

Application Notes: Animal Models for Studying Tetrahydropteroylpentaglutamate (H4PteGlu5) Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydrofolate (THF) and its derivatives, collectively known as folates, are essential B-vitamins that function as coenzymes in one-carbon metabolism. These reactions are fundamental for the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[1] In mammalian cells, folates are predominantly found as polyglutamated forms, where additional glutamate residues are attached to the molecule. Tetrahydropteroylpentaglutamate (H4PteGlu5), a pentaglutamated form of THF, is a major and highly effective intracellular folate cofactor. The addition of these glutamate tails is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process is critical as polyglutamation enhances the retention of folates within the cell and increases their affinity for folate-dependent enzymes.

Studying the intricate metabolism of H4PteGlu5 is crucial for understanding cellular proliferation, DNA integrity, and epigenetic regulation. Dysregulation of folate metabolism is implicated in various pathologies, including neural tube defects, cardiovascular disease, and cancer.[1] Animal models, particularly genetically engineered mice, are indispensable tools for dissecting the complex in vivo roles of H4PteGlu5 and the enzymes that regulate its synthesis. These models allow for controlled genetic and dietary manipulations that are not feasible in humans.

Commonly Used Animal Models

The mouse is the most extensively used animal model to investigate human folate metabolism due to its genetic tractability and physiological similarities.[2] Key models include:

  • Wild-Type Strains (e.g., C57BL/6, A/J): These inbred strains are frequently used in studies involving dietary folate manipulation. By placing these mice on folate-deficient, sufficient, or supplemented diets, researchers can investigate the systemic and tissue-specific effects of folate status on various physiological and pathological processes, including carcinogenesis.[3][4]

  • Genetically Engineered Mouse Models (GEMMs): Targeting genes involved in folate transport and metabolism provides powerful tools to elucidate the specific roles of key proteins.

    • Folylpolyglutamate Synthetase (FPGS) Models: The Fpgs gene is critical for folate retention. A key difference between humans and mice is that the mouse Fpgs gene has two promoters (P1 and P2), while the human gene has only one.[2] A "humanized" mouse model, with the P1 promoter deleted, has been created to more accurately reflect human FPGS expression patterns. This model is valuable for studying the impact of polyglutamation in different tissues and for evaluating the efficacy and toxicity of antifolate drugs used in chemotherapy.[2]

    • Folate Transporter Models (e.g., RFC1, Folbp1): The reduced folate carrier (RFC1) and folate binding protein (Folbp1) are crucial for folate uptake. Genetically modified mice with targeted disruptions in these genes have been generated to study the mechanisms of folate-mediated tumor initiation and promotion, particularly in the context of colitis-associated colon cancer.[5]

    • Cytoplasmic Serine Hydroxymethyltransferase (cSHMT) Models: cSHMT is a key enzyme that partitions one-carbon units between nucleotide synthesis and methylation pathways. Gain-of-function and loss-of-function cSHMT mouse models are used to explore how this metabolic switch contributes to folate-related pathologies like colon cancer.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies using these animal models.

Table 1: Impact of Dietary Folate on Folate Levels

Animal ModelDietDurationTissue/Fluid% Reduction in Folate Levels (vs. Adequate Diet)Reference
C57BL/6Folate-RestrictedVariousSerum83-99%[4]
C57BL/6Folate-RestrictedVariousBlood50-96%[4]
Folbp1+/-; RFC+/-Low Folate (0.1 mg/kg)8 weeksPlasma~75%[5]
Folbp1+/-; RFC+/-Low Folate (0.1 mg/kg)8 weeksRed Blood Cells~75%[5]

Table 2: Folate Metabolism in FPGS P1-Knockout Mice

ParameterGenotypeTissueValueNotesReference
Usable Folates (Polyglutamated)Wild-Type (WT)Liver8-10x increase after hGH treatmenthGH (gamma-glutamyl hydrolase) cleaves polyglutamates to monoglutamates for assay.[2]
Usable Folates (Polyglutamated)P1-Knockout (P1-KO)Liver6-7x increase after hGH treatmentIndicates a slight decrease in the proportion of polyglutamated folates.[2]
Serum HomocysteineWild-Type (WT)SerumSimilar to P1-KOA sensitive indicator of whole-body folate status.[2]
Serum HomocysteineP1-Knockout (P1-KO)SerumSimilar to WTSuggests overall folate economy is not severely compromised.[2]

Visualizations

Folate_Metabolism_Pathway Simplified Folate Metabolism Pathway cluster_synthesis One-Carbon Metabolism cluster_polyglutamylation Polyglutamylation (Intracellular Retention) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR mTHF 5,10-Methylene-THF THF->mTHF THF_in THF THF->THF_in mTHF->THF fTHF 10-Formyl-THF mTHF->fTHF meTHF 5-Methyl-THF mTHF->meTHF MTHFR dTMP dTMP mTHF->dTMP TS Purines Purine Synthesis fTHF->Purines Methionine Methionine meTHF->Methionine MS dUMP dUMP Homocysteine Homocysteine THF_Glu1 THF-Glu(2) THF_in->THF_Glu1 FPGS THF_Glu_n H4PteGlu5 (THF-Glu(5)) THF_Glu1->THF_Glu_n FPGS

Caption: Role of FPGS in converting THF to its polyglutamated forms.

Dietary_Study_Workflow Experimental Workflow for a Dietary Folate Study start Purchase Mice (e.g., C57BL/6, 6 weeks old) acclimate Acclimatization (1 week on control diet) start->acclimate baseline Baseline Sample Collection (Blood) acclimate->baseline diet_groups Random Assignment to Dietary Groups baseline->diet_groups control_diet Control Diet (e.g., 2 mg/kg Folic Acid) diet_groups->control_diet Group 1 deficient_diet Folate-Deficient Diet (e.g., 0.1 mg/kg Folic Acid) diet_groups->deficient_diet Group 2 timepoints Maintain on Diets for Pre-determined Duration (e.g., 8 weeks) control_diet->timepoints deficient_diet->timepoints collection Final Sample Collection (Blood, Liver, Colon, etc.) timepoints->collection analysis Metabolite & Biochemical Analysis (Folate levels, Homocysteine, Gene Expression) collection->analysis end Data Interpretation analysis->end

Caption: Workflow for a typical dietary folate manipulation study in mice.

Experimental Protocols

Protocol 1: Dietary Folate Depletion and Repletion in Mice

This protocol is adapted from methodologies used in studies investigating the effects of dietary folate on metabolism and disease.[3][5]

1. Animals and Housing:

  • Use 6-week-old mice of the desired strain (e.g., C57BL/6J).
  • House mice in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
  • Allow mice to acclimate for one week upon arrival, providing them with a standard control diet (e.g., containing 2 mg/kg folic acid) and water ad libitum.

2. Diet Formulation:

  • Control (Folate-Adequate) Diet: A semi-purified diet containing a defined amount of folic acid, typically 2 mg/kg.
  • Folate-Deficient Diet: An identical formulation to the control diet but with folic acid omitted or significantly reduced (e.g., 0.1 mg/kg).
  • To prevent folate production by gut microbiota, which can confound results, 1% succinylsulfathiazole (a non-absorbable antibiotic) can be added to the diets.[3]
  • All diets should be obtained from a reputable supplier (e.g., TestDiet) and stored at 4°C to prevent vitamin degradation.

3. Experimental Procedure:

  • After the acclimatization period, weigh the mice and collect baseline blood samples via tail vein or retro-orbital bleeding.
  • Randomly assign mice to the different dietary groups (e.g., Control, Folate-Deficient).
  • Provide the respective diets for the planned duration of the study (e.g., 2, 4, 8 weeks).
  • Monitor food intake and body weight regularly (e.g., weekly).
  • At the end of the study period, euthanize the mice using a CO2 chamber followed by cervical dislocation.
  • Immediately collect blood via cardiac puncture and harvest tissues of interest (e.g., liver, kidney, colon).
  • Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis. Store blood plasma/serum at -80°C.

Protocol 2: Measurement of Folate Concentrations and Polyglutamate Distribution

This protocol describes a microbiological assay for determining folate levels, a method often cited for its reliability.[2]

1. Tissue Homogenization:

  • Weigh a frozen portion of the tissue (~100 mg) and homogenize in 10 volumes of extraction buffer (e.g., 50 mM HEPES, 50 mM CHES, 10 mM β-mercaptoethanol, pH 7.85).
  • Keep samples on ice throughout the procedure.
  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C. Collect the supernatant for analysis.

2. Total Folate Measurement:

  • To measure total folates, the polyglutamate tails must be cleaved. Treat an aliquot of the tissue extract with recombinant gamma-glutamyl hydrolase (hGH) to convert all polyglutamated folates to the monoglutamate form.
  • Incubate the treated extract according to the enzyme manufacturer's instructions.

3. Microbiological Assay:

  • Use a folate-requiring microorganism, typically Lactobacillus casei (ATCC 7469).
  • Prepare a series of standards using folic acid of a known concentration.
  • In a 96-well microtiter plate, add the assay medium, the bacterial inoculum, and either the standards or the diluted tissue extracts (both hGH-treated and untreated).
  • Incubate the plate at 37°C for 18-24 hours.
  • Measure bacterial growth by reading the optical density (OD) at 600 nm.
  • Calculate folate concentrations in the samples by comparing their OD values to the standard curve. The difference between hGH-treated and untreated samples reflects the amount of polyglutamated folates.

Protocol 3: Folylpolyglutamate Synthetase (FPGS) Enzyme Activity Assay

This protocol measures the activity of FPGS by quantifying the incorporation of radiolabeled glutamate into a folate substrate.[2]

1. Preparation of Tissue Extracts:

  • Prepare tissue extracts as described in Protocol 2, Step 1.
  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Tris-HCl buffer (pH 8.5)
  • ATP
  • Tetrahydrofolate (THF)
  • L-[³H]glutamic acid
  • MgCl₂
  • KCl
  • β-mercaptoethanol

3. Enzyme Assay:

  • Initiate the reaction by adding a specific amount of protein from the tissue extract (e.g., 30 µg) to the reaction mixture.
  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
  • Stop the reaction by adding ice-cold 10 mM sodium acetate buffer (pH 5.0).
  • Separate the radiolabeled polyglutamated folate products from the unreacted [³H]glutamate using anion-exchange chromatography (e.g., DEAE-cellulose columns).
  • Elute the product and measure the incorporated radioactivity using liquid scintillation counting.
  • Calculate FPGS activity as picomoles of glutamate incorporated per hour per milligram of protein.

Protocol 4: Overview of Generating Genetically Engineered Mouse Models

Creating a GEMM is a complex process involving specialized techniques. The two primary methods are Embryonic Stem (ES) Cell-based targeting and CRISPR/Cas9.[6][7]

GEMM_Creation_Workflow Workflow for Generating a Knockout Mouse Model (ES Cell Method) construct 1. Design & Build Targeting Construct (Contains homology arms and selection marker) es_cells 2. Electroporate Construct into ES Cells construct->es_cells selection 3. Select for Correctly Targeted ES Cells (e.g., using antibiotics and PCR screening) es_cells->selection injection 4. Inject Targeted ES Cells into Blastocysts selection->injection implant 5. Implant Blastocysts into a Pseudopregnant Female Mouse injection->implant chimeras 6. Birth of Chimeric Pups (Composed of both host and ES cells) implant->chimeras breeding 7. Breed Chimeras with Wild-Type Mice chimeras->breeding germline 8. Screen Offspring for Germline Transmission (Pups carrying the targeted allele) breeding->germline founders 9. Establish Founder Line (Heterozygous Mice) germline->founders Success homozygous 10. Intercross Heterozygotes to Generate Homozygous Knockout Mice founders->homozygous

Caption: Key steps in creating a knockout mouse model via ES cell targeting.

1. ES Cell-Based Gene Targeting: [6]

  • Targeting Vector Construction: A DNA vector is created containing sequences homologous to the target gene, along with a selectable marker (e.g., neomycin resistance). This vector is designed to replace or disrupt the endogenous gene via homologous recombination.
  • ES Cell Culture and Transfection: Embryonic stem cells are cultured and the targeting vector is introduced, typically via electroporation.
  • Selection and Screening: ES cells are grown on a medium that selects for cells that have incorporated the vector. Correctly targeted clones are identified using PCR and Southern blotting.
  • Blastocyst Injection: The selected ES cells are injected into a blastocyst (an early-stage embryo).
  • Generation of Chimeras: The injected blastocysts are transferred into the uterus of a pseudopregnant female mouse. The resulting offspring, called chimeras, are composed of cells from both the host blastocyst and the engineered ES cells.
  • Germline Transmission: Chimeras are bred with wild-type mice. If the engineered ES cells contributed to the germline, the genetic modification will be passed on to the offspring. These heterozygous mice can then be interbred to produce homozygous knockout animals.[2]

2. CRISPR/Cas9-Mediated Genome Editing: [6]

  • Design and Synthesis: A guide RNA (sgRNA) is designed to be complementary to the target DNA sequence within the gene of interest. The Cas9 nuclease and the sgRNA are synthesized.
  • Microinjection: The Cas9 protein/mRNA and the sgRNA are microinjected directly into fertilized mouse eggs (zygotes).
  • Genome Editing: Inside the zygote, the sgRNA directs the Cas9 nuclease to the target DNA sequence, where it creates a double-strand break. The cell's natural DNA repair machinery often introduces insertions or deletions (indels) that disrupt the gene, creating a knockout.
  • Generation of Founders: The injected zygotes are transferred to a pseudopregnant female. The resulting pups are screened for the desired mutation. This method is generally faster and more cost-effective than the ES cell approach.[6]

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Tetrahydropteroylpentaglutamate (THPG) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of tetrahydropteroylpentaglutamate (THPG) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My THPG solution is losing activity rapidly. What are the primary factors affecting its stability?

A1: this compound (THPG), like other reduced folates, is inherently unstable in solution. The primary factors contributing to its degradation are:

  • Oxidation: The tetrahydropterin ring is highly susceptible to oxidation by atmospheric oxygen. This is often the main degradation pathway.

  • pH: THPG is unstable at low pH. Acidic conditions can accelerate the cleavage of the C9-N10 bond.

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions.

  • Light Exposure: Photodegradation can occur, although it is generally a less significant factor than oxidation and pH for reduced folates.

Q2: What is the optimal pH for storing THPG solutions?

A2: While specific data for THPG is limited, related reduced folates are most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic conditions (pH < 6) should be strictly avoided as they lead to rapid degradation.

Q3: How should I store my THPG solutions to maximize stability?

A3: For optimal stability, THPG solutions should be:

  • Stored at ultra-low temperatures (-80°C).

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Prepared in a deoxygenated buffer containing antioxidants.

  • Aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What are the visible signs of THPG degradation?

A4: A freshly prepared solution of THPG should be colorless. The development of a yellow color is a visual indicator of oxidation and degradation to species such as dihydropteroylpentaglutamate and ultimately pteroylpentaglutamate.

Q5: Can I use commercially available folic acid solutions for assays requiring THPG?

A5: No, folic acid is the fully oxidized and most stable form of this vitamin. It is not a substitute for the biologically active, reduced form, THPG. Using folic acid in an assay designed for THPG will lead to inaccurate and misleading results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in assay Oxidative degradation of THPG leading to interfering byproducts.Prepare fresh THPG solution in deoxygenated buffer with antioxidants (e.g., ascorbic acid, 2-mercaptoethanol). Filter the solution before use.
Inconsistent results between experiments Variable degradation of THPG stock solution. Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials. Always prepare fresh working solutions from a new aliquot for each experiment.
Complete loss of THPG activity Improper storage conditions (e.g., -20°C instead of -80°C, exposure to light, acidic buffer).Review and strictly adhere to recommended storage and handling protocols. Prepare a fresh stock solution.
Precipitate formation in the solution Poor solubility of THPG, especially at high concentrations or incorrect pH.Ensure the buffer pH is in the optimal range (7.0-8.0). Gentle warming and sonication may aid dissolution, but avoid excessive heat. Prepare a more dilute solution if necessary.

Data Presentation

Table 1: Factors Influencing the Stability of Reduced Folate Solutions (extrapolated for THPG)

Factor Condition Effect on Stability Recommendation
pH < 6.0Rapid DegradationMaintain pH between 7.0 and 8.0.
7.0 - 8.0Optimal StabilityUse a buffer in this pH range (e.g., Tris-HCl, HEPES).
> 8.0Slower degradation than acidic pH, but can promote oxidation.pH 7.0-8.0 is generally preferred.
Temperature -80°CHigh StabilityLong-term storage.
-20°CModerate Stability (short-term)Avoid for long-term storage as significant degradation can still occur.
4°CLow StabilityFor short-term use only (within a few hours).
Room TempVery Low StabilityAvoid; use immediately after preparation.
Oxygen Presence of O₂Promotes OxidationUse deoxygenated buffers and inert gas (e.g., argon, nitrogen) overlay.
Antioxidants Ascorbic Acid, 2-Mercaptoethanol, DTTIncreased StabilityAlways include in buffer solutions for THPG.
Light UV/Visible LightCan induce degradationStore in amber vials or protect from light.
Freeze-Thaw Cycles Repeated CyclesIncreased DegradationAliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a Stabilized THPG Stock Solution

Objective: To prepare a 10 mM stock solution of THPG with enhanced stability for use in in vitro assays.

Materials:

  • Tetrahydropteroylpentaglutamic acid (solid)

  • 200 mM Tris-HCl buffer, pH 7.4

  • L-Ascorbic acid

  • 2-Mercaptoethanol

  • High-purity water

  • Argon or Nitrogen gas

  • Amber microcentrifuge tubes

Procedure:

  • Deoxygenate Buffer: Sparge the 200 mM Tris-HCl buffer (pH 7.4) with argon or nitrogen gas for at least 30 minutes on ice to remove dissolved oxygen.

  • Prepare Stabilizing Buffer: To the deoxygenated Tris-HCl buffer, add L-ascorbic acid to a final concentration of 20 mM and 2-mercaptoethanol to a final concentration of 50 mM. Keep the buffer on ice.

  • Weigh THPG: In a separate, tared amber microcentrifuge tube, weigh out the required amount of solid THPG. Perform this step quickly to minimize exposure to air and light.

  • Dissolve THPG: Add the appropriate volume of the cold, deoxygenated stabilizing buffer to the solid THPG to achieve a final concentration of 10 mM. Vortex briefly to dissolve. If necessary, sonicate for a short period in an ice-water bath.

  • Inert Gas Overlay: Flush the headspace of the tube with argon or nitrogen gas before sealing.

  • Aliquot and Store: Immediately aliquot the stock solution into single-use amber microcentrifuge tubes. Flush the headspace of each aliquot with inert gas before sealing. Store at -80°C.

Protocol 2: Stability Assessment of THPG Solutions using HPLC

Objective: To quantify the degradation of THPG over time under specific storage conditions.

Methodology:

  • Prepare THPG Solution: Prepare a stabilized THPG solution as described in Protocol 1.

  • Storage Conditions: Store aliquots of the solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.

  • HPLC Analysis: Immediately analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Column: A C18 column is commonly employed.

    • Detection: Monitor the elution profile at a wavelength where THPG and its potential degradation products absorb (e.g., ~280 nm).

  • Quantification: Calculate the peak area of the intact THPG at each time point. The degradation can be expressed as the percentage of the initial peak area remaining.

Visualizations

THPG_Degradation_Pathway THPG Tetrahydropteroyl- pentaglutamate (THPG) (Active Form) DHPPG Dihydropteroyl- pentaglutamate THPG->DHPPG Oxidation Cleavage Cleavage Products (e.g., p-aminobenzoyl- pentaglutamate) THPG->Cleavage Acid Hydrolysis (low pH) PPG Pteroylpentaglutamate (Oxidized Form) DHPPG->PPG Oxidation Experimental_Workflow_Stability cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Stabilized THPG Solution (Protocol 1) Aliquots Aliquot into single-use tubes Prep->Aliquots Storage Store at various conditions (-80°C, 4°C, RT, etc.) Aliquots->Storage Sampling Sample at time points (0, 2, 4, 8... hours) Storage->Sampling HPLC RP-HPLC Analysis Sampling->HPLC Quant Quantify THPG Peak Area & Calculate % Degradation HPLC->Quant Troubleshooting_Logic Start Inconsistent/Poor Experimental Results Check_Solution Is the THPG solution freshly prepared? Start->Check_Solution Check_Storage Was the stock stored at -80°C in aliquots? Check_Solution->Check_Storage Yes Prepare_New Prepare fresh solution using proper protocol. Check_Solution->Prepare_New No Check_Buffer Does the buffer contain antioxidants and is pH 7-8? Check_Storage->Check_Buffer Yes Review_Storage Review and correct storage procedures. Check_Storage->Review_Storage No Adjust_Buffer Adjust buffer composition and deoxygenate. Check_Buffer->Adjust_Buffer No Rerun Rerun Experiment Check_Buffer->Rerun Yes Prepare_New->Rerun Review_Storage->Prepare_New Adjust_Buffer->Prepare_New

Technical Support Center: Analysis of Tetrahydropteroylpentaglutamate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of tetrahydropteroylpentaglutamate (H4PteGlu5). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem 1: Poor Signal Intensity or Complete Signal Loss

Possible Cause: Ion suppression due to co-eluting matrix components.

Solution:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Consider the following techniques:

    • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex biological samples. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts.[1]

    • Immunoaffinity Chromatography (IAC): Utilizes monoclonal antibodies specific to folates to achieve high selectivity and sample purification.[2][3][4] This method can significantly reduce matrix effects by isolating the analyte of interest.

    • Liquid-Liquid Extraction (LLE): Can be effective, but recovery of polar analytes like H4PteGlu5 may be challenging.

    • Protein Precipitation (PPT): While simple, it is the least effective method for removing matrix components and often results in significant ion suppression.[1]

  • Optimize Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like folate polyglutamates and can help separate them from less polar matrix interferences.[5][6]

    • Gradient Modification: Adjust the mobile phase gradient to achieve better separation between H4PteGlu5 and interfering compounds.

  • Employ Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative accuracy in mass spectrometry.[7][8][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.

Problem 2: Inconsistent and Irreproducible Results

Possible Cause: Variable matrix effects between samples and instability of the analyte.

Solution:

  • Consistent Sample Preparation: Ensure that the chosen sample preparation protocol is followed precisely for all samples, calibrators, and quality controls. Any variation can lead to different levels of matrix components and thus, variable ion suppression.

  • Analyte Stability: Tetrahydrofolates are susceptible to oxidation. Take the following precautions:

    • Use of Antioxidants: Add antioxidants like ascorbic acid and 2-mercaptoethanol to all solutions during sample preparation to prevent degradation.

    • Control Temperature: Keep samples cold (e.g., on ice or at 4°C) throughout the preparation process.

    • Protect from Light: Folates are light-sensitive. Use amber vials and minimize exposure to light.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for consistent matrix effects.

Problem 3: High Background Noise or Ghost Peaks

Possible Cause: Contamination of the LC-MS system or carryover from previous injections.

Solution:

  • System Cleaning:

    • Column Wash: Implement a robust column washing step at the end of each analytical run to remove strongly retained matrix components.

    • Source Cleaning: Regularly clean the mass spectrometer's ion source to remove accumulated non-volatile matrix components.

  • Injector and Syringe Wash: Use a strong solvent in the autosampler wash solution to effectively clean the injection needle and port between injections, minimizing carryover.

  • Blank Injections: Run blank injections (solvent or blank matrix) between samples to assess for carryover and ensure the system is clean before the next injection.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[5] In the case of H4PteGlu5 analysis in biological samples (e.g., plasma, tissue), endogenous compounds like phospholipids, salts, and proteins can co-elute and suppress the ionization of H4PteGlu5 in the mass spectrometer's source. This leads to a decreased signal (ion suppression) or, less commonly, an increased signal (ion enhancement), resulting in inaccurate and imprecise quantification.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method is the post-column infusion experiment. A solution of H4PteGlu5 is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. If there is a dip in the constant signal of the infused analyte at the retention time of H4PteGlu5 or other regions of the chromatogram, it indicates the presence of ion-suppressing components eluting from the column.

Q3: Which sample preparation technique is best for minimizing matrix effects for H4PteGlu5?

A3: While the optimal method can be matrix-dependent, a general hierarchy of effectiveness for reducing matrix effects is:

Immunoaffinity Chromatography (IAC) > Mixed-Mode Solid-Phase Extraction (SPE) > Reversed-Phase SPE > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT)

IAC offers the highest selectivity, while mixed-mode SPE provides a good balance of cleanup efficiency and applicability.[1][2] PPT is the simplest but least effective method.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A4: Yes, for the highest level of accuracy and precision, a SIL-IS is strongly recommended.[7][8] H4PteGlu5 is an endogenous compound, and its concentration can vary significantly. A SIL-IS, such as ¹³C- or ¹⁵N-labeled H4PteGlu5, behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization. This allows it to effectively compensate for matrix effects and variations in extraction recovery, leading to reliable quantification.

Q5: What are some key considerations for the LC method development for H4PteGlu5?

A5: Due to the polar and polyanionic nature of H4PteGlu5, here are some key considerations:

  • Column Choice: A HILIC column is often a good choice as it provides good retention for polar analytes.[5][6] Ion-pairing reversed-phase chromatography can also be effective.

  • Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape. Experiment with different pH values and buffer systems to optimize the chromatography.

  • Flow Rate: Lower flow rates can sometimes improve ionization efficiency in electrospray ionization (ESI).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for SPE cleanup of plasma samples for H4PteGlu5 analysis. Cartridge type and specific reagent volumes may need optimization.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of a suitable SIL-IS solution.

    • Add 200 µL of a stabilization buffer (e.g., 50 mM ammonium acetate with 1% ascorbic acid and 0.2% 2-mercaptoethanol, pH 7.0).

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution:

    • Elute the H4PteGlu5 and SIL-IS with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Immunoaffinity Chromatography (IAC) for Tissue Homogenates

This protocol outlines a general procedure for using IAC to purify H4PteGlu5 from tissue samples.

  • Tissue Homogenization:

    • Homogenize the tissue sample in a cold homogenization buffer (e.g., phosphate-buffered saline with antioxidants).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • IAC Column Equilibration:

    • Equilibrate a folic acid immunoaffinity column with 5 mL of binding buffer (e.g., PBS, pH 7.4).[4]

  • Sample Loading:

    • Load the tissue supernatant onto the equilibrated IAC column at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the column with 10 mL of binding buffer to remove unbound matrix components.

  • Elution:

    • Elute the bound folates with an elution buffer that disrupts the antibody-antigen interaction (e.g., a low pH buffer like 0.1 M glycine-HCl, pH 2.5, or a high pH buffer).[10] Collect the eluate in a tube containing a neutralizing buffer.

  • Desalting and Concentration:

    • The eluate may need to be desalted using a C18 SPE cartridge before evaporation and reconstitution in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance of different sample preparation methods in reducing matrix effects for H4PteGlu5 analysis. The values are illustrative and may vary depending on the specific matrix and analytical conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)>9050 - 80 (Suppression)< 20
Liquid-Liquid Extraction (LLE)60 - 8030 - 60 (Suppression)< 15
Solid-Phase Extraction (SPE)80 - 9510 - 30 (Suppression)< 10
Immunoaffinity Chromatography (IAC)>90< 10 (Minimal Effect)< 5

Visualizations

Diagram 1: General Workflow for Overcoming Matrix Effects

cluster_Problem Problem Identification cluster_Strategy Mitigation Strategies cluster_Methods Specific Methods cluster_Outcome Desired Outcome Problem Poor Signal or Inconsistent Results SamplePrep Optimize Sample Preparation Problem->SamplePrep Chromatography Improve Chromatographic Separation Problem->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard Problem->InternalStandard SPE Solid-Phase Extraction (SPE) SamplePrep->SPE IAC Immunoaffinity Chromatography (IAC) SamplePrep->IAC HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Chromatography->HILIC SID Stable Isotope Dilution (SID) InternalStandard->SID Outcome Accurate and Reproducible Quantification of This compound SPE->Outcome IAC->Outcome HILIC->Outcome SID->Outcome

Caption: A logical workflow for addressing and overcoming matrix effects.

Diagram 2: Experimental Workflow for Sample Preparation and Analysis

cluster_prep Sample Preparation Options start Biological Sample (e.g., Plasma, Tissue) prep Sample Preparation start->prep PPT Protein Precipitation prep->PPT Simple, High Matrix LLE Liquid-Liquid Extraction prep->LLE Moderate Cleanup SPE Solid-Phase Extraction prep->SPE Good Cleanup IAC Immunoaffinity Chromatography prep->IAC High Specificity analysis LC-MS/MS Analysis data Data Processing and Quantification analysis->data PPT->analysis LLE->analysis SPE->analysis IAC->analysis

References

Technical Support Center: Optimizing Tetrahydropteroylpentaglutamate (4H-PteGlu5) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize tissue homogenization for the extraction of tetrahydropteroylpentaglutamate (4H-PteGlu5).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 4H-PteGlu5 from tissue samples.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4H-PteGlu5 Oxidation of 4H-PteGlu5: Tetrahydrofolates are highly susceptible to oxidation.Work quickly and on ice: Keep tissue samples and homogenization buffers cold at all times. • Use freshly prepared antioxidant-rich buffer: The homogenization buffer should contain a combination of antioxidants. Ascorbic acid (at least 1% w/v) and a thiol-containing antioxidant like 2,3-dimercapto-1-propanol or 2-mercaptoethanol are recommended.[1] • De-gas buffers: Purge buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Incomplete Cell Lysis: The tissue was not sufficiently homogenized to release intracellular folates.Optimize homogenization method: For tough or fibrous tissues, consider mechanical bead beating over softer methods like Dounce homogenization. • Ensure appropriate buffer-to-tissue ratio: A common starting point is 10 volumes of buffer to 1 part tissue (e.g., 10 mL buffer for 1 g tissue).
Enzymatic Degradation: Endogenous enzymes (e.g., conjugases, phosphatases) may degrade 4H-PteGlu5.Immediate processing or snap-freezing: Process fresh tissue immediately after collection or snap-freeze in liquid nitrogen and store at -80°C. • Heat inactivation: A brief heating step (e.g., 95-100°C for 5-10 minutes) of the homogenate can inactivate many enzymes. This must be done in the presence of antioxidants to prevent heat-induced folate degradation.
Incorrect pH of Homogenization Buffer: Folate stability is pH-dependent.Maintain a slightly acidic to neutral pH: The optimal pH for the stability of most reduced folates, including 5-methyltetrahydrofolate, is between 6.0 and 7.5.[2][3]
Inconsistent Results Between Replicates Non-homogenous Tissue Sample: The tissue sample itself has variable folate distribution.Homogenize the entire tissue sample: If possible, homogenize the entire tissue before taking aliquots for extraction. • Use a larger starting sample size: This can help to average out regional variations in folate concentration.
Variable Oxidation: Inconsistent exposure to oxygen between samples.Standardize processing time: Ensure each sample is processed for the same amount of time and with consistent exposure to air. • Use consistent antioxidant concentrations: Prepare a master mix of the homogenization buffer for all samples in an experiment.
Poor Chromatographic Peak Shape or Resolution Presence of Interfering Substances: Proteins, lipids, and other cellular components can interfere with HPLC or LC-MS/MS analysis.Protein precipitation: After homogenization, perform a protein precipitation step using agents like perchloric acid or acetonitrile, followed by centrifugation. • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample before analysis. Anion exchange cartridges are commonly used for folate purification.
Incomplete Deconjugation: Polyglutamate forms of folate are not fully converted to monoglutamates.Ensure effective trienzyme treatment: The activity of the conjugase enzyme is critical. Use a validated source of conjugase and ensure optimal incubation conditions (time, temperature, and pH).

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

Q1: What is the best way to store tissue samples before 4H-PteGlu5 extraction?

For optimal preservation of labile folates, it is crucial to either process the tissue immediately after collection or snap-freeze it in liquid nitrogen and store it at -80°C until homogenization. Avoid slow freezing, as this can lead to the formation of ice crystals that can damage cellular structures and release degradative enzymes.

Q2: Which homogenization method is best for 4H-PteGlu5 extraction?

The choice of homogenization method depends on the tissue type.

  • Mechanical Bead Beating: This is a vigorous method suitable for a wide range of tissues, including tougher and more fibrous ones. It is highly efficient at disrupting cells but can generate heat, so it's essential to use a pre-chilled system or perform homogenization in short bursts with cooling intervals.

  • Rotor-Stator Homogenizers: These are also effective for many tissue types and can process larger sample volumes. Cooling the vessel in an ice bath is recommended.

  • Dounce or Potter-Elvehjem Homogenizers: These methods are gentler and are suitable for softer tissues like the liver or brain. They are less likely to generate significant heat but may not be as efficient for tougher tissues.

Homogenization Buffer

Q3: What is the ideal composition of a homogenization buffer for 4H-PteGlu5 extraction?

A typical homogenization buffer should contain:

  • A buffering agent: To maintain a stable pH, typically between 6.0 and 7.5. Phosphate or HEPES buffers are common choices.

  • Antioxidants: This is the most critical component. A combination of ascorbic acid (1-2% w/v) and a thiol-containing antioxidant such as 2-mercaptoethanol (0.2% v/v) or 2,3-dimercapto-1-propanol is highly recommended to prevent oxidation.[1]

  • Chelating agents (optional): EDTA can be included to chelate metal ions that can catalyze oxidation reactions.

Q4: Why is the pH of the homogenization buffer so important?

Tetrahydrofolates are unstable at low pH. Maintaining a pH between 6.0 and 7.5 is a good compromise for preserving the stability of most reduced folates during extraction.[2][3]

Extraction Protocol

Q5: What is the "trienzyme" extraction method and why is it important?

The trienzyme extraction method is a sequential enzymatic digestion that helps to release folates from the food or tissue matrix and convert them into a form that can be readily analyzed.[1] It involves:

  • α-Amylase: To break down starch.

  • Protease: To digest proteins that may bind to folates.

  • Conjugase (γ-glutamyl hydrolase): To hydrolyze the polyglutamate tail of folates (like 4H-PteGlu5 ) to the monoglutamate form (PteGlu1), which is the form typically measured by HPLC or LC-MS/MS.

Q6: My 4H-PteGlu5 recovery is still low even with the trienzyme method. What could be the issue?

Low recovery after enzymatic treatment could be due to:

  • Inactive enzymes: Ensure the enzymes are stored correctly and have not lost activity.

  • Suboptimal incubation conditions: Verify the pH, temperature, and incubation time for each enzymatic step are optimal for the specific enzymes you are using.

  • Incomplete initial homogenization: If the folates are not efficiently released from the cells, the enzymes will not be able to access them.

Data Presentation

Table 1: Effect of Antioxidants on the Stability of 5-Methyltetrahydrofolate (a closely related and commonly studied tetrahydrofolate) in Solution

AntioxidantConcentrationTemperature (°C)Incubation Time (min)% 5-MTHF Remaining (approx.)
None-8015< 5%
Ascorbic Acid100 mg/kg8060~50%
Ascorbic Acid250 mg/kg80120~70%
Ascorbic Acid500 mg/kg80180~100%

Data compiled from studies on 5-methyltetrahydrofolate stability, demonstrating the protective effect of ascorbic acid. The stability of 4H-PteGlu5 is expected to show a similar trend.

Table 2: Relative Stability of Tetrahydrofolate at Different pH Values after Heating

pHTemperature (°C)Incubation Time (min)Relative Stability
210010Very Unstable
410010Moderately Unstable
610010Relatively Stable
810010Relatively Stable
1010010Moderately Unstable

This table illustrates the general trend of tetrahydrofolate stability in relation to pH. Optimal stability is typically found in the slightly acidic to neutral range.[2]

Experimental Protocols

Protocol 1: General Tissue Homogenization and Trienzyme Extraction for 4H-PteGlu5 Analysis

Materials:

  • Tissue sample (fresh or snap-frozen)

  • Homogenization Buffer: 0.1 M Phosphate buffer (pH 6.8) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol. Prepare fresh and keep on ice.

  • α-amylase solution

  • Protease solution

  • Rat serum or chicken pancreas conjugase solution

  • Perchloric acid

  • Potassium hydroxide

  • Mechanical homogenizer (e.g., bead beater or rotor-stator)

  • Water bath or incubator

  • Centrifuge

Procedure:

  • Preparation: Pre-cool all tubes, buffers, and the homogenizer probe. Perform all steps on ice or at 4°C where possible.

  • Homogenization: Weigh the tissue sample and add 10 volumes of ice-cold Homogenization Buffer. Homogenize until no visible tissue fragments remain.

  • Heat Inactivation: Transfer the homogenate to a new tube and incubate in a boiling water bath for 10 minutes to inactivate endogenous enzymes. Immediately cool on ice.

  • Enzymatic Digestion (Trienzyme Treatment): a. Adjust the pH of the homogenate if necessary. b. Add α-amylase and incubate according to the manufacturer's instructions (e.g., 37°C for 2 hours). c. Add protease and incubate as recommended. d. Add conjugase and incubate to deconjugate the polyglutamates (e.g., 37°C for 3-4 hours).

  • Protein Precipitation: Add an equal volume of cold perchloric acid to the digested sample. Vortex and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Neutralization and Collection: Carefully transfer the supernatant to a new tube. Neutralize the supernatant with potassium hydroxide. The precipitated potassium perchlorate can be removed by another centrifugation step.

  • Analysis: The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.

Visualizations

Homogenization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Fresh or Frozen Tissue Sample Homogenize Mechanical Homogenization (on ice) Tissue->Homogenize Buffer Antioxidant-Rich Homogenization Buffer Buffer->Homogenize Heat Heat Inactivation (100°C, 10 min) Homogenize->Heat Enzymes Trienzyme Digestion (Amylase, Protease, Conjugase) Heat->Enzymes Precipitate Protein Precipitation (e.g., Perchloric Acid) Enzymes->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Neutralize Neutralization Centrifuge1->Neutralize SPE Solid-Phase Extraction (Optional) Neutralize->SPE Analysis HPLC or LC-MS/MS Analysis Neutralize->Analysis Direct to Analysis SPE->Analysis

Caption: Experimental workflow for 4H-PteGlu5 extraction.

Troubleshooting_Tree Start Low 4H-PteGlu5 Yield CheckOxidation Was an antioxidant-rich buffer used? Start->CheckOxidation CheckLysis Was homogenization complete? CheckOxidation->CheckLysis Yes SolutionOxidation Add antioxidants (Ascorbic Acid, etc.) and work on ice. CheckOxidation->SolutionOxidation No CheckEnzymes Was trienzyme treatment performed correctly? CheckLysis->CheckEnzymes Yes SolutionLysis Optimize homogenization (e.g., bead beating for tough tissues). CheckLysis->SolutionLysis No CheckpH Was the buffer pH between 6.0 and 7.5? CheckEnzymes->CheckpH Yes SolutionEnzymes Verify enzyme activity and incubation conditions. CheckEnzymes->SolutionEnzymes No SolutionpH Adjust buffer pH to the optimal range. CheckpH->SolutionpH No

Caption: Troubleshooting decision tree for low 4H-PteGlu5 yield.

References

How to prevent oxidation of tetrahydropteroylpentaglutamate during sample prep.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of tetrahydropteroylpentaglutamate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My this compound concentrations are consistently lower than expected. What could be the cause?

A1: Lower than expected concentrations of this compound are often due to oxidative degradation during sample preparation. This compound is highly susceptible to oxidation. To mitigate this, it is crucial to incorporate antioxidants into your extraction buffers. Commonly used antioxidants include ascorbic acid, 2-mercaptoethanol (MCE), dithiothreitol (DTT), and 2,3-dimercapto-1-propanol (BAL).[1][2] The entire sample preparation process should be performed under conditions that minimize exposure to oxygen and light.

Q2: Which antioxidant is most effective at protecting this compound from oxidation?

A2: The choice of antioxidant can significantly impact the stability of this compound. While ascorbic acid is widely used, studies have shown that thiol-containing antioxidants like 2,3-dimercapto-1-propanol (BAL) and dithiothreitol (DTT) can be more effective, particularly during heat extraction steps.[1] In some applications, a combination of antioxidants, such as ascorbic acid and BAL, has been shown to be superior in preserving the integrity of labile folates.[1]

Q3: What is the optimal pH for my extraction buffer to ensure the stability of this compound?

A3: The stability of this compound is pH-dependent. Generally, it exhibits greater stability in acidic conditions (around pH 4-5) compared to neutral or alkaline environments.[3][4] Therefore, using a slightly acidic extraction buffer is recommended. However, the optimal pH can also depend on the specific sample matrix and the other components of your buffer system.

Q4: Can repeated freeze-thaw cycles of my samples affect the integrity of this compound?

A4: Yes, repeated freeze-thaw cycles can significantly impair the stability of this compound, leading to its degradation.[1] It is highly recommended to prepare your samples in single-use aliquots to avoid the need for repeated freezing and thawing. If samples must be stored, they should be kept at -80°C.[2]

Q5: Are there any other handling precautions I should take during sample preparation?

A5: To minimize oxidation, it is advisable to work quickly and keep samples on ice whenever possible. Protecting samples from light by using amber-colored tubes or covering them with foil can also prevent photo-oxidation.[2] For tissue samples, homogenization using liquid nitrogen is a gentle method that can improve extraction efficiency while simultaneously stabilizing the folates.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compoundOxidative degradation during sample preparation.Add a combination of antioxidants (e.g., 1% sodium ascorbate and 0.1% 2,3-dimercapto-1-propanol) to your extraction buffer.[1] Ensure the pH of your buffer is slightly acidic (pH 5.0-6.1).[1]
Poor reproducibility between sample replicatesInconsistent handling of samples, leading to variable levels of oxidation.Standardize your sample preparation workflow. Minimize the time samples are exposed to room temperature and light. Avoid repeated freeze-thaw cycles by aliquoting samples.[1][2]
Interconversion of folate formsInappropriate pH or presence of certain antioxidants.Maintain a pH close to neutral if interconversion is a concern, though this may be a trade-off with stability.[4] Be aware that some antioxidants, like 2-mercaptoethanol, can induce interconversions upon heating.[2]
Loss of this compound during heat extractionThermal degradation and oxidation accelerated by heat.Use a more effective antioxidant like 2,3-dimercapto-1-propanol (BAL), which has been shown to be superior to 2-mercaptoethanol in protecting tetrahydrofolate during heating.[1] Minimize the duration of any heating steps.

Quantitative Data Summary

Table 1: Relative Effectiveness of Different Antioxidants in Protecting Tetrahydrofolate (H4PteGlu) in Baker's Yeast Extracts [1]

Antioxidant (in combination with 2% sodium ascorbate)pH 5.0pH 6.1pH 7.5
2,3-Dimercapto-1-propanol (BAL) High ProtectionHigh ProtectionHigh Protection
Dithiothreitol (DTT) High ProtectionHigh ProtectionHigh Protection
2-Thiobarbituric acid (TBA) Lower ProtectionLower ProtectionHigh Protection
2-Mercaptoethanol (MCE) Least EffectiveLeast EffectiveLeast Effective

Note: This table provides a qualitative summary of the findings. "High Protection" indicates that the antioxidant was effective at preserving tetrahydrofolate levels under the tested conditions.

Experimental Protocols

Protocol: Extraction of this compound from Biological Samples

This protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • 0.1 M Phosphate buffer

  • Sodium ascorbate

  • 2,3-dimercapto-1-propanol (BAL)

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • Amber-colored microcentrifuge tubes

Procedure:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 6.1. Immediately before use, add sodium ascorbate to a final concentration of 1% (w/v) and BAL to a final concentration of 0.1% (v/v).[1] Keep the buffer on ice.

  • Sample Homogenization: If working with solid tissues, flash-freeze the sample in liquid nitrogen. Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Add the ice-cold extraction buffer to the powdered sample (or liquid sample) at a ratio of 1:10 (sample weight/volume to buffer volume). Homogenize thoroughly.

  • Heat Treatment (Optional but recommended for releasing folates from binding proteins): Incubate the homogenate at 100°C for 10 minutes. Immediately cool the sample on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted folates, and transfer it to a fresh, pre-chilled amber-colored tube.

  • Storage: If not proceeding immediately with analysis, store the extract at -80°C in single-use aliquots.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis/Storage start Start: Sample Collection homogenize Homogenization (with liquid nitrogen for solid samples) start->homogenize Keep on ice extract Extraction in Buffer (0.1M Phosphate, pH 6.1 + 1% Ascorbate + 0.1% BAL) homogenize->extract heat Heat Treatment (100°C, 10 min) extract->heat cool Rapid Cooling on Ice heat->cool centrifuge Centrifugation (10,000 x g, 15 min, 4°C) cool->centrifuge collect Collect Supernatant centrifuge->collect analyze Immediate Analysis (e.g., HPLC) collect->analyze Option 1 store Storage at -80°C (Single-use aliquots) collect->store Option 2

Caption: Workflow for preventing oxidation of this compound during sample preparation.

degradation_pathway cluster_compound This compound cluster_factors Degradation Factors cluster_product Degradation Product thf Tetrahydropteroyl- pentaglutamate (Active Form) oxidized Oxidized Folates (Inactive) thf->oxidized oxygen Oxygen oxygen->thf heat Heat heat->thf light Light light->thf ph Neutral/Alkaline pH ph->thf freeze_thaw Repeated Freeze-Thaw freeze_thaw->thf

References

Troubleshooting low yield in tetrahydropteroylpentaglutamate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tetrahydropteroylpentaglutamate, a critical molecule for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound synthesis?

Low yields can stem from several factors, including the inherent instability of the tetrahydropteroyl moiety, suboptimal reaction conditions in both enzymatic and chemical synthesis, incomplete reactions, and challenges during product purification. The tetrahydropteroyl group is susceptible to oxidation, and the iterative addition of glutamate residues can be inefficient.

Q2: How can I minimize the degradation of my product during synthesis and purification?

Unsubstituted tetrahydropteroylglutamate is highly unstable, especially under basic conditions. To mitigate degradation, it is crucial to work under inert atmosphere (e.g., nitrogen or argon) and to use antioxidants. Ascorbic acid has been shown to be a more effective stabilizing agent than 2-mercaptoethanol.[1] Maintaining a slightly acidic pH, where possible, can also improve stability.[1]

Q3: What are the key differences between enzymatic and chemical synthesis of this compound?

Enzymatic synthesis, utilizing folylpolyglutamate synthetase (FPGS), offers high specificity in forming the γ-glutamyl linkages, avoiding the need for extensive protecting group chemistry. However, enzyme activity can be sensitive to reaction conditions and substrate concentrations. Chemical synthesis, typically performed on a solid phase, allows for greater control over the reaction scale and the introduction of modifications but requires careful selection of coupling reagents and protecting groups to avoid side reactions.

Troubleshooting Guides

Enzymatic Synthesis Using Folylpolyglutamate Synthetase (FPGS)

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of your FPGS enzyme using a standard substrate. - Ensure proper storage conditions for the enzyme.
Suboptimal Reaction Conditions - Optimize the pH of the reaction buffer. FPGS from rat liver has an optimal pH of 8.4. - Ensure the reaction temperature is optimal, typically 37°C.
Missing Cofactors or Reagents - Confirm the presence of ATP and MgCl2 in the reaction mixture. - Ensure L-glutamate is in excess.
Substrate Inhibition - High concentrations of tetrahydrofolate can favor the formation of shorter polyglutamate chains. Consider lowering the initial substrate concentration.
Product Inhibition - The final product, this compound, can inhibit FPGS. Monitor reaction progress and consider stopping the reaction at an optimal time point.

Issue 2: Formation of Shorter Polyglutamate Chains (e.g., di- or triglutamates)

Possible Cause Troubleshooting Step
High Substrate Concentration High initial concentrations of tetrahydrofolate can lead to the accumulation of shorter chain products. Lowering the starting concentration of the monoglutamate substrate can favor the synthesis of longer polyglutamate chains.
Insufficient Incubation Time The elongation of the polyglutamate chain is a stepwise process. Ensure the reaction has proceeded for a sufficient duration to allow for the addition of all five glutamate residues.
Enzyme Source and Purity The specific activity and characteristics of FPGS can vary depending on the source. Ensure you are using a well-characterized enzyme preparation.
Chemical Synthesis (Solid-Phase)

Issue 1: Incomplete Coupling Reactions

Possible Cause Troubleshooting Step
Inefficient Coupling Reagent The choice of coupling reagent is critical for efficient amide bond formation. Consider using highly reactive reagents such as HATU or HBTU, especially for coupling sterically hindered amino acids.
Steric Hindrance As the polyglutamate chain grows, steric hindrance can impede subsequent coupling steps. Increasing the reaction time and using a more potent coupling reagent can help overcome this.
Poor Resin Swelling Inadequate swelling of the solid support can limit the accessibility of the reactive sites. Ensure the chosen solvent effectively swells the resin.

Issue 2: Presence of Unexpected Side Products

Possible Cause Troubleshooting Step
Racemization Activation of the carboxylic acid can lead to racemization at the α-carbon of the glutamate residues. The addition of a racemization suppressant like HOBt or Oxyma Pure is recommended.
Side Chain Reactions The γ-carboxyl group of glutamate can lead to side reactions if not properly protected. Ensure the use of an appropriate orthogonal protecting group for the γ-carboxyl.
Cleavage from Resin Premature cleavage of the peptide from the resin can occur if the linker is not stable to the reaction conditions. Choose a linker that is stable throughout the synthesis and can be cleaved under specific conditions at the end.

Data Presentation

Table 1: Optimal Conditions for Enzymatic Synthesis of this compound

ParameterOptimal Value/ConditionReference
Enzyme Folylpolyglutamate Synthetase (FPGS)
pH 8.4 (for rat liver FPGS)
Temperature 37°C
Cofactors ATP, MgCl2
Monovalent Cation Required (e.g., K+)
Reducing Agent Mercaptoethanol
Substrate Concentration Low initial tetrahydrofolate concentration favors longer chain products

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (pH 8.4), ATP, MgCl2, KCl, L-glutamate, and tetrahydrofolate.

  • Enzyme Addition: Add a purified preparation of folylpolyglutamate synthetase (FPGS) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for the desired time. Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Quenching: Stop the reaction by adding a quenching buffer or by heat inactivation of the enzyme.

  • Analysis: Analyze the reaction products by HPLC to determine the yield and the distribution of polyglutamate chain lengths.

Protocol 2: HPLC Purification of this compound
  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: Run a linear gradient from a low percentage of Solvent B to a higher percentage over a suitable time frame to separate the desired product from starting materials and byproducts.

  • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the pteroyl moiety (e.g., 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Prepare Reaction Mix (Buffer, ATP, MgCl2, Glutamate, Tetrahydrofolate) enzyme Add FPGS Enzyme reactants->enzyme 1. incubate Incubate at 37°C enzyme->incubate 2. quench Quench Reaction incubate->quench 3. hplc HPLC Analysis & Purification quench->hplc 4. product Purified Tetrahydropteroyl- pentaglutamate hplc->product 5.

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield cluster_synthesis Synthesis Type cluster_enzymatic_issues Enzymatic Issues cluster_chemical_issues Chemical Issues cluster_common_issues Common Issues start Low Yield of This compound enzymatic Enzymatic start->enzymatic chemical Chemical start->chemical stability Check Product Stability (Antioxidants, pH) start->stability enzyme_activity Check Enzyme Activity enzymatic->enzyme_activity reaction_conditions Optimize Reaction Conditions (pH, Temp, Cofactors) enzymatic->reaction_conditions substrate_conc Adjust Substrate Concentration enzymatic->substrate_conc product_inhibition Monitor for Product Inhibition enzymatic->product_inhibition coupling Check Coupling Efficiency chemical->coupling side_reactions Investigate Side Reactions (Racemization, etc.) chemical->side_reactions purification Optimize Purification chemical->purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing Polyglutamate Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of different polyglutamate forms using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: Poor Resolution Between Polyglutamate Forms (e.g., co-elution of PG2 and PG3)

Possible Causes:

  • Inappropriate Mobile Phase Composition: The organic modifier concentration, pH, or ionic strength of the mobile phase may not be optimal for separating species with small differences in polarity and charge.

  • Suboptimal Gradient Elution: The gradient slope may be too steep, not allowing sufficient time for the separation of closely eluting polyglutamate forms.

  • Column Degradation: Loss of stationary phase or accumulation of contaminants can lead to reduced column efficiency and poor resolution.

  • Incorrect Column Chemistry: The chosen stationary phase may not provide the necessary selectivity for polyglutamate separation.

Solutions:

  • Optimize Mobile Phase:

    • Adjust Organic Modifier: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve the separation of early-eluting, less-retained polyglutamates.[1]

    • Control pH: The pH of the mobile phase can affect the ionization state of the glutamate carboxyl groups. Adjusting the pH can alter the retention and selectivity between different polyglutamate forms.[2][3]

    • Modify Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for ionizable compounds.[3] For separating methotrexate polyglutamates, an ammonium acetate buffer has been used effectively.[4][5]

  • Refine Gradient Elution:

    • Employ a shallower gradient (a slower increase in the organic solvent concentration over time).[6] This increases the separation window for closely eluting compounds.

  • Column Maintenance and Selection:

    • Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[7]

    • Guard Column: Use a guard column to protect the analytical column from strongly retained or particulate matter in the sample.[2]

    • Alternative Stationary Phases: If resolution is still poor, consider a different column chemistry. For polyglutamates, C18 columns are commonly used.[4][5][8] Ion-exchange chromatography can also be a powerful technique for separating molecules based on charge, which varies with the number of glutamate residues.[6][9][10]

Issue 2: Peak Tailing, Especially for Longer-Chain Polyglutamates

Possible Causes:

  • Secondary Interactions: Analyte interaction with active sites (e.g., free silanols) on the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Solutions:

  • Mobile Phase Modification:

    • Add an Organic Modifier: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask silanol groups and reduce peak tailing.

    • Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, minimizing secondary interactions.[3]

  • Sample and Injection Optimization:

    • Reduce Sample Load: Decrease the concentration or injection volume of the sample.

    • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups and are less prone to causing peak tailing.

Issue 3: Inconsistent Retention Times

Possible Causes:

  • Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

  • Pump Malfunction: Inconsistent flow rate from the HPLC pump.

Solutions:

  • Ensure Proper Equilibration: Increase the column equilibration time between runs, especially when using gradients.[2]

  • Mobile Phase Preparation and Handling:

    • Prepare fresh mobile phase daily and keep reservoirs covered to prevent evaporation.

    • Degas the mobile phase to prevent bubble formation in the pump.[2]

  • Control Temperature: Use a column oven to maintain a constant and stable temperature.[2]

  • System Maintenance: Regularly check the pump performance and perform routine maintenance as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating polyglutamates?

A1: Reversed-phase C18 columns are widely and successfully used for the separation of polyglutamates, particularly for methotrexate polyglutamates.[4][5][8] Ion-exchange chromatography, which separates molecules based on their charge, is also a viable option as the negative charge of polyglutamates increases with each additional glutamate residue.[6][9][10]

Q2: How can I improve the detection of polyglutamates?

A2: The detection method depends on the specific polyglutamate being analyzed. For methotrexate polyglutamates, post-column photo-oxidation followed by fluorescence detection is a sensitive and selective method.[4][5] Mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity and can be used for the detection of various polyglutamates.[8] For underivatized polyglutamic acid, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, especially with mobile phases containing non-volatile buffers.[9][10]

Q3: What sample preparation is required for analyzing intracellular polyglutamates from red blood cells?

A3: A common procedure for extracting methotrexate polyglutamates from red blood cells involves protein precipitation with an acid, such as perchloric acid.[4][5][8] This is often followed by a solid-phase extraction (SPE) step to further clean up the sample before injection into the HPLC system.[8]

Q4: Can a gradient elution program significantly improve the resolution of different polyglutamate forms?

A4: Yes, a gradient elution is highly recommended and often necessary. Starting with a lower concentration of organic solvent and gradually increasing it allows for the retention and subsequent separation of the more polar, shorter-chain polyglutamates, while the later-eluting, longer-chain forms are then eluted as the solvent strength increases. A shallow gradient is often key to resolving closely related forms.[6]

Q5: What are typical retention times for different methotrexate polyglutamates?

A5: Retention times will vary depending on the specific HPLC method. However, in a reversed-phase C18 setup, the elution order is typically from the longest chain (most retained) to the shortest chain (least retained). One study reported the following retention times with a 20-minute linear gradient: MTXPG7 at 12.5 min, MTXPG6 at 13.0 min, MTXPG5 at 13.7 min, MTXPG4 at 14.5 min, MTXPG3 at 15.7 min, MTXPG2 at 17.5 min, and MTXPG1 at 19.8 min.[4]

Quantitative Data Summary

The following table summarizes the retention times for different methotrexate polyglutamate (MTXPG) forms obtained using a reversed-phase HPLC method. This data illustrates the successful resolution of individual polyglutamate species.

Polyglutamate FormRetention Time (minutes)
MTXPG119.8
MTXPG217.5
MTXPG315.7
MTXPG414.5
MTXPG513.7
MTXPG613.0
MTXPG712.5
Data from Dervieux T, et al. (2003).[4]

Experimental Protocol: Separation of Methotrexate Polyglutamates

This protocol is a representative method for the separation of methotrexate polyglutamates (MTXPGs) from red blood cells.

1. Sample Preparation

  • Lyse packed red blood cells with a suitable buffer.

  • Precipitate proteins by adding perchloric acid.[4][5][8]

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).[4][8]

2. HPLC System and Conditions

  • Column: C18 reversed-phase column (e.g., Phenomenex Synergy C18).[8]

  • Mobile Phase A: Aqueous buffer (e.g., 5 mM dimethylhexylamine, pH 7.5, or ammonium acetate buffer).[4][8]

  • Mobile Phase B: Acetonitrile.[4][8]

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 10-20 minutes). The exact gradient will need to be optimized for the specific column and system. A shallow gradient is recommended for better resolution.[6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) using a column oven.

  • Injection Volume: 20 - 100 µL.[8]

3. Detection

  • Fluorescence Detection: Post-column photo-oxidation followed by fluorescence detection (e.g., excitation at 274 nm and emission at 464 nm).[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific detection of each MTXPG.[8]

Visualizations

Experimental_Workflow_for_Polyglutamate_Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Red Blood Cells) Lysis Cell Lysis Sample_Collection->Lysis Protein_Precipitation Protein Precipitation (e.g., Perchloric Acid) Lysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection Detection (Fluorescence or MS/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for polyglutamate analysis.

Troubleshooting_Logic Start Poor Resolution Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Solution_Found Resolution Improved Check_Mobile_Phase->Solution_Found Resolved No_Improvement1 No Improvement Check_Mobile_Phase->No_Improvement1 Issue Persists Optimize_Gradient Optimize Gradient (Shallower Slope) Optimize_Gradient->Solution_Found Resolved No_Improvement2 No Improvement Optimize_Gradient->No_Improvement2 Issue Persists Check_Column Check Column (Age, Contamination) Check_Column->Solution_Found Resolved No_Improvement3 No Improvement Check_Column->No_Improvement3 Issue Persists No_Improvement1->Optimize_Gradient No_Improvement2->Check_Column Consider_New_Column Consider Different Column Chemistry No_Improvement3->Consider_New_Column

References

Technical Support Center: Managing Product Inhibition by Tetrahydropteroylpentaglutamate (H4PteGlu5) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering product inhibition by tetrahydropteroylpentaglutamate (H4PteGlu5) in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition by this compound (H4PteGlu5)?

A1: Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1] this compound (H4PteGlu5) is the polyglutamated form of tetrahydrofolate, a key cofactor in one-carbon metabolism. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the addition of glutamate residues to tetrahydrofolate.[2][3] The product, H4PteGlu5, can then bind to FPGS or other folate-dependent enzymes and inhibit their function, creating a negative feedback loop.[4]

Q2: Which enzymes are typically inhibited by H4PteGlu5?

A2: H4PteGlu5 and other folylpolyglutamates are known to be potent inhibitors of several folate-dependent enzymes. The extent of inhibition often increases with the number of glutamate residues.[5] Enzymes known to be affected include:

  • Folylpolyglutamate Synthetase (FPGS): The very enzyme that synthesizes H4PteGlu5 is subject to feedback inhibition by its product.

  • 10-Formyltetrahydrofolate Dehydrogenase: This enzyme exhibits strong product inhibition by H4PteGlu5.[6]

  • Thymidylate Synthase (TS)

  • 5-Aminoimidazole-4-carboxamide ribonucleotide transformylase (AICARFT)

  • Glycinamide ribonucleotide transformylase (GARFT)

Q3: What are the kinetic mechanisms of inhibition by H4PteGlu5?

A3: The kinetic mechanism of product inhibition by H4PteGlu5 can vary depending on the enzyme and can be competitive, non-competitive, or uncompetitive.[1] For instance, with 10-formyltetrahydrofolate dehydrogenase, H4PteGlu5 binds very tightly, with a low dissociation constant, indicating potent inhibition.[6] A detailed kinetic analysis is essential to determine the specific mechanism for the enzyme system you are studying.

Q4: How can I detect if product inhibition by H4PteGlu5 is occurring in my assay?

A4: A key indicator of product inhibition is a decrease in the reaction rate over time that is not due to substrate depletion or enzyme instability.[7] You can investigate this by:

  • Plotting reaction progress curves: If the rate slows down more than expected, product inhibition might be the cause.

  • Varying initial product concentration: Adding H4PteGlu5 at the beginning of the reaction should lead to a lower initial velocity.

  • Using a coupled enzyme assay: If a subsequent enzyme in a pathway can consume the product (H4PteGlu5), this can alleviate the inhibition.[7]

Troubleshooting Guide

If you suspect product inhibition by H4PteGlu5 is affecting your enzyme assay, follow these troubleshooting steps:

Problem Possible Cause Recommended Solution
Non-linear reaction progress curves (rate decreases over time) Accumulation of H4PteGlu5 is inhibiting the enzyme.1. Measure initial velocities: Ensure your kinetic measurements are taken during the initial linear phase of the reaction before significant product accumulates. 2. Dilute the enzyme: This can reduce the rate of product formation and delay the onset of inhibition. 3. Use a coupled assay: Introduce an enzyme that utilizes H4PteGlu5 as a substrate to prevent its accumulation.[6][7]
Lower than expected enzyme activity H4PteGlu5 from a previous step or present as a contaminant is inhibiting the enzyme.1. Purify the enzyme and substrates: Ensure that all components are free from contaminating H4PteGlu5. 2. Incorporate a product removal step: Consider methods like dialysis or size-exclusion chromatography between reaction steps if applicable.
Inconsistent results between experiments The degree of product inhibition is varying due to slight differences in reaction time or component concentrations.1. Standardize reaction times: Strictly adhere to defined incubation times for all experiments. 2. Use a master mix: Prepare a master mix of reagents to minimize pipetting errors and ensure consistency across wells or tubes.

Quantitative Data

The inhibitory potency of H4PteGlu5 can be quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The dissociation constant (Kd) also provides a measure of the affinity of the inhibitor for the enzyme.

Enzyme Inhibitor Parameter Value Reference
10-Formyltetrahydrofolate DehydrogenaseH4PteGlu5Kd~15 nM[6]
Human Cytosolic FPGSMethotrexate-phosphinate (analog)Ki3.1 ± 0.5 nM[8]

Experimental Protocols

Protocol 1: General Enzyme Assay to Determine Initial Velocity

This protocol provides a basic framework for measuring enzyme activity in the presence of a potential inhibitor like H4PteGlu5.

1. Reagent Preparation:

  • Prepare a concentrated stock solution of your enzyme in a suitable buffer that ensures its stability.
  • Prepare substrate and H4PteGlu5 stock solutions in the assay buffer.
  • The assay buffer should be optimized for pH and ionic strength for your specific enzyme.

2. Assay Procedure:

  • Set up a series of reactions in microtiter plates or spectrophotometer cuvettes.
  • Each reaction should contain the assay buffer, a fixed concentration of the enzyme, and a fixed concentration of the substrate.
  • Include a range of H4PteGlu5 concentrations to test for inhibition. Also, include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor together for a short period before starting the reaction.
  • Initiate the reaction by adding the substrate.
  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or cofactor.
  • Ensure that you are measuring the initial, linear rate of the reaction (typically the first 5-10% of the total reaction).

3. Data Analysis:

  • Calculate the initial velocity (rate) for each reaction.
  • Plot the initial velocity as a function of the H4PteGlu5 concentration.
  • Determine the IC50 value, which is the concentration of H4PteGlu5 that causes 50% inhibition of the enzyme's activity.

Protocol 2: Electrophoretic Assay for Folylpolyglutamate Synthetase (FPGS) Activity

This method is adapted from the principle of detecting the polyglutamated products.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Tris-HCl buffer (pH 8.5)
  • ATP
  • L-[3H]glutamate (radiolabeled substrate)
  • Tetrahydrofolate (substrate)
  • FPGS enzyme preparation

2. Enzymatic Reaction:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
  • Stop the reaction by boiling or adding a quenching agent.

3. Product Separation:

  • Separate the radiolabeled polyglutamated products from the unreacted [3H]glutamate using polyacrylamide gel electrophoresis (PAGE). The negatively charged polyglutamates will migrate into the gel.

4. Detection and Quantification:

  • Visualize and quantify the radiolabeled products using autoradiography or a phosphorimager.
  • The amount of radioactivity incorporated into the higher molecular weight bands corresponds to the FPGS activity.

5. Testing for Product Inhibition:

  • To test for product inhibition, include varying concentrations of unlabeled H4PteGlu5 in the initial reaction mixture. A decrease in the formation of radiolabeled polyglutamates will indicate inhibition.

Visualizations

Product_Inhibition_Workflow cluster_observation Observation cluster_investigation Investigation cluster_conclusion Conclusion Nonlinear_Kinetics Non-linear reaction kinetics? Measure_Initial_Velocity Measure Initial Velocity Nonlinear_Kinetics->Measure_Initial_Velocity Yes Other_Issue Other Issue (e.g., Substrate Depletion) Nonlinear_Kinetics->Other_Issue No Vary_Product Vary Initial [Product] Measure_Initial_Velocity->Vary_Product Coupled_Assay Use Coupled Assay Vary_Product->Coupled_Assay Product_Inhibition Product Inhibition Confirmed Vary_Product->Product_Inhibition Inhibition Observed Coupled_Assay->Product_Inhibition Inhibition Relieved

Caption: Troubleshooting workflow for identifying product inhibition.

Folate_Metabolism_Inhibition THF Tetrahydrofolate (THF) FPGS Folylpolyglutamate Synthetase (FPGS) THF->FPGS Substrate Folate_Dependent_Enzymes Other Folate-Dependent Enzymes (e.g., TS, DHFR) THF->Folate_Dependent_Enzymes Cofactor H4PteGlu5 Tetrahydropteroyl- pentaglutamate (H4PteGlu5) H4PteGlu5->FPGS Inhibits H4PteGlu5->Folate_Dependent_Enzymes Inhibits FPGS->H4PteGlu5 Product One_Carbon_Metabolism One-Carbon Metabolism (e.g., Nucleotide Synthesis) Folate_Dependent_Enzymes->One_Carbon_Metabolism

Caption: Negative feedback regulation in folate metabolism by H4PteGlu5.

References

Best practices for long-term storage of tetrahydropteroylpentaglutamate standards.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of tetrahydropteroylpentaglutamate standards to ensure their stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound standards?

For long-term stability, it is highly recommended to store this compound standards, both in solid form and in solution, at ultra-low temperatures, ideally at -80°C . Storage at warmer temperatures can lead to significant degradation over time.[1][2] Folate concentrations in dried blood spots have been shown to decrease significantly with storage at warmer temperatures.[1]

Q2: What is the best solvent for reconstituting and storing the standard?

Reduced folates like this compound are most stable in neutral to slightly alkaline conditions.[3] Therefore, it is recommended to use a buffer with a pH between 7.0 and 9.2. A common choice is a phosphate or borate buffer containing an antioxidant, such as ascorbic acid or dithiothreitol (DTT), to prevent oxidation. Avoid acidic conditions, as they can accelerate degradation.[3]

Q3: How should I handle the standards to minimize degradation?

Due to their sensitivity, this compound standards should be protected from light and oxygen. Use amber vials or wrap containers in aluminum foil. It is also advisable to purge the vial headspace with an inert gas like argon or nitrogen before sealing and freezing. Minimize freeze-thaw cycles by preparing small aliquots for single-use.

Q4: What are the common degradation products of this compound?

The primary degradation pathway for reduced folates is oxidation. A common oxidation product of the related compound 5-methyltetrahydrofolate is 4-alpha-hydroxy-5-methyltetrahydrofolate (hmTHF).[4] Cleavage of the glutamate tail can also occur under certain conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or low signal in analytical assays Standard degradation due to improper storage.Verify storage temperature and handling procedures. Prepare fresh dilutions from a new aliquot. Assess the purity of the standard using the HPLC protocol below.
Multiple freeze-thaw cycles.Prepare single-use aliquots to avoid repeated freezing and thawing.
Precipitation observed in the standard solution upon thawing Poor solubility of the standard in the chosen solvent.Ensure the pH of the buffer is in the optimal range (7.0-9.2). Gentle warming and vortexing may help redissolve the standard. Consider trying a different buffer system.
Shift in retention time during HPLC analysis Change in mobile phase composition or pH.Prepare fresh mobile phase and ensure the pH is correctly adjusted. Equilibrate the column thoroughly before analysis.
Column degradation.Use a guard column and ensure the mobile phase is filtered. If the problem persists, replace the analytical column.

Quantitative Stability Data

The stability of reduced folates is highly dependent on storage conditions. The following table provides an estimate of degradation based on data from long-term studies of a closely related reduced folate, 5-methyltetrahydrofolate, in serum.

Storage TemperatureEstimated Annual Degradation RatePercentage Recovered After 5 Years
-25°C~3.2%~85%
-80°C<1%>95%
4°CSignificantly HigherNot Recommended
Ambient TemperatureRapid DegradationNot Recommended

Data is extrapolated from a study on 5-methyltetrahydrofolate in serum stored for extended periods.[4] Degradation rates for pure this compound standards may vary.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of this compound standards and detecting degradation products.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Sodium phosphate dibasic, heptahydrate

  • Ortho-phosphoric acid

  • Ascorbic acid (or DTT)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 40 mM sodium phosphate dibasic buffer. Adjust pH to 5.5 with ortho-phosphoric acid. Add 0.1% (w/v) ascorbic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • The final mobile phase for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B (e.g., 92:8 v/v).[5]

3. Preparation of Standard Solution:

  • Accurately weigh a small amount of the this compound standard.

  • Dissolve in the mobile phase (or a suitable buffer at pH 7.0-7.4 with an antioxidant) to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain working concentrations (e.g., 1-100 µg/mL).

  • Protect the solution from light during preparation and analysis.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 92% Mobile Phase A, 8% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: UV detector at 290 nm or a fluorescence detector.

5. Analysis:

  • Inject the standard solution and record the chromatogram.

  • The purity can be estimated by the relative area of the main peak.

  • Degradation products will typically appear as additional peaks, often with earlier retention times.

Visual Guides

Storage_Workflow cluster_prep Standard Preparation cluster_storage Long-Term Storage cluster_use Experimental Use weigh Weigh Solid Standard dissolve Dissolve in Alkaline Buffer (pH 7-9.2) with Antioxidant weigh->dissolve aliquot Create Single-Use Aliquots dissolve->aliquot store Store at -80°C Protect from Light aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use Immediately in Experiment dilute->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing and storing standards.

Troubleshooting_Flowchart start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C, protected from light) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles) check_storage->check_handling OK new_aliquot Use a Fresh Aliquot check_storage->new_aliquot Not OK run_hplc Assess Purity via HPLC check_handling->run_hplc OK check_handling->new_aliquot Not OK purity_ok Purity >95%? run_hplc->purity_ok new_standard Procure New Standard purity_ok->new_standard No troubleshoot_assay Troubleshoot Other Experimental Parameters purity_ok->troubleshoot_assay Yes

Caption: Troubleshooting flowchart for inconsistent results.

References

How to increase sensitivity for detecting low abundance tetrahydropteroylpentaglutamate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the sensitivity for detecting low abundance tetrahydropteroylpentaglutamate and other folate derivatives.

Troubleshooting Guides

Difficulties in detecting low-abundance metabolites like this compound often stem from suboptimal sample preparation, chromatographic separation, or mass spectrometry settings. The following table summarizes common issues and recommended solutions.

Symptom Potential Cause Recommended Solution
No or Low Signal Analyte Degradation: Folates are sensitive to oxidation, light, and pH changes.[1]Prepare samples in the presence of antioxidants like ascorbic acid.[2] Protect samples from light and maintain appropriate pH throughout the procedure.
Inefficient Extraction: Incomplete lysis of cells or tissues can lead to poor recovery.Ensure complete cell lysis by using appropriate lysing agents and incubation times.[3]
Poor Ionization in Mass Spectrometer: Suboptimal electrospray ionization (ESI) conditions.Optimize ESI parameters such as capillary voltage, nebulizing gas pressure, and drying gas flow rate.[4] Consider using negative ion mode for folate analysis.[5]
Poor Peak Shape (Tailing, Broadening) Secondary Interactions with Column: Basic compounds can interact with residual silanol groups on C18 columns.Use a high-purity silica column or a column with a polar-embedded group. Consider adding a competing base like triethylamine to the mobile phase (note: may not be MS-compatible).
Extra-Column Volume: Large dead volumes in the LC system can cause peak broadening.[6][7]Minimize the length and internal diameter of tubing and ensure proper fitting connections.[6][7]
Inappropriate Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase.[8]Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[8]
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluents.[6][7]Use high-purity, LC-MS grade solvents and reagents.[6][7] Filter all mobile phases and samples.[8]
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte signal.Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Optimize chromatographic separation to resolve the analyte from interfering compounds.
Inconsistent Retention Times Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.Ensure the column is equilibrated for a sufficient time before each injection.
Fluctuations in Mobile Phase Composition or Flow Rate: Issues with the LC pump or solvent proportioning valves.Check the LC system for leaks and ensure proper pump performance.

Quantitative Data on Sensitivity Enhancement

The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various folates using LC-MS/MS, which can serve as a benchmark for sensitivity. Note that direct comparisons are challenging due to variations in instrumentation, matrices, and specific folate vitamers analyzed.

Folate Vitamer(s) Methodology Matrix LOD LOQ Reference
5-Methyltetrahydrofolate, 5-Formyltetrahydrofolate, 10-Formylfolic acid, Tetrahydrofolate, Folic acid, 10-Formyldihydrofolate, 5,10-MethenyltetrahydrofolateLC-MS/MS with stable isotope dilution assayFood0.17 - 0.33 µ g/100 g0.51 - 0.96 µ g/100 g[2]
Folic acid, 5-Methyltetrahydrofolic acid, Tetrahydrofolic acid, 5/10-Formyltetrahydrofolic acidLC-MS with negative ion electrosprayDietary Supplements, Grains, Meat, VegetablesOn-column confirmation limit of 0.6 ng-[5]
Various folate monoglutamatesHPLC-MS/MSTomato--[9]

Frequently Asked Questions (FAQs)

Q1: How can I prevent the degradation of this compound during sample preparation?

A1: Tetrahydrofolates are susceptible to oxidation. It is crucial to work quickly and at low temperatures. The addition of an antioxidant, such as ascorbic acid, to the extraction buffer is a common and effective practice to maintain the reduced state of the folates.[2] Samples should also be protected from light.

Q2: What type of liquid chromatography column is best for separating folate polyglutamates?

A2: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) columns have been successfully used for folate analysis.[10][11] The choice depends on the specific folate vitamers of interest and the sample matrix. HILIC can be advantageous for retaining and separating highly polar polyglutamated folates.[11]

Q3: What are the key parameters to optimize in the mass spectrometer for enhanced sensitivity?

A3: For electrospray ionization (ESI), optimizing the capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate is critical for efficient ion generation and transfer.[4] Utilizing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer can significantly improve selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Q4: Can derivatization improve the detection of this compound?

A4: Yes, derivatization can be a powerful strategy. A method involving reductive methylation has been shown to stabilize folate species and improve sensitivity in LC-MS analysis.[11] This approach can prevent interconversion and degradation of different folate forms during analysis.[11]

Q5: What is the benefit of using miniaturized LC systems (micro-LC or nano-LC)?

A5: Miniaturized LC systems can significantly increase sensitivity by reducing the inner diameter of the analytical column, which leads to less dilution of the sample and a more concentrated analyte band entering the mass spectrometer.[12] This can be particularly beneficial for detecting very low abundance metabolites when sample volume is not a limiting factor.[12][13]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues
  • Homogenization: Homogenize the tissue sample on ice in a pre-chilled extraction buffer (e.g., 50 mM ammonium acetate, pH 7.0) containing 1% (w/v) ascorbic acid to prevent oxidation.

  • Lysis: Subject the homogenate to further lysis, for example, by sonication or freeze-thaw cycles, to ensure the complete release of intracellular folates.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the folate extracts.

  • Enzymatic Deconjugation (Optional): To analyze the total folate content as monoglutamates, the extract can be treated with a conjugase (e.g., from rat plasma) to hydrolyze the polyglutamate tail.

  • Solid-Phase Extraction (SPE): For sample clean-up, use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar impurities.

    • Elute the folates with a stronger solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Folate Polyglutamates
  • Liquid Chromatography:

    • Column: A HILIC column (e.g., ZIC-pHILIC, 150 x 2.1 mm) is recommended for the separation of polyglutamates.[11]

    • Mobile Phase A: Acetonitrile.[11]

    • Mobile Phase B: 20 mM ammonium carbonate in water, pH 9.2.[11]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more polar polyglutamates.

    • Flow Rate: A flow rate of around 100-200 µL/min is common for a 2.1 mm ID column.[11]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[11]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode has been shown to provide good sensitivity for folate analysis, especially after derivatization.[11]

    • Analysis Mode: Use scheduled Multiple Reaction Monitoring (MRM) for targeted quantification of specific folate polyglutamates.

    • MRM Transitions: Determine the optimal precursor and product ion transitions for each folate vitamer by infusing individual standards.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.

Visualizations

Experimental_Workflow Tissue Biological Tissue Homogenate Homogenization (with Ascorbic Acid) Tissue->Homogenate Lysate Cell Lysis Homogenate->Lysate Supernatant Centrifugation & Supernatant Collection Lysate->Supernatant SPE Solid-Phase Extraction (Clean-up) Supernatant->SPE Final_Sample Evaporation & Reconstitution SPE->Final_Sample LC Liquid Chromatography (HILIC Separation) Final_Sample->LC MS Mass Spectrometry (ESI-MRM Detection) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the extraction and LC-MS/MS analysis of this compound.

Folate_Metabolism cluster_synthesis Biosynthesis & Methylation Folate Folate (PteGlu) DHF Dihydrofolate (DHF) Folate->DHF Diet THF Tetrahydrofolate (THF) DHF->THF dTMP dTMP Synthesis DHF->dTMP THF->DHF Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Glycine PteGlun Tetrahydropteroyl- pentaglutamate (THF-Glu5) THF->PteGlun Methylene_THF->DHF Methylene_THF->THF Serine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Methyl_THF->THF Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines DHFR DHFR DHFR->DHF DHFR->THF SHMT SHMT SHMT->Methylene_THF MTHFR MTHFR MTHFR->Methylene_THF MS Methionine Synthase MS->Methyl_THF Methionine Methionine Cycle MS->Methionine FPGS FPGS FPGS->THF

References

Technical Support Center: Refinement of DNA Extraction Protocols to Preserve Folate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of DNA extraction protocols to simultaneously preserve folate derivatives. This resource is designed for researchers, scientists, and drug development professionals who require high-quality genomic DNA and accurate quantification of labile folate species from the same biological sample.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to extract DNA and preserve folates simultaneously?

A1: The primary challenge lies in the conflicting chemical requirements for optimal DNA purification and folate preservation. Standard DNA extraction protocols often utilize harsh chaotropic salts, organic solvents, and pH conditions that can degrade sensitive folate derivatives. Conversely, the strong antioxidants and specific pH ranges required to maintain folate stability can interfere with enzymatic reactions, DNA binding to silica columns, and may inhibit downstream applications like PCR.

Q2: What are the most critical factors for preserving folate stability during sample handling and extraction?

A2: Folate derivatives are susceptible to degradation from oxidation, extreme pH, light, and heat.[1] Key protective measures include:

  • Use of Antioxidants: Incorporating antioxidants such as ascorbic acid and β-mercaptoethanol in lysis buffers is crucial to prevent oxidative degradation.[2][3][4]

  • pH Control: Maintaining a neutral to slightly alkaline pH (7.0-9.2) generally offers the best stability for most folate vitamers.[1]

  • Temperature: Performing all extraction steps on ice or at 4°C can significantly slow down degradation kinetics.

  • Light Protection: Samples should be protected from light as much as possible, as UV radiation can degrade folates.

Q3: Can I use my standard DNA extraction kit for co-extraction of DNA and folates?

A3: Most standard commercial DNA extraction kits are not optimized for folate preservation. The lysis and wash buffers in these kits often contain high concentrations of chaotropic salts (e.g., guanidine thiocyanate) and ethanol, which can degrade folates. However, it may be possible to modify the initial lysis step by using a folate-stabilizing buffer and then proceeding with a modified kit protocol. Compatibility and recovery of both analytes should be validated.

Q4: Which folate derivatives are most unstable during extraction?

A4: Tetrahydrofolate (THF) and its derivatives, particularly 5-methyltetrahydrofolate (5-CH3-H4folate), are highly susceptible to oxidation.[1] Formyl derivatives are generally more stable. The polyglutamated forms of folates, which are predominant intracellularly, can also be sensitive to the harsh chemical treatments used in DNA extraction.

Q5: How can I analyze the preserved folate derivatives after extraction?

A5: The most common and sensitive method for analyzing a wide range of folate vitamers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique allows for the separation and quantification of individual folate derivatives, including their different polyglutamate forms.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when performing a simultaneous DNA and folate extraction.

Problem Possible Cause(s) Recommended Solution(s)
Low DNA Yield 1. Inefficient Cell Lysis: Antioxidant-rich buffers may be less efficient at cell lysis compared to standard DNA extraction buffers. 2. DNA Loss During Precipitation: High concentrations of antioxidants might interfere with DNA precipitation.1a. Increase the concentration of non-ionic detergents (e.g., Triton X-100, NP-40) in the lysis buffer. 1b. Extend the incubation time with Proteinase K. 2a. Ensure the correct ratio of isopropanol or ethanol is used for precipitation. 2b. Consider a column-based purification method compatible with your lysis buffer, performing a buffer exchange if necessary.
Poor DNA Quality (Low A260/280 or A260/230 ratio) 1. Protein Contamination: Incomplete digestion of proteins by Proteinase K. 2. RNA Contamination: Incomplete digestion of RNA by RNase A. 3. Contamination with Polysaccharides or Polyphenols (especially from plant tissues). 4. Residual Antioxidants: Ascorbic acid or other buffer components may be carried over.1a. Ensure Proteinase K is active and used at the recommended concentration. 1b. Perform an additional phenol-chloroform extraction if necessary for downstream applications that are sensitive to protein contamination. 2a. Ensure RNase A is active and incubation is sufficient. 3a. For plant tissues, include polyvinylpyrrolidone (PVP) in the lysis buffer. 4a. Perform an additional wash step with 70% ethanol after DNA precipitation.
PCR Inhibition 1. Residual Antioxidants: Ascorbic acid and β-mercaptoethanol can inhibit Taq polymerase. 2. Low DNA Purity: Contaminants from the sample matrix may not have been efficiently removed.1a. Dilute the DNA template before adding it to the PCR reaction.[7] 1b. Re-precipitate and wash the DNA pellet thoroughly with 70% ethanol. 1c. Use a PCR cleanup kit to further purify the DNA. 1d. Include PCR enhancers like BSA in the reaction mix. 2a. Refer to the "Poor DNA Quality" section for purification strategies.
Low Folate Recovery 1. Oxidation: Insufficient antioxidant concentration or exposure to air. 2. Inappropriate pH: Lysis buffer pH is outside the optimal range for folate stability. 3. Degradation by Heat: Sample processing at room temperature or higher. 4. Adsorption to Labware: Folates can adsorb to certain plastics.1a. Prepare lysis buffer with fresh antioxidants immediately before use. 1b. Keep sample tubes closed as much as possible. 2a. Verify the pH of the lysis buffer is between 7.0 and 9.2.[1] 3a. Perform all steps on ice and use a refrigerated centrifuge. 4a. Use low-adhesion microtubes.
Inaccurate Folate Quantification 1. Interconversion of Folate Derivatives: Unstable intermediates may convert to more stable forms. 2. Reduction of Oxidized Folates: β-mercaptoethanol can reduce oxidized folates, leading to an overestimation of the native reduced forms.[2][3][4]1a. Analyze samples as quickly as possible after extraction. 1b. For LC-MS/MS analysis, use stable isotope-labeled internal standards for each folate vitamer to correct for recovery and interconversion.[5] 2a. Be aware of this potential artifact when interpreting results. If precise quantification of the original redox state is critical, consider omitting β-mercaptoethanol and relying solely on ascorbic acid, though this may result in lower overall recovery of some vitamers.

Data Presentation: Quantitative Recovery

The following tables summarize expected recovery rates for DNA and folate derivatives based on different extraction and preservation methods. Note that a single protocol for optimal co-extraction is still an area of active research, and these values are based on separate optimization studies.

Table 1: DNA Yield and Purity from Various Extraction Methods

Extraction Method Sample Type Average DNA Yield (µg/10^6 cells) A260/A280 Ratio Reference
Phenol-ChloroformHuman Blood20-301.8 - 1.9[8]
Silica Column (Kit-based)Human Blood3-12 (from 200 µL blood)1.7 - 2.0[9]
Salting OutHuman Blood15-251.8 - 2.0[10]
Modified CTAB with AntioxidantsPlant Leaves5-50 (µg/g tissue)1.8 - 1.9[11]

Table 2: Stability of 5-Methyltetrahydrofolate (5-CH3-H4folate) under Various Conditions

Condition Matrix Time % Recovery Reference
Thermal Treatment (85°C)Spinach Puree60 min~40% (with oxygen)[4]
Thermal Treatment (85°C)Spinach Puree60 min>90% (without oxygen)[4]
Storage at 4°C with Ascorbic AcidWhole Blood Lysate24 hours>95%[12]
Storage at -70°CWhole Blood Lysate2 years>90%[12]
Lysis with 2% β-mercaptoethanolBufferN/ACan reduce oxidized forms, potentially overestimating stability[2][3][4]

Experimental Protocols

Proposed Protocol for Simultaneous DNA Extraction and Folate Preservation from Whole Blood

This protocol is a synthesized approach based on best practices for both DNA and folate preservation. It is recommended to validate this protocol for your specific application.

Materials:

  • Whole blood collected in EDTA tubes

  • Red Blood Cell (RBC) Lysis Buffer (155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA, pH 7.4)

  • Folate-Stabilizing Lysis Buffer (10 mM Tris-HCl pH 7.6, 10 mM KCl, 10 mM MgCl2, 0.5% Triton X-100, 1% w/v Ascorbic Acid, 0.1% v/v β-mercaptoethanol - add antioxidants fresh )

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Saturated NaCl (6 M)

  • Ice-cold isopropanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • All steps should be performed on ice unless otherwise stated.

Methodology:

  • RBC Lysis:

    • To 1 mL of whole blood, add 9 mL of cold RBC Lysis Buffer.

    • Invert gently to mix and incubate on ice for 15 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, leaving the white blood cell pellet.

  • Cell Lysis and Folate Stabilization:

    • Resuspend the pellet in 500 µL of freshly prepared Folate-Stabilizing Lysis Buffer.

    • Add 20 µL of Proteinase K and 10 µL of RNase A. Mix gently by inversion.

    • Incubate at 50°C for 1 hour in a water bath, protected from light.

  • Protein Precipitation:

    • Add 200 µL of saturated NaCl to the lysate.

    • Vortex for 20 seconds and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Separation for DNA and Folate Analysis:

    • Carefully transfer the supernatant to a new tube. This supernatant contains both the genomic DNA and the preserved folate derivatives.

    • For Folate Analysis: Take an aliquot of the supernatant for immediate LC-MS/MS analysis. Store the remaining supernatant at -80°C if not proceeding immediately to DNA precipitation.

  • DNA Precipitation:

    • To the remaining supernatant, add an equal volume of ice-cold isopropanol.

    • Invert gently until the DNA precipitates.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant.

  • DNA Wash and Resuspension:

    • Wash the DNA pellet with 1 mL of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA in an appropriate volume of TE Buffer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Co-Extraction cluster_analysis Analysis start Whole Blood (EDTA) rbc_lysis RBC Lysis start->rbc_lysis wbc_pellet WBC Pellet rbc_lysis->wbc_pellet cell_lysis Cell Lysis in Folate-Stabilizing Buffer wbc_pellet->cell_lysis protein_precip Protein Precipitation cell_lysis->protein_precip supernatant Supernatant with DNA and Folates protein_precip->supernatant folate_analysis Folate Analysis (LC-MS/MS) supernatant->folate_analysis dna_precip DNA Precipitation supernatant->dna_precip dna_wash DNA Wash dna_precip->dna_wash purified_dna Purified gDNA dna_wash->purified_dna

Caption: Workflow for simultaneous DNA extraction and folate preservation.

Troubleshooting_PCR_Inhibition start PCR Fails or Shows Low Amplification check_purity Check DNA Purity (A260/280, A260/230) start->check_purity low_purity Low Purity Ratios check_purity->low_purity No good_purity Good Purity Ratios check_purity->good_purity Yes repurify Re-purify DNA: - PCR Cleanup Kit - Re-precipitate & Wash low_purity->repurify inhibitors Suspect Antioxidant Inhibition good_purity->inhibitors repurify->inhibitors dilute Dilute DNA Template (1:10, 1:100) inhibitors->dilute Yes bsa Add PCR Enhancer (BSA) inhibitors->bsa Yes success Successful PCR dilute->success bsa->success

Caption: Troubleshooting logic for PCR inhibition.

References

Technical Support Center: Optimization of Protein Precipitation for Folate Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protein precipitation methods for the accurate analysis of folate in plasma samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the protein precipitation process for folate analysis.

Problem Possible Causes Suggested Solutions
Low Folate Recovery Incomplete Protein Precipitation: Insufficient precipitating agent, inadequate incubation time or temperature.- Ensure the correct ratio of precipitating agent to plasma volume is used. - Optimize incubation time and temperature (e.g., incubate on ice).[1][2][3] - Vortex the sample thoroughly after adding the precipitating agent.
Folate Degradation: Folates are sensitive to pH, light, and temperature.[4][5]- Work with samples on ice and protect them from light. - Use a buffered precipitation agent to maintain a stable pH. - Process samples promptly after thawing. Folate in plasma can be unstable at room temperature.[6]
Co-precipitation of Folate with Proteins: The chosen precipitation agent may not effectively release folate bound to proteins.- Experiment with different precipitation agents (e.g., acids like TCA or PCA vs. organic solvents like acetonitrile). - Consider a pre-treatment step to denature folate-binding proteins.
Loss of Precipitate: The protein pellet may be loose and accidentally discarded with the supernatant.- Ensure adequate centrifugation speed and time to form a compact pellet.[2][3] - Carefully aspirate the supernatant without disturbing the pellet.
High Variability Between Replicates Inconsistent Pipetting: Inaccurate or inconsistent volumes of plasma or precipitating agent.- Calibrate pipettes regularly. - Use reverse pipetting for viscous plasma samples.
Incomplete Mixing: Inadequate mixing of plasma and precipitating agent.- Vortex each sample for a standardized amount of time immediately after adding the precipitating agent.
Temperature Fluctuations: Inconsistent temperatures during incubation and centrifugation.- Pre-cool the centrifuge. - Keep all samples on ice throughout the process.
Matrix Effects in LC-MS/MS Analysis Co-elution of Interfering Substances: Phospholipids and other endogenous components can co-elute with folates, causing ion suppression or enhancement.[7][8][9]- Optimize the protein precipitation method to improve the removal of interfering substances. Acetonitrile is often effective at removing phospholipids.[10][11] - Adjust the chromatographic method to better separate folates from matrix components.[7] - Consider a solid-phase extraction (SPE) step after protein precipitation for cleaner samples.
Residual Precipitating Agent: High concentrations of acids (TCA, PCA) or organic solvents can interfere with chromatography and ionization.- Ensure complete removal of the supernatant. - Include a wash step for the protein pellet (e.g., with cold acetone for TCA precipitation).[2][3] - Evaporate the supernatant to dryness and reconstitute in a mobile-phase compatible solvent.
Clogged LC Column or Instrument Issues Incomplete Removal of Precipitated Protein: Fine protein particles in the supernatant can clog the column.- Increase centrifugation speed and/or time. - Filter the supernatant through a syringe filter (e.g., 0.22 µm) before injection.[12][13]
High Salt Concentration: Residual salts from the sample or precipitation process.- If using acid precipitation followed by neutralization, ensure complete precipitation of the resulting salt. - Consider desalting the sample after precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: Which protein precipitation agent is best for folate analysis?

The optimal agent depends on your analytical method and specific requirements. Here's a comparison of common choices:

  • Trichloroacetic Acid (TCA): A strong acid that is very effective at precipitating proteins.[1] However, it can be harsh and may cause some folate degradation if not handled properly. Residual TCA needs to be removed, often by washing the pellet with cold acetone.[2][3]

  • Perchloric Acid (PCA): Another effective acid precipitant that can also help stabilize some small molecule analytes.[14][15] Similar to TCA, it requires a neutralization step, and excess PCA needs to be removed.[14][16]

  • Acetonitrile: A water-miscible organic solvent that is widely used, especially for LC-MS/MS applications.[10][13] It can effectively precipitate proteins while keeping many small molecules, including folates, in the supernatant. It is also good at removing phospholipids, which can cause matrix effects.[9]

Q2: What is the ideal ratio of precipitating agent to plasma?

This can vary, but common starting points are:

  • TCA: A final concentration of 5-10% (w/v) is often used. For a 20% TCA stock solution, this would be a 1:1 or 1:3 ratio of TCA stock to plasma.

  • PCA: Often used to achieve a final concentration of around 1M.[14]

  • Acetonitrile: A ratio of 2:1 or 3:1 (v/v) of acetonitrile to plasma is commonly employed.[10][11][17]

It is recommended to optimize this ratio for your specific application to ensure complete protein precipitation without excessive dilution of the sample.

Q3: How can I prevent folate degradation during sample preparation?

Folate is sensitive to heat, light, oxidation, and extreme pH.[4][5] To minimize degradation:

  • Work quickly and on ice: Keep plasma samples and reagents cold throughout the procedure.

  • Protect from light: Use amber tubes or cover tubes with foil.

  • Use antioxidants: The addition of antioxidants like ascorbic acid or 2-mercaptoethanol to the precipitation solution can help preserve labile folates.[4]

  • Control pH: Maintain a pH between 4 and 8 for most folates, as they can be unstable at very low pH.[4]

Q4: My protein pellet won't resuspend. What should I do?

This is a common issue, particularly with acid precipitation.[1]

  • For subsequent analysis not requiring native protein: If you are proceeding to an analysis like SDS-PAGE, using a strong solubilization buffer containing detergents (like SDS) and chaotropic agents (like urea) can help.[2][3]

  • For folate analysis in the supernatant: The pellet is typically discarded, so resuspension is not necessary. The focus should be on ensuring the folate remains in the supernatant.

Q5: Should I add an internal standard before or after protein precipitation?

It is generally recommended to add the internal standard (IS) before protein precipitation. This allows the IS to be subjected to the same experimental conditions and potential losses as the analyte, thus providing more accurate correction for variability in the sample preparation process.

Data Presentation

Table 1: Comparison of Common Protein Precipitation Methods for Folate Analysis

Method Principle Typical Ratio (Agent:Plasma) Advantages Disadvantages Folate Recovery
Trichloroacetic Acid (TCA) Acid-induced denaturation and precipitation1:4 to 1:1 (10-20% final conc.)[1][2]Highly effective protein removal.[1]Harsh conditions may degrade some folates; requires removal of residual acid.[1]Generally good, but can be variable depending on the specific folate and handling.
Perchloric Acid (PCA) Acid-induced denaturation and precipitation1:1 (for 1M final conc.)[18]Effective protein removal; can stabilize some analytes.[14][15]Requires neutralization and removal of excess acid.[14][16]Good, but optimization is needed to prevent folate loss during neutralization.
Acetonitrile (ACN) Organic solvent-induced precipitation2:1 to 4:1 (v/v)[10][17][19]Mild conditions; supernatant can often be directly injected into LC-MS/MS; good removal of phospholipids.May be less effective for very high protein concentrations; can result in sample dilution.[11]Often high, with reports of >97% recovery for some folate species.[13]

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Precipitation
  • Preparation: Prepare a 20% (w/v) TCA stock solution in ultrapure water. Keep on ice.

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube. Keep on ice.

  • Precipitation: Add 100 µL of cold 20% TCA to the plasma sample.

  • Mixing: Vortex immediately for 30 seconds to ensure thorough mixing.

  • Incubation: Incubate the mixture on ice for 10-30 minutes.[1][2]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the folates, without disturbing the protein pellet.

  • (Optional) Pellet Wash: To remove residual TCA, the pellet can be washed with 200 µL of cold acetone, followed by another centrifugation step.[2][3] This is more critical if the pellet is to be analyzed.

  • Analysis: The supernatant is ready for analysis, potentially after a neutralization or dilution step depending on the downstream application.

Protocol 2: Perchloric Acid (PCA) Precipitation
  • Preparation: Prepare a 2M PCA solution and a 2M KOH solution. Keep both on ice.

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube on ice.

  • Precipitation: Add 100 µL of cold 2M PCA to the plasma.

  • Mixing: Vortex briefly.

  • Incubation: Incubate on ice for 5-10 minutes.[14][16]

  • Centrifugation: Centrifuge at 13,000 x g for 2-5 minutes at 4°C.[14]

  • Supernatant Collection: Transfer the supernatant to a new, clean tube.

  • Neutralization: Add 2M KOH dropwise while vortexing to neutralize the supernatant to a pH of 6.5-7.5. This will precipitate excess perchlorate as potassium perchlorate.

  • Salt Precipitation: Incubate on ice for 10 minutes to allow for complete salt precipitation.

  • Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.[14]

  • Final Supernatant Collection: Collect the supernatant for folate analysis.

Protocol 3: Acetonitrile Precipitation
  • Preparation: Use HPLC-grade acetonitrile, chilled to -20°C.

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma.

  • Mixing: Vortex for 30-60 seconds.

  • Incubation: Incubate at -20°C for 20-30 minutes to facilitate protein precipitation.[19]

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis. The supernatant can often be directly injected into an LC-MS/MS system or evaporated and reconstituted in the initial mobile phase.

Visualizations

experimental_workflow cluster_tca TCA Precipitation cluster_acn Acetonitrile Precipitation tca_start Plasma Sample tca_add Add Cold TCA tca_start->tca_add tca_vortex Vortex tca_add->tca_vortex tca_incubate Incubate on Ice tca_vortex->tca_incubate tca_centrifuge Centrifuge tca_incubate->tca_centrifuge tca_supernatant Collect Supernatant tca_centrifuge->tca_supernatant tca_end Analysis tca_supernatant->tca_end acn_start Plasma Sample acn_add Add Cold Acetonitrile acn_start->acn_add acn_vortex Vortex acn_add->acn_vortex acn_incubate Incubate at -20°C acn_vortex->acn_incubate acn_centrifuge Centrifuge acn_incubate->acn_centrifuge acn_supernatant Collect Supernatant acn_centrifuge->acn_supernatant acn_end Analysis acn_supernatant->acn_end

Caption: General workflows for TCA and Acetonitrile protein precipitation.

troubleshooting_logic issue Low Folate Recovery cause1 Incomplete Precipitation issue->cause1 cause2 Folate Degradation issue->cause2 cause3 Pellet Loss issue->cause3 solution1a Optimize Agent:Plasma Ratio cause1->solution1a solution1b Optimize Incubation cause1->solution1b solution2a Work on Ice / Protect from Light cause2->solution2a solution2b Use Antioxidants cause2->solution2b solution3a Increase Centrifugation cause3->solution3a

Caption: Troubleshooting logic for low folate recovery.

References

Validation & Comparative

A Comparative Analysis of Enzyme Affinity: Tetrahydropteroylpentaglutamate vs. Tetrahydropteroylmonoglutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme affinity for two key folate derivatives: tetrahydropteroylpentaglutamate (H4PteGlu5) and tetrahydropteroylmonoglutamate (H4PteGlu1). Understanding the differential binding of these substrates to various folate-dependent enzymes is crucial for research in metabolic pathways, drug design, and therapeutic interventions targeting folate metabolism. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Tetrahydrofolate Polyglutamylation

Tetrahydrofolate (H4F) is a vital coenzyme in a multitude of metabolic reactions, primarily involving the transfer of one-carbon units. In vivo, H4F and its derivatives predominantly exist as polyglutamated forms, where additional glutamate residues are attached to the molecule via gamma-peptide bonds. This polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), plays a critical role in cellular folate homeostasis by increasing intracellular retention and, significantly, enhancing the affinity of folates for various enzymes. This guide focuses on the comparison between the monoglutamated form (H4PteGlu1) and the pentaglutamated form (H4PteGlu5), a common and physiologically relevant polyglutamate chain length.

Data Presentation: Quantitative Comparison of Enzyme Affinity

The following table summarizes the Michaelis-Menten constants (Km) and inhibition constants (Ki) for several key enzymes in the folate pathway, comparing their affinity for tetrahydropteroylmonoglutamate and this compound. A lower Km or Ki value indicates a higher binding affinity.

EnzymeSubstrate/InhibitorKm/Ki (μM) for H4PteGlu1Km/Ki (μM) for H4PteGlu5Fold Increase in Affinity (approx.)Reference(s)
Serine Hydroxymethyltransferase (SHMT) Tetrahydrofolate (substrate)~200~1200x[1]
Methenyltetrahydrofolate Synthetase 5-Formyl-tetrahydrofolate (substrate)2.00.63.3x
Dihydrofolate Reductase (DHFR) Methotrexate (inhibitor)0.00890.00146.4x
Methylenetetrahydrofolate Reductase (MTHFR) 5,10-Methylenetetrahydrofolate (substrate)Reported to be higherReported to be lowerN/A (Qualitative)
Formiminotransferase-Cyclodeaminase Tetrahydrofolate (substrate)Reported to be higherReported to be lowerN/A (Qualitative)

Note: For Dihydrofolate Reductase, the data presented is for the inhibitor methotrexate and its pentaglutamate form, which serves as a well-studied analog for tetrahydrofolate binding. For Methylenetetrahydrofolate Reductase and Formiminotransferase-Cyclodeaminase, while it is established that polyglutamated folates are the preferred substrates, specific Km values for a direct comparison between the monoglutamate and pentaglutamate forms were not consistently available in the reviewed literature.

Experimental Protocols

The determination of enzyme affinity (Km and Ki values) is typically achieved through enzyme kinetic assays. Below are detailed methodologies for two key enzymes in the folate pathway.

Dihydrofolate Reductase (DHFR) Spectrophotometric Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) or tetrahydropteroyl(poly)glutamate substrate

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM dithiothreitol (DTT)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of DHF or tetrahydrofolate substrates in the assay buffer. The concentration should be accurately determined spectrophotometrically.

  • Prepare a stock solution of NADPH in the assay buffer and determine its concentration by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Set up a reaction mixture in a quartz cuvette containing the assay buffer, a fixed concentration of NADPH (typically saturating), and varying concentrations of the folate substrate.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of purified DHFR enzyme to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Repeat steps 3-7 for a range of substrate concentrations.

  • Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For inhibitors, Ki values can be determined by measuring the reaction rates at various inhibitor and substrate concentrations and analyzing the data using appropriate models (e.g., Lineweaver-Burk plots).

Serine Hydroxymethyltransferase (SHMT) Radioisotopic Assay

This protocol describes a discontinuous radioisotopic assay to measure SHMT activity. The assay quantifies the conversion of [¹⁴C]serine to [¹⁴C]glycine.

Materials:

  • Purified SHMT enzyme

  • L-[3-¹⁴C]Serine (radiolabeled substrate)

  • Tetrahydropteroyl(poly)glutamate

  • Pyridoxal 5'-phosphate (PLP), a cofactor for SHMT

  • Assay Buffer: 50 mM HEPES buffer, pH 7.5

  • Stopping Reagent: 1 M sodium acetate, pH 5.0

  • Cation-exchange resin (e.g., Dowex 50W)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PLP, a fixed concentration of the tetrahydrofolate substrate, and varying concentrations of L-[3-¹⁴C]serine.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified SHMT enzyme.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stopping reagent.

  • Separate the unreacted [¹⁴C]serine from the product [¹⁴C]glycine using a small column packed with cation-exchange resin. Glycine binds to the resin while serine does not at the applied pH.

  • Wash the column with water to remove any remaining unreacted serine.

  • Elute the [¹⁴C]glycine from the resin using a high salt buffer (e.g., 1 M NaCl).

  • Mix the eluted sample with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed and determine the initial reaction velocity.

  • Repeat the assay for a range of serine concentrations to determine the Km and Vmax values.

Mandatory Visualization

Folate Metabolism Pathway

Folate_Metabolism cluster_SHMT cluster_FTCD DHF Dihydrofolate (DHF) THF Tetrahydrofolate (H4PteGlu1) DHF->THF NADPH -> NADP+ DHF->THF DHFR THF_poly Tetrahydropteroyl- pentaglutamate (H4PteGlu5) THF->THF_poly THF->THF_poly FPGS Methylene_THF 5,10-Methylene-H4F THF_poly->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Serine->Glycine             SHMT Methylene_THF->THF_poly NADPH -> NADP+ Methylene_THF->THF_poly MTHFR Methenyl_THF 5,10-Methenyl-H4F Methylene_THF->Methenyl_THF NADP+ -> NADPH Methylene_THF->Methenyl_THF MTHFD dTMP Thymidylate (dTMP) Synthesis Methylene_THF->dTMP Methylene_THF->dTMP TS Formyl_THF 10-Formyl-H4F Methenyl_THF->Formyl_THF Methenyl_THF->Formyl_THF MTHFD Purines Purine Synthesis Formyl_THF->Purines Methionine Methionine Synthesis Formiminoglutamate Formiminoglutamate Formiminoglutamate->THF_poly Formiminoglutamate->THF_poly FTCD DHFR DHFR FPGS FPGS SHMT SHMT MTHFD MTHFD MTHFR MTHFR TS TS FTCD FTCD

Caption: Simplified overview of the folate metabolism pathway.

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrates) reaction 2. Reaction Setup (Varying [Substrate]) prep->reaction incubation 3. Incubation (Controlled Temperature & Time) reaction->incubation measurement 4. Data Acquisition (e.g., Spectrophotometry) incubation->measurement analysis 5. Data Analysis (Calculate Initial Velocities) measurement->analysis plotting 6. Michaelis-Menten Plotting ([S] vs. V₀) analysis->plotting results 7. Determine Kinetic Parameters (Km, Vmax, Ki) plotting->results

Caption: General experimental workflow for determining enzyme kinetic parameters.

References

The Pivotal Role of Tetrahydropteroylpentaglutamate in Thymidylate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate kinetics of thymidylate synthesis is paramount for developing novel therapeutics. This guide provides a comprehensive comparison of tetrahydropteroylpentaglutamate (THPG) and other folate derivatives in their role as co-substrates for thymidylate synthase (TS), the enzyme responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1]

At the heart of this process lies the folate-dependent enzyme, thymidylate synthase (TS; EC 2.1.1.45), which catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2-H4PteGlu) as the one-carbon donor.[1] While the monoglutamate form of tetrahydrofolate can function as a substrate, the intracellular milieu predominantly features polyglutamated folate derivatives. This guide will delve into the experimental validation of why these polyglutamated forms, particularly this compound, are the preferred physiological substrates.

Comparative Kinetics of Folate Derivatives in Thymidylate Synthesis

Experimental evidence strongly indicates that the addition of glutamate residues to the tetrahydrofolate molecule significantly enhances its affinity and catalytic efficiency with thymidylate synthase. This is attributed to the polyglutamate tail providing additional binding energy and ensuring proper orientation of the pteridine ring within the enzyme's active site.

A seminal study by Matthews et al. (1984) on thymidylate synthase from fetal pig liver provides key insights into the kinetic differences between various 5,10-methylenetetrahydropteroylpolyglutamates. The data clearly demonstrates a substantial decrease in the Michaelis constant (Km) for the polyglutamated forms compared to the monoglutamate, signifying a much higher binding affinity.

Folate Co-substrateKm (μM)Vmax (μmol/min/mg)Source
5,10-CH2-H4PteGlu1187.8[Matthews et al., 1984]
5,10-CH2-H4PteGlu41.66.5[Matthews et al., 1984]

Note: While specific Km and Vmax values for this compound as a substrate were not explicitly detailed in this study, the trend of decreasing Km with increasing glutamate chain length is evident. The study did, however, determine the inhibition constants (Ki) for various pteroylpolyglutamates, which are competitive inhibitors with respect to the monoglutamate substrate.

Pteroylpolyglutamate InhibitorKi (μM)
PteGlu110
PteGlu20.3
PteGlu30.2
PteGlu40.06
PteGlu5 0.10
PteGlu60.12
PteGlu70.15

This data reveals that pteroylpolyglutamates with two to seven glutamate residues bind at least 30-fold more tightly than the monoglutamate form, with the tetraglutamate showing the highest affinity in this particular study.[2] The slightly higher Ki for the pentaglutamate compared to the tetraglutamate may reflect subtle conformational differences in the binding pocket of the enzyme from this specific source. Nevertheless, the affinity of the pentaglutamate form is still two orders of magnitude greater than that of the monoglutamate.

Further reinforcing the significance of polyglutamation, studies on methotrexate (MTX), a potent inhibitor of dihydrofolate reductase and a weak inhibitor of thymidylate synthase, have shown that its polyglutamated derivatives (MTXPGs) are dramatically more potent inhibitors of TS. Ki values for MTXPGs with 2 to 5 glutamate residues were found to be 75- to 300-fold lower than that of the parent monoglutamated drug.

The Thymidylate Synthesis Cycle

The synthesis of dTMP is a cyclical process involving several key enzymes. The central reaction is the methylation of dUMP by thymidylate synthase. The 5,10-methylenetetrahydrofolate co-substrate donates a methyl group and is concomitantly oxidized to dihydrofolate (DHF). To sustain continuous dTMP production, dihydrofolate must be reduced back to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Serine hydroxymethyltransferase (SHMT) then replenishes the one-carbon unit by converting THF and serine to 5,10-methylenetetrahydrofolate and glycine. Recent evidence also points to the existence of a de novo thymidylate synthesis complex, particularly within the nucleus during the S-phase of the cell cycle, suggesting a highly organized and efficient metabolic channeling of intermediates.[3]

Thymidylate_Synthesis_Cycle Thymidylate Synthesis Cycle cluster_TS dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF CH2_THF 5,10-Methylene-THF (e.g., Tetrahydropteroyl- pentaglutamate) CH2_THF->TS DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP SHMT Serine Hydroxy- methyltransferase (SHMT) THF->SHMT SHMT->CH2_THF Glycine Glycine SHMT->Glycine Serine Serine Serine->SHMT NADPH NADPH NADPH->DHFR Tritium_Release_Assay_Workflow Tritium Release Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_termination 3. Termination & Separation cluster_quantification 4. Quantification & Analysis Reagents Prepare Reaction Buffer, [5-³H]dUMP, and Folate Co-substrates Mix Combine Reactants in Microcentrifuge Tube Reagents->Mix Enzyme Prepare Thymidylate Synthase Solution Initiate Initiate Reaction with Enzyme Enzyme->Initiate Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Initiate Incubation Incubate at 37°C Initiate->Incubation Stop Stop Reaction with TCA Incubation->Stop Adsorb Add Activated Charcoal to Adsorb Unreacted [5-³H]dUMP Stop->Adsorb Centrifuge Centrifuge to Pellet Charcoal Adsorb->Centrifuge Supernatant Transfer Supernatant to Scintillation Vial Centrifuge->Supernatant Count Measure Radioactivity (CPM) Supernatant->Count Analyze Calculate Specific Activity, Km, and Vmax Count->Analyze

References

Cross-Validation of Analytical Methods for Tetrahydropteroylpentaglutamate and Other Folates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folates, such as tetrahydropteroylpentaglutamate, is critical for a wide range of studies, from nutritional assessments to pharmacokinetic analyses. The choice of analytical methodology can significantly impact the reliability and comparability of results. This guide provides an objective comparison of three commonly employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and the Microbiological Assay.

This document summarizes quantitative performance data, details experimental protocols for key methods, and presents visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.

Data Presentation: A Comparative Analysis of Performance

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-FLD, and the Microbiological Assay for the analysis of folates. It is important to note that performance can vary based on the specific folate vitamer, matrix, and laboratory setup.

Performance MetricLC-MS/MSHPLC-FLDMicrobiological Assay
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection of native or derivatized fluorescence.Measures growth of folate-dependent bacteria (Lactobacillus rhamnosus).
Specificity High; can distinguish between different folate vitamers and their polyglutamate forms.Moderate to High; may have co-elution issues without optimal separation.[1][2]Low; measures total folate activity and does not distinguish between vitamers.[3]
Sensitivity (LOD) Very High (pg to low ng/mL range).[1][2]High (low ng/mL range).[4]Moderate (ng/mL range).
Precision (%RSD) Excellent (<10%).[1][2]Good (<15%).Moderate (10-20%).[5]
Accuracy/Recovery Excellent (typically 90-110%).Good (typically 80-115%).[4]Variable; can be affected by matrix components and non-folate growth factors.
Throughput High; amenable to automation.Moderate to High.Low to Moderate; requires incubation period.
Cost (Instrument) High.Moderate.Low.
Cost (Per Sample) Moderate to High.Low to Moderate.Low.
Sample Matrix Versatile (plasma, serum, whole blood, tissues, food).[1][2]Versatile (plasma, tissues, food).[1][2][6]Versatile (serum, plasma, red blood cells, food).[3][7][8]

Experimental Workflows

The following diagrams illustrate the generalized workflows for the analytical methods discussed.

cluster_lcms LC-MS/MS Workflow lcms_start Sample Collection lcms_prep Sample Preparation (Enzymatic deconjugation, SPE/LLE) lcms_start->lcms_prep lcms_sep HPLC Separation lcms_prep->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_ms1 Mass Analyzer 1 (Precursor Ion Selection) lcms_ion->lcms_ms1 lcms_frag Collision Cell (Fragmentation) lcms_ms1->lcms_frag lcms_ms2 Mass Analyzer 2 (Product Ion Detection) lcms_frag->lcms_ms2 lcms_data Data Acquisition & Analysis lcms_ms2->lcms_data

LC-MS/MS analytical workflow.

cluster_hplc HPLC-FLD Workflow hplc_start Sample Collection hplc_prep Sample Preparation (Enzymatic deconjugation, SPE/Affinity Chromatography) hplc_start->hplc_prep hplc_sep HPLC Separation hplc_prep->hplc_sep hplc_detect Fluorescence Detection (Excitation/Emission) hplc_sep->hplc_detect hplc_data Data Acquisition & Analysis hplc_detect->hplc_data

HPLC with Fluorescence Detection workflow.

cluster_micro Microbiological Assay Workflow micro_start Sample Collection micro_prep Sample Preparation (Enzymatic deconjugation, Dilution) micro_start->micro_prep micro_inoc Inoculation with Lactobacillus rhamnosus micro_prep->micro_inoc micro_incub Incubation (24-48h) micro_inoc->micro_incub micro_measure Turbidity Measurement micro_incub->micro_measure micro_data Comparison to Standard Curve micro_measure->micro_data

Microbiological Assay workflow.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols represent a general framework and may require optimization for specific applications.

LC-MS/MS Method for Folate Quantification

This method is adapted from stable isotope dilution assays and provides high selectivity and precision.[1][2]

  • Sample Preparation:

    • Homogenize tissue or food samples in a phosphate buffer. For plasma or serum, dilute with the buffer.

    • To release folates from the food matrix, treat the sample with a protease and an α-amylase.

    • Perform enzymatic deconjugation to convert polyglutamates to monoglutamates using a conjugase (e.g., from rat plasma or chicken pancreas).[3]

    • Add a known amount of a stable isotope-labeled internal standard for each folate vitamer being quantified.

    • Purify the extract using solid-phase extraction (SPE) or affinity chromatography columns to remove interfering matrix components.[1][9]

    • Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the folate vitamer, fragmenting it in a collision cell, and then detecting a specific product ion. This two-stage mass filtering provides excellent selectivity.

    • Data Analysis: The concentration of each folate vitamer is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Microbiological Assay for Total Folates

This assay relies on the growth of Lactobacillus rhamnosus (formerly L. casei), which is dependent on the presence of folate.[3][8][10]

  • Sample and Standard Preparation:

    • Prepare a series of standards with known concentrations of folic acid.

    • Prepare samples by extracting folates in a phosphate buffer containing ascorbic acid to prevent oxidation.

    • Perform a tri-enzyme extraction (protease, α-amylase, and conjugase) to release and deconjugate folates.[3]

    • Dilute the extracted samples to fall within the linear range of the assay.

  • Assay Procedure:

    • Pipette the standards and diluted samples into a 96-well microtiter plate.

    • Add a folate-free assay medium to each well. This medium contains all the necessary nutrients for bacterial growth except for folate.

    • Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.

    • Incubate the microtiter plate at 37°C for 24 to 48 hours.

  • Measurement and Analysis:

    • After incubation, measure the bacterial growth in each well by determining the turbidity using a microplate reader at a specific wavelength (e.g., 610 nm).[3]

    • Construct a standard curve by plotting the turbidity against the known concentrations of the folic acid standards.

    • Determine the folate concentration in the samples by interpolating their turbidity readings from the standard curve.

Conclusion

The cross-validation of analytical methods for this compound and other folates reveals distinct advantages and limitations for each technique. LC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for research applications requiring the differentiation of individual folate vitamers.[1][2] HPLC-FLD provides a balance of sensitivity, cost, and throughput suitable for many routine analyses. The microbiological assay, while lacking specificity for individual vitamers, remains a cost-effective method for determining total folate content and is valuable in nutritional and epidemiological studies. The choice of the optimal method will depend on the specific research question, the required level of detail, sample matrix, and available resources.

References

A Comparative Analysis of Tetrahydropteroylpentaglutamate and Its Formyl Derivatives in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate network of one-carbon metabolism, essential for the biosynthesis of nucleotides and amino acids, a family of folate coenzymes plays a central role. This guide provides a detailed comparison of the functional differences between the primary one-carbon carrier, tetrahydropteroylpentaglutamate (H4PteGlu5), and its key formyl derivatives: 5-formyl-tetrahydropteroylpentaglutamate (5-CHO-H4PteGlu5) and 10-formyl-tetrahydropteroylpentaglutamate (10-CHO-H4PteGlu5). Understanding these distinctions is critical for research in cellular metabolism, disease pathology, and the development of targeted therapeutics.

Core Functional Distinctions

This compound and its formyl derivatives, while structurally similar, exhibit profound functional divergence in their roles as substrates and regulators of key metabolic enzymes. H4PteGlu5 serves as the acceptor of one-carbon units, 10-CHO-H4PteGlu5 acts as a crucial donor for purine synthesis, and 5-CHO-H4PteGlu5 functions as a stable storage form and a potent enzymatic inhibitor.

This compound (H4PteGlu5) is the fully reduced and biologically active polyglutamated form of folate. It is the primary acceptor of one-carbon units from donors like serine, which is converted to glycine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT).

10-Formyl-tetrahydropteroylpentaglutamate (10-CHO-H4PteGlu5) is a key substrate for de novo purine biosynthesis. It donates a formyl group in the reaction catalyzed by glycinamide ribonucleotide formyltransferase (GARFT), a critical step in the formation of the purine ring.

5-Formyl-tetrahydropteroylpentaglutamate (5-CHO-H4PteGlu5) , also known as leucovorin or folinic acid in its monoglutamate form, is the most stable reduced folate. It is considered a storage form of folate within the cell and acts as a slow, tight-binding inhibitor of SHMT.[1] Its conversion to other active folate forms is necessary for its participation in one-carbon metabolism.

Quantitative Comparison of Enzymatic Interactions

The functional differences between these folate derivatives are quantitatively reflected in their interactions with key enzymes of one-carbon metabolism. The following tables summarize the available kinetic data.

EnzymeFolate DerivativeParameterValueOrganism/Enzyme Source
Human Mitochondrial C1-THF Synthase H4PteGlu5Km3.6 µMHuman
H4PteGlu3Km15 µMHuman
H4PteGlu1Km>500 µMHuman
10-Formyltetrahydrofolate Dehydrogenase H4PteGlu5Kd~15 nMRabbit Liver
10-CHO-H4PteGlu5Ks~900 nM (60-fold higher than H4PteGlu5 Kd)Rabbit Liver
Serine Hydroxymethyltransferase (SHMT) 5-CHO-H4PteGlu3-Slow, tight-binding inhibitorRabbit Liver
5-CH3-H4PteGlu3-Binds and releases much faster than 5-CHO-H4PteGlu3Rabbit Liver

Signaling Pathways and Metabolic Interconversion

The interplay between H4PteGlu5 and its formyl derivatives is a tightly regulated process central to cellular homeostasis. The following diagram illustrates the key enzymatic conversions and their roles in downstream biosynthetic pathways.

Folate_Metabolism cluster_0 One-Carbon Metabolism cluster_1 Biosynthetic Pathways H4PteGlu5 Tetrahydropteroyl- pentaglutamate (H4PteGlu5) CH2_H4PteGlu5 5,10-Methylene- H4PteGlu5 H4PteGlu5->CH2_H4PteGlu5 SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT CH_H4PteGlu5 5,10-Methenyl- H4PteGlu5 CH2_H4PteGlu5->CH_H4PteGlu5 MTHFD Thymidylate Thymidylate Biosynthesis CH2_H4PteGlu5->Thymidylate Thymidylate Synthase CHO10_H4PteGlu5 10-Formyl- H4PteGlu5 CH_H4PteGlu5->CHO10_H4PteGlu5 MTHFD CHO5_H4PteGlu5 5-Formyl- H4PteGlu5 CH_H4PteGlu5->CHO5_H4PteGlu5 SHMT CHO10_H4PteGlu5->H4PteGlu5 10-Formyl-THF Dehydrogenase Purines Purine Biosynthesis CHO10_H4PteGlu5->Purines GARFT SHMT SHMT CHO5_H4PteGlu5->SHMT Inhibition

Caption: Interconversion of this compound and its formyl derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the functional roles of these folate derivatives.

Experimental Workflow: Enzymatic Assay

Experimental_Workflow cluster_workflow General Enzymatic Assay Workflow Prepare_Reaction Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Equilibrate Equilibrate at Assay Temperature Prepare_Reaction->Equilibrate Initiate_Reaction Initiate Reaction (Add Enzyme) Equilibrate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Analyze_Data Analyze Data (Calculate Initial Velocity) Monitor_Reaction->Analyze_Data Determine_Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Analyze_Data->Determine_Kinetics

Caption: A generalized workflow for conducting in vitro enzymatic assays.

Protocol 1: Spectrophotometric Assay for Serine Hydroxymethyltransferase (SHMT) Activity

This coupled assay indirectly measures SHMT activity by monitoring the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3]

Materials:

  • Purified SHMT enzyme

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • E. coli 5,10-CH2-tetrahydrofolate dehydrogenase (a coupling enzyme)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM 2-mercaptoethanol)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, L-serine (e.g., 10 mM), THF (e.g., 80 µM), NADP+ (e.g., 250 µM), and an excess of the coupling enzyme, 5,10-CH2-tetrahydrofolate dehydrogenase.

  • Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the reaction by adding a known amount of purified SHMT (e.g., 0.2 µM).

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by the coupling enzyme as it oxidizes the 5,10-CH2-THF produced by SHMT.

  • Record the absorbance change over time and calculate the initial reaction velocity from the linear portion of the curve.

  • To determine the inhibitory effect of 5-CHO-H4PteGlu5, perform the assay in the presence of varying concentrations of the inhibitor and calculate the Ki.

Protocol 2: Radiochemical Assay for Glycinamide Ribonucleotide Formyltransferase (GARFT) Activity

This assay measures the incorporation of the radiolabeled formyl group from [14C]10-CHO-H4PteGlu5 into the product, formylglycinamide ribonucleotide (fGAR).

Materials:

  • Purified GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • [14C]10-Formyl-tetrahydropteroylpentaglutamate ([14C]10-CHO-H4PteGlu5)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)

  • Quenching solution (e.g., 1 M HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, GAR (e.g., 1 mM), and varying concentrations of [14C]10-CHO-H4PteGlu5.

  • Pre-incubate the mixtures at the assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reactions by adding a known amount of purified GARFT.

  • Allow the reactions to proceed for a fixed time (e.g., 10 minutes) within the linear range of product formation.

  • Stop the reactions by adding the quenching solution. The acidic conditions cause the unreacted [14C]10-CHO-H4PteGlu5 to break down into non-adherent products.

  • Apply the quenched reaction mixtures to an anion-exchange column or paper to separate the negatively charged product, [14C]fGAR, from the unreacted substrate.

  • Wash the column or paper to remove unreacted substrate.

  • Elute the [14C]fGAR or cut out the corresponding section of the paper and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed and determine the initial velocity.

  • Repeat the assay with varying substrate concentrations to determine the Km and Vmax for 10-CHO-H4PteGlu5.

Conclusion

The functional distinctions between this compound and its formyl derivatives are fundamental to the regulation and execution of one-carbon metabolism. H4PteGlu5 is the central carrier, 10-CHO-H4PteGlu5 is the dedicated donor for purine synthesis, and 5-CHO-H4PteGlu5 serves as a stable reservoir and a key allosteric regulator. A thorough understanding of these roles, supported by robust experimental data, is essential for advancing our knowledge of cellular metabolism and for the rational design of therapeutic interventions targeting folate-dependent pathways.

References

Unveiling the Antioxidant Potential of Tetrahydropteroylpentaglutamate in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of tetrahydropteroylpentaglutamate (THPG), a polyglutamated form of tetrahydrofolate, against other well-established antioxidants. Due to the limited direct experimental data on THPG, this guide utilizes its metabolic precursor, tetrahydrobiopterin (BH4), as a representative pteridine antioxidant. BH4 shares the same core pterin structure responsible for antioxidant activity and is extensively studied in the context of cellular oxidative stress. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of its potential cytoprotective effects.

Comparative Analysis of Antioxidant Efficacy

The antioxidant capacity of a compound can be assessed through various in vitro and cellular assays. While direct head-to-head cellular comparisons are limited, we can infer the potential of pteridine-based antioxidants like tetrahydrobiopterin (BH4) from available data and contrast it with commonly used standards such as Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C).

Table 1: In Vitro Antioxidant Capacity

This table summarizes the 50% inhibitory concentration (IC50) or equivalent values from common chemical-based antioxidant assays. Lower values indicate higher antioxidant activity.

Antioxidant CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g)
Tetrahydrobiopterin (BH4) Data not availableData not availableData not available
Trolox ~2.34 - 59.19 µg/mL[1][2]~2.10 - 2.34 µg/mL[1]Standard
Ascorbic Acid (Vitamin C) ~5 µg/mL~15 µg/mL~1,500
Gallic Acid ~1 µg/mL~2 µg/mL~3,000

Table 2: Cellular Antioxidant Activity

This table presents a qualitative and quantitative overview of the effects of BH4 and standard antioxidants on key markers of oxidative stress in cellular models.

ParameterTetrahydrobiopterin (BH4)Trolox / Vitamin EAscorbic Acid (Vitamin C)
Intracellular ROS Reduction Demonstrated to reduce ROS, particularly lipid ROS, in the context of ferroptosis.[3][4][5]Potent intracellular ROS scavenger.Effective in reducing intracellular ROS.
Inhibition of Lipid Peroxidation (MDA Levels) Protects against lipid peroxidation by preventing the depletion of phospholipids with polyunsaturated fatty acyl tails.[3][4][5]Well-established inhibitor of lipid peroxidation.Can inhibit lipid peroxidation, often in synergy with Vitamin E.
Modulation of Antioxidant Enzymes (SOD, Catalase) Can indirectly influence the cellular redox state, but direct modulation of SOD and Catalase expression or activity is not its primary antioxidant mechanism.Can help preserve the activity of antioxidant enzymes by reducing the overall oxidative burden.Can regenerate other antioxidants like Vitamin E, indirectly supporting the antioxidant enzyme system.
Protection Against Oxidative Stress-Induced Cell Death Potently suppresses ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[3][4][5]Protects against various forms of oxidative stress-induced apoptosis and necrosis.Protects cells from damage induced by aqueous-phase radicals.

Signaling Pathways in Pteridine-Mediated Antioxidant Defense

Recent studies have elucidated a novel antioxidant pathway involving BH4 that is independent of the canonical glutathione peroxidase 4 (GPX4) system. This pathway is centered on the suppression of ferroptosis.

The GCH1-BH4-phospholipid axis acts as a master regulator of ferroptosis resistance. GTP cyclohydrolase-1 (GCH1) is the rate-limiting enzyme in the de novo synthesis of BH4 from GTP. Increased GCH1 expression leads to higher intracellular levels of BH4 and its oxidized form, dihydrobiopterin (BH2). BH4/BH2, in turn, prevents the depletion of phospholipids containing two polyunsaturated fatty acyl tails, which are highly susceptible to peroxidation. This action, along with the maintenance of Coenzyme Q10 levels, effectively counteracts the lipid peroxidation cascade that is the hallmark of ferroptosis.[3][4][5][6]

GCH1_BH4_Ferroptosis_Pathway GCH1 GCH1 (GTP Cyclohydrolase-1) BH4_BH2 BH4 / BH2 (Tetrahydrobiopterin / Dihydrobiopterin) GCH1->BH4_BH2 Synthesis GTP GTP GTP->GCH1 Substrate PUFA_PL PUFA-PLs (Phospholipids with 2 PUFA tails) BH4_BH2->PUFA_PL Protects Lipid_ROS Lipid Peroxidation (Lipid ROS) BH4_BH2->Lipid_ROS Inhibits CoQ10 Reduced CoQ10 BH4_BH2->CoQ10 Maintains PUFA_PL->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Cell_Survival Cell Survival Ferroptosis->Cell_Survival CoQ10->Lipid_ROS Inhibits

Caption: The GCH1-BH4 signaling pathway in the suppression of ferroptosis.

Experimental Protocols

Detailed methodologies for key cellular antioxidant assays are provided below.

1. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Principle: DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

    • Wash the cells with a warm, serum-free medium or phosphate-buffered saline (PBS).

    • Incubate the cells with a working solution of 10-20 µM DCFH-DA in a serum-free medium for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with a serum-free medium or PBS to remove excess probe.

    • Treat the cells with the test compounds (e.g., THPG, BH4, Trolox) at various concentrations for the desired time. Include a positive control (e.g., H₂O₂ or tert-butyl hydroperoxide) and a vehicle control.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

2. Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

  • Procedure:

    • Culture and treat cells with the test compounds and controls as desired.

    • Harvest the cells and lyse them in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.

    • Centrifuge the cell lysate to pellet the debris and collect the supernatant.

    • Add a solution of TBA in an acidic medium to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice to stop the reaction.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

3. Determination of Antioxidant Enzyme Activity

  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: This assay often employs a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with superoxide to produce a colored product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

    • Procedure:

      • Prepare cell lysates from treated and control cells.

      • In a 96-well plate, add the cell lysate, the superoxide-generating system, and the detection reagent.

      • Incubate for a specified time at a controlled temperature.

      • Measure the absorbance at the appropriate wavelength.

      • Calculate the percentage of inhibition and determine the SOD activity relative to a standard.

  • Catalase Activity Assay:

    • Principle: The assay measures the ability of catalase to decompose hydrogen peroxide (H₂O₂). The remaining H₂O₂ is then reacted with a substrate to produce a colored or fluorescent product. The signal is inversely proportional to the catalase activity.

    • Procedure:

      • Prepare cell lysates from treated and control cells.

      • Add a known concentration of H₂O₂ to the cell lysate.

      • Incubate for a specific time to allow for H₂O₂ decomposition.

      • Stop the reaction and add the detection reagent.

      • Measure the absorbance or fluorescence.

      • Calculate the catalase activity based on a standard curve.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the cellular antioxidant activity of a test compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Fibroblasts, Endothelial cells) Treatment Treatment with Test Compound (THPG/BH4) and Controls (e.g., Trolox) Cell_Culture->Treatment Oxidative_Stress Induction of Oxidative Stress (e.g., H₂O₂, tert-butyl hydroperoxide) Treatment->Oxidative_Stress Cell_Lysis Cell Lysis Oxidative_Stress->Cell_Lysis ROS_Assay Intracellular ROS (DCFH-DA Assay) Oxidative_Stress->ROS_Assay MDA_Assay Lipid Peroxidation (MDA Assay) Cell_Lysis->MDA_Assay Enzyme_Assay Antioxidant Enzyme Activity (SOD, Catalase) Cell_Lysis->Enzyme_Assay Assays Cellular Assays Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis MDA_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A generalized workflow for assessing cellular antioxidant activity.

References

In Vivo Validation of Tetrahydropteroylpentaglutamate's Role in Neural Tube Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tetrahydropteroylpentaglutamate (THPG) and other folate forms in the context of in vivo neural tube development. We delve into the experimental data supporting the critical role of folate polyglutamylation and compare the efficacy of different folate derivatives in preventing neural tube defects (NTDs). Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development in this critical area.

Introduction

Periconceptional folic acid supplementation is a well-established public health intervention that has significantly reduced the incidence of neural tube defects (NTDs), a group of severe birth defects affecting the central nervous system. However, the biological activity of folic acid is dependent on its conversion to tetrahydrofolate (THF) and subsequent polyglutamylation, a process that adds multiple glutamate residues to the folate molecule. These polyglutamylated folates, such as this compound (THPG), are the primary active forms of the vitamin within the cell, serving as essential cofactors in one-carbon metabolism. This guide focuses on the in vivo validation of THPG's role in neural tube closure and provides a comparative analysis with its monoglutamylated counterparts.

Comparative Efficacy of Folate Forms in Preventing Neural Tube Defects

The prevention of NTDs is critically dependent on a sufficient supply of biologically active folates to the developing embryo. While folic acid is the most common form used in supplements, its metabolic activation is a multi-step process. Directly providing the active, polyglutamylated form, THPG, could potentially offer a more efficient means of preventing NTDs, particularly in cases of genetic variations that impair folate metabolism.

Below is a summary of findings from various in vivo studies using mouse models of NTDs. These models, which include genetic mutations and teratogen-induced defects, are invaluable for dissecting the mechanisms of folate action and for testing the efficacy of different preventive agents.

Folate FormMouse ModelEfficacy in NTD PreventionKey Findings
Folic Acid Splotch (Pax3 mutant)Effective Reduces the incidence of spina bifida. This model exhibits impaired de novo thymidylate biosynthesis, which is rescued by folic acid.[1]
Crooked tail (Lrp6 mutant)Effective Reduces the incidence of exencephaly.
Cart1 knockoutEffective Reduces the incidence of NTDs.
Valproic acid-inducedEffective Maternal folic acid supplementation reduces the frequency of NTDs induced by this antiepileptic drug.
Curly tail (Grhl3 mutant)Ineffective This model is largely resistant to folic acid but responds to inositol supplementation.[2]
5-Methyltetrahydrofolate (5-MTHF) General NTD preventionConsidered a viable alternative As the primary circulating form of folate, 5-MTHF bypasses the need for reduction by dihydrofolate reductase (DHFR). This may be advantageous for individuals with polymorphisms in the MTHFR gene. Clinical studies directly comparing the efficacy of 5-MTHF and folic acid for NTD prevention are limited.[3]
Tetrahydropteroyl-pentaglutamate (THPG) Direct in vivo supplementation studies are currently lacking.Hypothesized to be highly effective As the primary intracellular active form, direct administration would bypass both the reduction and initial polyglutamylation steps. Its efficacy is inferred from studies on the essential role of folylpolyglutamate synthetase (FPGS).
Inositol Curly tail (Grhl3 mutant)Effective Prevents spina bifida in this folate-resistant mouse model, highlighting alternative pathways in neural tube closure.[2]
Methionine Axial defects mutantEffective Reduces posterior NTD penetrance, suggesting a role for methylation pathways independent of or downstream of folate provision.

Signaling Pathways in Folate-Mediated Neural Tube Closure

The proper closure of the neural tube is a complex morphogenetic process that relies on a delicate interplay of cell proliferation, differentiation, and migration. Folate-mediated one-carbon metabolism is central to these processes, providing the necessary building blocks for nucleotide synthesis and the methyl groups for epigenetic regulation and the synthesis of essential molecules.

One-Carbon Metabolism and Neural Tube Development

The diagram below illustrates the central role of tetrahydrofolate (THF) and its polyglutamylated derivatives in one-carbon metabolism. Folic acid from supplements must first be reduced to DHF and then to THF by dihydrofolate reductase (DHFR). THF is then polyglutamylated by folylpolyglutamate synthetase (FPGS) to form THPG and other polyglutamates. These polyglutamylated forms are more efficiently retained within the cell and are preferred substrates for most folate-dependent enzymes.

One_Carbon_Metabolism cluster_uptake Cellular Uptake & Activation cluster_pathways Downstream Pathways Folic Acid Folic Acid DHFR DHFR Folic Acid->DHFR (Diet/Supplement) 5-MTHF 5-MTHF THF THF 5-MTHF->THF (Circulating form) DHFR->THF FPGS FPGS THF->FPGS THPG THPG FPGS->THPG (Intracellular retention) Nucleotide Synthesis Nucleotide Synthesis THPG->Nucleotide Synthesis (Purines, Thymidylate) Methylation Cycle Methylation Cycle THPG->Methylation Cycle (Methionine, SAM) Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Gene Expression Gene Expression Methylation Cycle->Gene Expression Neural Tube Closure Neural Tube Closure Cell Proliferation->Neural Tube Closure Gene Expression->Neural Tube Closure

One-Carbon Metabolism in Neural Tube Development.

Experimental Workflows

Investigating the role of different folate forms in neural tube development requires robust in vivo and ex vivo experimental systems. The following workflow outlines a typical experimental approach using mouse models.

Experimental_Workflow cluster_model Animal Model & Treatment cluster_analysis Phenotypic & Molecular Analysis Mating Timed Mating of NTD Mouse Model Supplementation Maternal Supplementation (Folic Acid, 5-MTHF, THPG, etc.) Mating->Supplementation Embryo Collection Embryo Collection at E9.5-E10.5 Supplementation->Embryo Collection Gross Morphology Gross Morphological Analysis (NTD Incidence & Severity) Embryo Collection->Gross Morphology WEC Whole Embryo Culture Embryo Collection->WEC Histology Histological Analysis (H&E Staining) Gross Morphology->Histology WEC->Histology IHC Immunohistochemistry (Cell Proliferation, Apoptosis Markers) Histology->IHC Gene Expression Gene Expression Analysis (qRT-PCR, In situ hybridization) IHC->Gene Expression

Experimental workflow for in vivo validation.

Detailed Experimental Protocols

Whole Embryo Culture for NTD Analysis

This ex vivo technique allows for the direct observation and manipulation of embryonic development during the critical period of neurulation.

Materials:

  • Timed-pregnant female mice (E8.5)

  • Dissection microscope

  • Watchmaker's forceps

  • Small dissection scissors

  • Tyrode's saline (pre-warmed to 37°C)

  • Rat serum (prepared from blood collected from healthy adult male rats, heat-inactivated, and supplemented with glucose and antibiotics)

  • Roller culture bottles

  • Incubator with rotator (37°C)

  • Gas mixture (5% O₂, 5% CO₂, 90% N₂)

Protocol:

  • Euthanize the pregnant mouse by cervical dislocation.

  • Dissect the uterus and transfer it to a petri dish containing pre-warmed Tyrode's saline.

  • Isolate individual decidua and remove the uterine muscle and decidual tissue to expose Reichert's membrane.

  • Tear open Reichert's membrane to release the yolk sac and embryo.

  • Carefully cut open the yolk sac and amnion to expose the embryo.

  • Transfer the embryos to a roller culture bottle containing 2-3 ml of prepared rat serum.

  • Gas the bottles with the gas mixture for 2-3 minutes.

  • Place the bottles in the rotator within the incubator and culture for 24-48 hours.

  • At the end of the culture period, assess the embryos for developmental stage, heart rate, and the presence of neural tube defects.

Whole-Mount Immunohistochemistry

This protocol is for visualizing the spatial distribution of specific proteins within the intact embryo.

Materials:

  • E9.5-E10.5 mouse embryos

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol series (25%, 50%, 75%, 100%)

  • PBST (PBS with 0.1% Triton X-100)

  • Blocking solution (PBST with 10% normal goat serum and 1% BSA)

  • Primary antibody (e.g., anti-Phospho-Histone H3 for proliferation, anti-Caspase-3 for apoptosis)

  • Secondary antibody (fluorescently conjugated)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Fix embryos in 4% PFA overnight at 4°C.

  • Wash embryos three times in PBS for 10 minutes each.

  • Dehydrate embryos through a graded methanol series and store at -20°C if necessary.

  • Rehydrate embryos through a reverse methanol series.

  • Permeabilize embryos in PBST for 30 minutes at room temperature.

  • Block non-specific antibody binding with blocking solution for 2 hours at room temperature.

  • Incubate with primary antibody in blocking solution overnight at 4°C.

  • Wash embryos five times in PBST for 1 hour each.

  • Incubate with secondary antibody in blocking solution for 2 hours at room temperature in the dark.

  • Wash embryos five times in PBST for 1 hour each in the dark.

  • Counterstain with DAPI for 15 minutes.

  • Mount embryos in mounting medium on a slide with a coverslip.

  • Image using a confocal microscope.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells by labeling the 3'-hydroxyl ends of DNA fragments.

Materials:

  • E9.5-E10.5 mouse embryos, fixed and permeabilized as for immunohistochemistry.

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) from a commercial kit.

  • Proteinase K

  • Wash buffers (as provided in the kit)

  • Fluorescence microscope

Protocol:

  • Following fixation and rehydration, treat embryos with Proteinase K (20 µg/ml in PBS) for 5-15 minutes at room temperature to improve reagent penetration.

  • Wash embryos twice in PBS.

  • Post-fix with 4% PFA for 20 minutes.

  • Wash again in PBS.

  • Equilibrate the embryos in the kit's equilibration buffer for 10 minutes.

  • Incubate the embryos in the TUNEL reaction mixture for 1-2 hours at 37°C in a humidified chamber, protected from light.

  • Stop the reaction by washing the embryos in the stop/wash buffer provided in the kit.

  • Proceed with antibody labeling if using an indirect detection method, or directly counterstain and mount if using a fluorescently labeled dUTP.

  • Image the embryos using a fluorescence microscope.

Conclusion and Future Directions

The in vivo validation of folate's role in neural tube development has unequivocally established the importance of this vitamin in preventing a major class of birth defects. While folic acid supplementation has been highly successful, the research community continues to explore more direct and potentially more effective interventions. The evidence strongly suggests that polyglutamylated folates, such as THPG, are the key intracellular players.

Future research should focus on direct in vivo comparisons of THPG with folic acid and 5-MTHF in various NTD models. Such studies will be crucial for determining if the direct administration of the active folate form can overcome metabolic limitations and provide a superior protective effect. Furthermore, a deeper understanding of the cellular uptake and metabolism of different folate forms in the developing neuroepithelium will be essential for designing the next generation of preventive strategies for these devastating birth defects.

References

Navigating the Specificity Challenge: A Guide to Antibodies for Tetrahydropteroylpentaglutamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the roles of folate metabolism, specific and reliable detection of tetrahydropteroylpentaglutamate is crucial. This guide provides a comprehensive comparison of antibody-based detection methods and leading alternatives, offering a roadmap for selecting the most appropriate strategy for your research needs.

Currently, the landscape of commercially available antibodies presents a significant challenge: there are no off-the-shelf antibodies specifically targeting this compound. This necessitates a custom approach for researchers committed to an antibody-based methodology. This guide, therefore, focuses on the comparison between custom antibody development and the primary alternative analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Custom Antibody Development vs. Off-the-Shelf: A Necessary Choice

Given the absence of commercially available antibodies for this compound, researchers have one primary antibody-based option: custom antibody development. This process involves synthesizing a hapten (a small molecule that can elicit an immune response only when attached to a large carrier) that mimics the epitope of this compound and using this conjugate to immunize an animal to produce specific antibodies.

Several companies specialize in custom antibody production against small molecules and haptens, offering services that guide researchers through antigen design, conjugation, immunization, and antibody purification and characterization.[1][2][3][4][5]

Performance Comparison: Custom Antibodies vs. LC-MS/MS

Once a custom antibody is developed and validated, it can be used to establish an immunoassay, such as an ELISA. The choice between an antibody-based approach and LC-MS/MS depends on the specific requirements of the study.

FeatureCustom Antibody-Based Immunoassay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High, but potential for cross-reactivity with structurally similar folates. Rigorous validation is essential.Very high, considered the gold standard for specificity. Can distinguish between different folate vitamers and polyglutamate forms.[6][7][8][9][10]
Sensitivity Can achieve high sensitivity, often in the picogram to nanogram range.Excellent sensitivity, capable of detecting very low concentrations of analytes in complex matrices.[7]
Throughput High-throughput capabilities, suitable for screening large numbers of samples (e.g., 96-well plate format).Lower throughput compared to ELISA, although advancements in automation are increasing sample processing speed.[10]
Development Time Significant upfront time investment for custom antibody development (several months).Method development can be complex but is generally faster than custom antibody generation.
Cost High initial cost for custom antibody development. Per-sample cost for established ELISA can be lower.High initial instrument cost. Per-sample cost can be higher due to consumables and maintenance.
Multiplexing Limited multiplexing capability within a single assay.Can simultaneously measure multiple folate species and their polyglutamates in a single run.[6][7][10][11]
Matrix Effects Can be susceptible to matrix effects from biological samples, requiring careful optimization.Can also be affected by matrix effects, but these can often be mitigated through chromatographic separation and the use of internal standards.

Experimental Protocols

Key Experiment: Antibody Specificity Validation by Competitive ELISA

This protocol outlines a method to assess the specificity of a custom-developed antibody for this compound by testing its cross-reactivity against other folate derivatives.

Materials:

  • Custom anti-tetrahydropteroylpentaglutamate antibody

  • This compound standard

  • Potential cross-reactants: Tetrahydrofolate (THF), 5-Methyltetrahydrofolate (5-MTHF), Folic Acid, etc.

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a this compound-carrier conjugate in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions of the this compound standard and each potential cross-reactant. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant for 1-2 hours.

  • Incubation: Add the antibody-competitor mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the concentration of each competitor that causes 50% inhibition of the maximal signal (IC50). The cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.

Alternative Method: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the quantification of this compound in biological samples.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

  • This compound standard

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Sample extraction solution (e.g., protein precipitation with methanol or acetonitrile)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, cell lysate), add the internal standard.

    • Precipitate proteins by adding a sufficient volume of cold extraction solution.

    • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the HPLC column.

    • Separate the analytes using a gradient elution with the appropriate mobile phases. The gradient should be optimized to resolve this compound from other matrix components.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for both this compound and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing a series of known concentrations of the this compound standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

Visualizing the Workflow

Antibody_Specificity_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat Coat Plate with Antigen Wash1 Wash Coat->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Add_Complex Add Ab-Ag Complex to Plate Wash2->Add_Complex Antibody Primary Antibody Preincubation Pre-incubate Antibody->Preincubation Standard Standard/ Cross-reactant Standard->Preincubation Preincubation->Add_Complex Wash3 Wash Add_Complex->Wash3 Secondary_Ab Add Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Plate Stop->Read

Caption: Competitive ELISA workflow for antibody specificity assessment.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

A Comparative Guide to Tetrahydropteroylpentaglutamate Function in Prokaryotic versus Eukaryotic One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of tetrahydropteroylpentaglutamate (H4PteGlu5), a key cofactor, in the one-carbon metabolism of prokaryotes and eukaryotes. Understanding the subtle yet significant differences in the utilization of this polyglutamated folate is crucial for the development of targeted therapeutics, particularly in the fields of antimicrobial and anticancer drug discovery.

Introduction

One-carbon metabolism comprises a complex network of enzymatic reactions essential for the biosynthesis of nucleotides, amino acids, and other vital cellular components. At the heart of this metabolic network lies the folate cofactor, which acts as a carrier of one-carbon units. In virtually all organisms, folate cofactors are found predominantly as polyglutamated derivatives, with a chain of glutamate residues attached to the pteroyl moiety. This polyglutamation is critical for the cellular retention of folates and significantly enhances their affinity for the enzymes of one-carbon metabolism.[1] this compound (H4PteGlu5), a tetrahydrofolate molecule with five glutamate residues, is a prominent and highly active form of this cofactor in many organisms. This guide will objectively compare its function in prokaryotic and eukaryotic systems, supported by experimental data.

I. Distribution and Predominance of Folate Polyglutamates

The length of the polyglutamate tail of tetrahydrofolate can vary between organisms and even between different cellular compartments. While a comprehensive quantitative comparison across all species is challenging, studies in model organisms provide insights into the general trends.

In the bacterium Escherichia coli, folate polyglutamates can have chain lengths of up to seven glutamate residues.[2] In contrast, mammalian cells typically exhibit a wider range of polyglutamate chain lengths, and the majority of intracellular folate is in the polyglutamate form.[3] Studies on cultured human fibroblasts have shown that most of the 5-methyl-tetrahydrofolate, a key intermediate in one-carbon metabolism, exists as a polyglutamate.[3][4] While the exact distribution can vary depending on the cell type and metabolic state, H4PteGlu5 is a significantly abundant and functionally important species in both prokaryotic and eukaryotic cells.

Table 1: Predominant Folate Polyglutamate Chain Lengths in Model Organisms

Organism/Cell TypeDomainPredominant Polyglutamate Chain Lengths (n)Reference
Escherichia coliProkaryote1-7[2]
Human FibroblastsEukaryoteMajority are polyglutamated[3][4]

II. Comparative Enzyme Kinetics with H4PteGlu5

The functional significance of H4PteGlu5 is underscored by the kinetic parameters of key enzymes in one-carbon metabolism. These enzymes often exhibit a strong preference for polyglutamated folates, particularly those with intermediate chain lengths like H4PteGlu5, over their monoglutamated counterparts.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in regenerating the active folate cofactor pool. While direct comparative kinetic data with H4PteGlu5 for both a prokaryotic and a eukaryotic DHFR is limited, studies on human and E. coli DHFR reveal differences in their interactions with folate analogs, suggesting potential differences in their handling of polyglutamated substrates.

Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units.

Thymidylate Synthase (TS)

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. This enzyme is a well-established target for anticancer drugs. Comparative studies of TS from E. coli and humans have revealed both similarities and key differences in their kinetics and regulation.[4][5]

Table 2: Comparative Kinetic Parameters of Key One-Carbon Metabolism Enzymes with Folate Substrates

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Thymidylate Synthase Escherichia coli(6R)-CH2-H4PteGlu1137.55.8 x 105[5]
Human(6R)-CH2-H4PteGlu1155.43.6 x 105[5]
Thymidylate Synthase Human (MCF-7)CH2-H4PteGlu5---[6]
Note:The Ki for methotrexate polyglutamates (inhibitors) is significantly lower for human TS compared to the monoglutamate form, highlighting the importance of the polyglutamate chain.

III. One-Carbon Metabolism Pathways: A Comparative Overview

The overall architecture of one-carbon metabolism shares fundamental similarities between prokaryotes and eukaryotes. However, a key distinction in eukaryotes is the compartmentalization of these pathways between the cytoplasm and mitochondria. H4PteGlu5 plays a vital role as a cofactor in both compartments.

Prokaryotic One-Carbon Metabolism (E. coli)

In prokaryotes like E. coli, the one-carbon metabolic pathway is located in the cytoplasm. H4PteGlu5 and other polyglutamated folates act as cofactors for a series of enzymes that interconvert one-carbon units at different oxidation states. These units are then utilized for the synthesis of purines, thymidylate, methionine, and other essential metabolites.

Prokaryotic_One_Carbon_Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (H4PteGlun) DHF->THF DHFR Methylene_THF 5,10-Methylene-H4PteGlun THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF MTHFR Methenyl_THF 5,10-Methenyl-H4PteGlun Methylene_THF->Methenyl_THF MTHFD dTMP dTMP Synthesis Methylene_THF->dTMP TS Methionine Methionine Synthesis Methylene_THF->Methionine Formyl_THF 10-Formyl-H4PteGlun Methenyl_THF->Formyl_THF MTHFD Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dUMP->dTMP Eukaryotic_One_Carbon_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion c_DHF DHF c_THF H4PteGlun c_DHF->c_THF DHFR c_Methylene_THF 5,10-Methylene-H4PteGlun c_THF->c_Methylene_THF SHMT1 c_Serine Serine c_Glycine Glycine c_Serine->c_Glycine SHMT1 m_Serine Serine c_Serine->m_Serine Serine Transporter c_Methylene_THF->c_THF MTHFR c_Methenyl_THF 5,10-Methenyl-H4PteGlun c_Methylene_THF->c_Methenyl_THF MTHFD1 c_dTMP dTMP Synthesis c_Methylene_THF->c_dTMP TS c_Methionine Methionine Cycle c_Methylene_THF->c_Methionine c_Formyl_THF 10-Formyl-H4PteGlun c_Methenyl_THF->c_Formyl_THF MTHFD1 c_Purines Purine Synthesis c_Formyl_THF->c_Purines c_dUMP dUMP c_dUMP->c_dTMP Formate_out Formate Formate_out->c_Formyl_THF MTHFD1 m_THF H4PteGlun m_Methylene_THF 5,10-Methylene-H4PteGlun m_THF->m_Methylene_THF SHMT2 m_Glycine Glycine m_Serine->m_Glycine SHMT2 m_Glycine->c_Glycine Glycine Transporter m_Formyl_THF 10-Formyl-H4PteGlun m_Methylene_THF->m_Formyl_THF MTHFD2/2L Formate_in Formate m_Formyl_THF->Formate_in MTHFD1L Formate_in->Formate_out Formate Transporter

References

Safety Operating Guide

Proper Disposal of Tetrahydropteroylpentaglutamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides essential guidance on the proper disposal procedures for Tetrahydropteroylpentaglutamate, a vital folate derivative in many research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of its constituent and closely related molecules, namely (6S)-Tetrahydrofolic Acid and L-Glutamic Acid, alongside established best practices for laboratory chemical waste management.

Hazard Assessment and Waste Classification

Based on available data for structurally similar compounds, pure this compound is not classified as a hazardous substance. Safety data for (6S)-Tetrahydrofolic Acid, the monoglutamate form of the compound, indicates no specific hazards.[1] Similarly, L-Glutamic acid, which forms the polyglutamate tail, is also not considered hazardous.[2][3][4]

However, it is crucial to consider that in a laboratory setting, this compound is often used in solutions or mixtures with other chemicals that may be hazardous. Therefore, the disposal procedure must account for the entire composition of the waste stream.

Key Principle: The final waste classification depends on all components of the mixture.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound waste.

DisposalWorkflow cluster_0 Initial Assessment and Segregation cluster_1 Disposal of Non-Hazardous Waste cluster_2 Disposal of Hazardous Waste A 1. Waste Assessment: Identify all components in the This compound waste. B 2. Hazard Determination: Consult SDS for all components. Is the waste mixture hazardous? A->B C 3. Segregation: Separate hazardous from non-hazardous waste streams. B->C D 4a. Non-Hazardous Aqueous Waste: (Pure this compound in neutral aqueous solution) C->D Non-Hazardous G 4b. Hazardous Waste: (Contains solvents, acids, bases, or other hazardous materials) C->G Hazardous E 5a. Dilute with copious amounts of water. D->E F 6a. Dispose down the sanitary sewer, in accordance with institutional and local regulations. E->F H 5b. Collect in a designated, compatible, and properly labeled hazardous waste container. G->H I 6b. Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. H->I

Disposal workflow for this compound waste.

Experimental Protocol for Disposal of Non-Hazardous Aqueous this compound Waste:

  • Confirmation of Non-Hazardous Nature: Ensure the waste solution contains only this compound and water, with a neutral pH.

  • Dilution: For every 1 volume of waste solution, add at least 20 volumes of cold tap water. This can be achieved by running the tap at a steady stream while slowly pouring the waste solution down the drain.

  • Flushing: Continue to run cold water for at least 30 seconds after the waste has been completely poured to ensure it is thoroughly flushed from the immediate plumbing.

  • Record Keeping: Document the disposal in the laboratory waste log, noting the date, chemical name, approximate quantity, and disposal method.

Quantitative Data Summary

While no specific quantitative disposal limits for this compound are available, general guidelines for laboratory chemical waste apply. The following table summarizes key considerations:

ParameterGuidelineRationale
pH of Aqueous Waste for Sewer Disposal 6.0 - 9.0To prevent corrosion of plumbing and adverse effects on wastewater treatment systems.
Concentration of Non-Hazardous Waste As low as reasonably achievableTo minimize the chemical load on the wastewater system.
Container Labeling for Hazardous Waste Full chemical names, concentration, dateTo ensure safe handling and proper disposal by EHS personnel.

Essential Safety and Logistical Information

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling any chemical waste.

  • Incompatible Wastes: Never mix different waste streams unless you are certain of their compatibility. Mixing incompatible chemicals can lead to dangerous reactions.

  • Container Management: Ensure that waste containers are in good condition, properly sealed, and stored in a designated secondary containment area away from general laboratory traffic.[5][6]

  • Institutional Policies: Always adhere to your institution's specific chemical hygiene and waste disposal plans. Contact your Environmental Health and Safety (EHS) department for clarification on any procedures.

  • Spill Management: In the event of a spill, consult the SDS for all components of the mixture to determine the appropriate cleanup procedure. For spills of pure this compound, absorb with an inert material, and dispose of it as non-hazardous solid waste unless institutional policy dictates otherwise.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound waste, contributing to a secure and sustainable laboratory environment.

References

Essential Safety and Logistical Information for Handling Tetrahydropteroylpentaglutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Tetrahydropteroylpentaglutamate. While this compound is not classified as hazardous, adherence to standard laboratory safety procedures is essential to ensure personnel safety and maintain product integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and prevent contamination when handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile glovesPrevents direct skin contact.
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from potential splashes of solutions or contact with powder.
Body Protection Standard laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Not generally required under normal conditions of use. A dust mask may be worn if there is a potential to generate dust.Minimizes inhalation of airborne particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability and efficacy of this compound. Folate derivatives are known to be sensitive to light, oxidation, and temperature fluctuations.

Step-by-Step Handling Protocol:

  • Pre-Experiment Preparation:

    • Consult the Safety Data Sheet (SDS) for Folic Acid or (6S)-Tetrahydrofolic Acid as a reference.[1][2]

    • Ensure the designated workspace (e.g., laboratory bench, fume hood) is clean and free of contaminants.

    • Assemble all necessary materials and equipment before handling the compound.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear safety glasses or goggles.

    • Put on nitrile gloves.

  • Compound Handling:

    • If working with the solid form, handle it in a manner that minimizes dust generation.

    • For weighing, use a chemical-resistant spatula and weighing paper.

    • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Post-Handling Procedures:

    • Thoroughly clean the work area with an appropriate solvent.

    • Properly dispose of all contaminated materials (see Disposal Plan).

    • Remove gloves and wash hands thoroughly with soap and water.

Storage Conditions:

ParameterRecommendation
Temperature Store in a freezer at or below -20°C.
Light Protect from light by using an opaque container or storing it in a dark location. Folate derivatives are light-sensitive.[1]
Atmosphere Store in a tightly sealed container to prevent moisture uptake and oxidation.

Disposal Plan

Proper disposal of this compound and associated waste is necessary to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal Steps:

  • Solid Waste:

    • Collect unused solid this compound and any contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a labeled, sealed waste container. Do not dispose of them down the drain.

  • Empty Containers:

    • Rinse empty containers three times with a suitable solvent. Collect the rinsate as liquid chemical waste. The rinsed container can then be disposed of as regular laboratory glassware or plastic waste.

  • Waste Pickup:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow Diagram

The following diagram outlines the key steps and logical flow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_workspace Prepare Workspace prep_sds->prep_workspace prep_ppe Don PPE prep_workspace->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_clean Clean Workspace handle_experiment->disp_clean Experiment Complete disp_segregate Segregate Waste disp_clean->disp_segregate disp_store Store for Pickup disp_segregate->disp_store

Caption: Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.